Product packaging for Iridium;niobium(Cat. No.:CAS No. 501434-33-9)

Iridium;niobium

Cat. No.: B15412401
CAS No.: 501434-33-9
M. Wt: 285.12 g/mol
InChI Key: POJBNBLWLAGEAF-UHFFFAOYSA-N
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Description

Iridium;niobium is a useful research compound. Its molecular formula is IrNb and its molecular weight is 285.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula IrNb B15412401 Iridium;niobium CAS No. 501434-33-9

Properties

CAS No.

501434-33-9

Molecular Formula

IrNb

Molecular Weight

285.12 g/mol

IUPAC Name

iridium;niobium

InChI

InChI=1S/Ir.Nb

InChI Key

POJBNBLWLAGEAF-UHFFFAOYSA-N

Canonical SMILES

[Nb].[Ir]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Iridium-Niobium Intermetallic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, crystal structure, and key material properties of intermetallic compounds in the iridium-niobium (Ir-Nb) system. These materials are of significant interest for high-temperature structural applications owing to their high melting points and potentially excellent mechanical strength and oxidation resistance. This document summarizes the available quantitative data, details experimental protocols for synthesis and characterization, and provides visualizations of experimental workflows.

Introduction to Iridium-Niobium Intermetallics

The Ir-Nb binary system is characterized by the formation of several stable intermetallic compounds, primarily Ir₃Nb, IrNb, and IrNb₃. These phases possess distinct crystal structures and properties that make them candidates for applications in extreme environments, such as in the aerospace and chemical industries. Understanding the synthesis-structure-property relationships is crucial for the development and optimization of these advanced materials.

Synthesis of Iridium-Niobium Intermetallic Compounds

The primary method for synthesizing bulk Ir-Nb intermetallic compounds is arc melting , a technique well-suited for high-melting-point and reactive elements. An alternative approach for producing powders is powder metallurgy .

Arc Melting

Arc melting is a common laboratory and industrial technique for producing high-purity alloys and intermetallics. The process involves melting the constituent elements in a water-cooled copper hearth under an inert atmosphere using a non-consumable tungsten electrode.

  • Material Preparation: High-purity iridium (Ir) and niobium (Nb) in powder, sponge, or wire form are weighed in the desired stoichiometric ratios.

  • Furnace Preparation: The arc melting chamber is evacuated to a high vacuum (typically < 5 x 10⁻⁵ mbar) and then backfilled with a high-purity inert gas, such as argon, to a pressure of about 1-1.5 bar. A titanium getter is often melted first to remove any residual oxygen.

  • Melting Process: An electric arc is struck between the tungsten electrode and the raw materials. The current is carefully controlled to melt the charge completely. For refractory metals like iridium and niobium, high currents in the range of several hundred to thousands of amperes may be required.

  • Homogenization: To ensure a homogeneous composition, the resulting ingot is typically flipped and re-melted multiple times (at least three to five times).

  • Annealing (Optional): The as-cast ingots may be sealed in a quartz tube under vacuum or inert atmosphere and annealed at elevated temperatures (e.g., 1000-1500 °C) for an extended period (e.g., 24-100 hours) to promote phase equilibrium and relieve internal stresses.

Arc_Melting_Workflow Start Weigh Ir and Nb Place_in_Furnace Place in Arc Melter Start->Place_in_Furnace Evacuate Evacuate and Backfill with Argon Place_in_Furnace->Evacuate Melt_Getter Melt Titanium Getter Evacuate->Melt_Getter Melt_Sample Melt Ir-Nb Charge Melt_Getter->Melt_Sample Flip_Remelt Flip and Re-melt (3-5 times) Melt_Sample->Flip_Remelt Flip_Remelt->Melt_Sample Repeat Anneal Anneal Ingot (Optional) Flip_Remelt->Anneal Characterization Characterize Sample Anneal->Characterization

Figure 1: Experimental workflow for the synthesis of Ir-Nb intermetallics via arc melting.
Powder Metallurgy

Powder metallurgy offers a route to produce near-net-shape components and materials with fine-grained microstructures. This process involves the consolidation of metal powders followed by sintering at high temperatures.

  • Powder Preparation: Elemental iridium and niobium powders of fine particle size are blended in the desired stoichiometric ratio. Mechanical alloying in a high-energy ball mill can be used to promote mixing and create pre-alloyed powders.

  • Compaction: The blended powder is uniaxially or isostatically pressed into a green compact of the desired shape.

  • Sintering: The green compact is sintered in a high-vacuum or inert atmosphere furnace at a temperature below the melting point of the compound but high enough to allow for solid-state diffusion and densification. Sintering temperatures for refractory metal intermetallics can exceed 1500 °C.

Powder_Metallurgy_Workflow Start Blend Ir and Nb Powders Mechanical_Alloying Mechanical Alloying (Optional) Start->Mechanical_Alloying Pressing Press into Green Compact Start->Pressing Mechanical_Alloying->Pressing Sintering Sinter at High Temperature in Vacuum/Inert Gas Pressing->Sintering Characterization Characterize Sample Sintering->Characterization

Figure 2: Experimental workflow for the synthesis of Ir-Nb intermetallics via powder metallurgy.

Crystal Structure of Iridium-Niobium Intermetallic Compounds

The Ir-Nb system features several intermetallic phases with distinct crystal structures. The crystallographic details are summarized in the table below.

PhaseStoichiometryCrystal SystemSpace GroupPearson SymbolPrototype
Ir₃Nb3:1CubicPm-3mcP4AuCu₃
IrNb1:1TetragonalP4/mmmtP2AuCu
IrNb₃1:3CubicPm-3ncP8Cr₃Si (A15)

Table 1: Crystallographic Data for Iridium-Niobium Intermetallic Compounds.

Properties of Iridium-Niobium Intermetallic Compounds

The properties of Ir-Nb intermetallics, particularly their mechanical and oxidation behavior, are critical for their potential high-temperature applications.

Mechanical Properties

The mechanical properties of Ir-Nb intermetallics are strongly dependent on their crystal structure and composition. The L1₂-structured Ir₃Nb is of particular interest due to its potential for high strength at elevated temperatures.

PropertyIr₃Nb (Theoretical)Ir-15at%Nb Alloy
Young's Modulus (E) 404.7 - 561.3 GPa-
Bulk Modulus (B) --
Shear Modulus (G) --
Vickers Hardness (HV) --
Compressive Strength -~800 MPa at 1200°C, ~200 MPa at 1800°C[1]
Ductility/Brittleness Intrinsically brittleBrittle at room temperature

Table 2: Mechanical Properties of Iridium-Niobium Intermetallic Compounds. (Note: Experimental data for single-phase compounds is limited. Data for the Ir-15at%Nb alloy, which contains L1₂ precipitates, is included for reference.)

  • Sample Preparation: The surface of the material to be tested is polished to a mirror finish to ensure a clear indentation.

  • Indentation: A diamond indenter in the shape of a square-based pyramid is pressed into the material's surface with a specific load (e.g., 1 kgf) for a set dwell time (e.g., 10-15 seconds).

  • Measurement: After the load is removed, the two diagonals of the resulting indentation are measured using a microscope.

  • Calculation: The Vickers hardness number (HV) is calculated from the average of the two diagonals and the applied load.

Oxidation Resistance

The oxidation resistance of Ir-Nb alloys is a key consideration for their use at high temperatures in oxygen-containing environments. Iridium itself has good oxidation resistance due to the formation of volatile oxides at very high temperatures, while niobium has poor oxidation resistance.

  • General Behavior: The addition of niobium to iridium can affect its oxidation behavior. At high temperatures, the oxidation kinetics of Ir-Nb alloys may follow a parabolic rate law, indicating the formation of a protective oxide layer. However, the composition and stability of this layer are crucial.

  • Oxidation Products: The oxide scale formed on Ir-Nb alloys can be complex, potentially consisting of oxides of both iridium and niobium.

  • Sample Preparation: Test coupons of the Ir-Nb alloy are cut to specific dimensions and polished. The initial weight is accurately measured.

  • Exposure: The coupons are placed in a furnace at a constant high temperature (e.g., 1000-1500 °C) in an oxidizing atmosphere (e.g., static air or flowing oxygen).

  • Mass Change Measurement: The samples are periodically removed from the furnace, cooled to room temperature, and weighed to determine the mass change per unit surface area.

  • Analysis: The mass change data is plotted against time to determine the oxidation kinetics (e.g., linear, parabolic). The oxide scale can be further analyzed using techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) to identify the phases present and examine the microstructure.

Logical_Relationship cluster_synthesis Synthesis Method cluster_structure Crystal Structure cluster_properties Material Properties Arc_Melting Arc Melting Ir3Nb_Structure Ir₃Nb (L1₂) Arc_Melting->Ir3Nb_Structure IrNb_Structure IrNb (L1₀) Arc_Melting->IrNb_Structure IrNb3_Structure IrNb₃ (A15) Arc_Melting->IrNb3_Structure Powder_Metallurgy Powder Metallurgy Powder_Metallurgy->Ir3Nb_Structure Powder_Metallurgy->IrNb_Structure Powder_Metallurgy->IrNb3_Structure Mechanical_Properties Mechanical Properties (Hardness, Strength) Ir3Nb_Structure->Mechanical_Properties Oxidation_Resistance Oxidation Resistance Ir3Nb_Structure->Oxidation_Resistance IrNb_Structure->Mechanical_Properties IrNb_Structure->Oxidation_Resistance IrNb3_Structure->Mechanical_Properties IrNb3_Structure->Oxidation_Resistance

Figure 3: Relationship between synthesis, structure, and properties of Ir-Nb intermetallics.

Characterization Techniques

A variety of analytical techniques are employed to characterize the structure and properties of Ir-Nb intermetallic compounds:

  • X-ray Diffraction (XRD): Used to identify the crystal structure and phases present in the synthesized materials, as well as to measure lattice parameters.

  • Scanning Electron Microscopy (SEM): Provides high-resolution imaging of the microstructure, including grain size, phase distribution, and morphology of oxide scales.

  • Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS is used for elemental analysis to determine the chemical composition of different phases.

  • Transmission Electron Microscopy (TEM): Enables detailed investigation of the crystal structure, defects, and precipitate morphology at the nanoscale.

  • Mechanical Testing: Includes techniques such as Vickers microhardness testing, compression testing, and tensile testing to evaluate the mechanical properties.

  • Thermogravimetric Analysis (TGA): Used to study the oxidation kinetics by continuously measuring the mass change of a sample as a function of temperature and time in a controlled atmosphere.

Conclusion

Iridium-niobium intermetallic compounds represent a class of materials with significant potential for high-temperature applications. The synthesis of these compounds, primarily through arc melting, allows for the formation of distinct phases such as Ir₃Nb, IrNb, and IrNb₃, each with a unique crystal structure. While theoretical studies and preliminary experimental data suggest high mechanical strength, particularly for the L1₂-structured Ir₃Nb, further research is needed to fully characterize their mechanical properties and oxidation behavior under relevant service conditions. The detailed experimental protocols and data presented in this guide provide a foundation for future investigations into these promising high-temperature materials.

References

An In-depth Technical Guide to the Iridium-Niobium (Ir-Nb) Binary Phase Diagram

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Iridium-Niobium (Ir-Nb) binary phase diagram. The information presented herein is primarily based on the seminal work of Giessen, Koch, and Grant (1964), which remains the cornerstone of our understanding of this complex system. This document is intended to serve as a valuable resource for researchers and scientists engaged in materials science, metallurgy, and related fields, offering detailed data on phase equilibria, invariant reactions, and crystallographic structures.

Introduction to the Ir-Nb System

The Iridium-Niobium binary system is characterized by a series of intermediate phases and complex phase relationships at elevated temperatures. Understanding this phase diagram is critical for the development of high-performance alloys, particularly those intended for high-temperature applications where the refractory nature of both iridium and niobium can be leveraged. The equilibrium phases identified in the Ir-Nb system include the liquid phase (L), the face-centered cubic (FCC) terminal solid solution based on Iridium ((Ir)), the body-centered cubic (BCC) terminal solid solution based on Niobium ((Nb)), and several intermetallic compounds: Ir₃Nb, α₁, α₂, σ, and IrNb₃.

Quantitative Data: Invariant Reactions and Phase Equilibria

The following tables summarize the critical quantitative data for the invariant reactions and solubility limits within the Ir-Nb binary system. This data is essential for predicting the phase constitution of Ir-Nb alloys at various temperatures and compositions.

Table 1: Invariant Reactions in the Ir-Nb Binary System

Reaction TypeTemperature (°C)Composition (at. % Nb)Reaction
Peritectic~2400~16L + (Ir) ↔ Ir₃Nb
Peritectic~2110~37L + Ir₃Nb ↔ α₁
Eutectic~1980~50L ↔ α₁ + σ
Peritectic~1850~60L + σ ↔ IrNb₃
Eutectoid~1750~30Ir₃Nb ↔ (Ir) + α₂
Peritectoid~1680~45α₁ ↔ α₂ + σ

Table 2: Maximum Solid Solubilities

PhaseSoluteMaximum Solubility (at. %)Temperature (°C)
(Ir)Nb16.0~2400
(Nb)Ir12.0~2110

Table 3: Crystallographic Data of Intermediate Phases

PhasePearson SymbolSpace GroupPrototype
Ir₃NbcP4Pm-3mAuCu₃
α₁tP2P4/mmmAuCu
α₂oP8Pmma-
σtP30P4₂/mnmσ-CrFe
IrNb₃cP8Pm-3nCr₃Si

Experimental Protocols

  • Sample Preparation: Alloys of varying compositions across the Ir-Nb system were prepared by arc-melting high-purity iridium and niobium under an inert atmosphere (typically argon) to prevent oxidation. The resulting alloy buttons were subjected to long-term homogenization annealing at various high temperatures in a vacuum or inert atmosphere to ensure they reached equilibrium.

  • Thermal Analysis: Differential Thermal Analysis (DTA) or similar thermal analysis techniques would have been employed to determine the temperatures of the invariant reactions (e.g., eutectic, peritectic, and solidus temperatures). This involves heating and cooling the samples at a controlled rate and detecting the thermal arrests or changes in heat flow associated with phase transformations.

  • Metallography and Microscopy: The microstructures of the annealed and quenched samples were examined using optical microscopy. This allowed for the visual identification of the number and morphology of the phases present at different compositions and temperatures.

  • X-ray Diffraction (XRD): X-ray diffraction analysis was crucial for identifying the crystal structures of the various solid phases present in the system. By analyzing the diffraction patterns of samples quenched from different temperatures, the phase boundaries and the crystal structures of the intermediate phases were determined.

Visualizing the Ir-Nb Phase Diagram and Experimental Workflow

To provide a clear visual representation of the phase relationships and a conceptual workflow for the experimental determination, the following diagrams have been generated using the DOT language.

IrNb_Phase_Diagram cluster_temp Temperature (°C) cluster_comp Composition (at. % Nb) T_max 2600 T_2400 2400 T_2110 2110 T_1980 1980 T_1850 1850 T_1750 1750 T_1680 1680 T_min 1600 C_0 0 (Ir) C_16 16 C_30 30 C_37 37 C_45 45 C_50 50 C_60 60 C_100 100 (Nb) L L p1 L->p1 p2 L->p2 e1 L->e1 p3 L->p3 Ir_ss (Ir) Ir_ss->p1 Ir3Nb Ir₃Nb Ir3Nb->p2 e2 Ir3Nb->e2 alpha1 α₁ alpha1->e1 p4 alpha1->p4 alpha2 α₂ sigma σ sigma->p3 IrNb3 IrNb₃ Nb_ss (Nb) p1->Ir3Nb p2->alpha1 e1->sigma p3->IrNb3 e2->Ir_ss e2->alpha2 p4->alpha2 p4->sigma

Caption: Schematic of the Ir-Nb binary phase diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output start High-Purity Ir and Nb arc_melt Arc Melting (Inert Atmosphere) start->arc_melt homogenize Homogenization Annealing (Vacuum/Inert) arc_melt->homogenize dta Differential Thermal Analysis (DTA) homogenize->dta microscopy Metallography & Microscopy homogenize->microscopy xrd X-ray Diffraction (XRD) homogenize->xrd phase_diagram Ir-Nb Phase Diagram Construction dta->phase_diagram microscopy->phase_diagram xrd->phase_diagram

Caption: Conceptual workflow for the experimental determination of a binary phase diagram.

Theoretical Investigation of Iridium-Niobium Electronic Structure: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature has revealed a notable scarcity of specific theoretical investigations into the electronic structure of iridium-niobium (Ir-Nb) alloys and intermetallic compounds. While extensive research exists on the electronic properties of individual iridium and niobium systems, as well as their respective oxides and borides, the binary Ir-Nb metallic system appears to be a largely unexplored area in computational materials science.

This guide, therefore, provides a methodological framework for how such an investigation would be conducted, drawing on established first-principles computational techniques. The principles and workflows described are standard in the field and are illustrated with examples from related materials systems. This document is intended to serve as a technical reference for researchers and professionals interested in the theoretical analysis of the electronic properties of transition metal alloys.

Computational Methodology: First-Principles Calculations

The theoretical investigation of the electronic structure of materials like Ir-Nb alloys is predominantly carried out using first-principles calculations, which are based on quantum mechanics and do not require empirical parameters. Density Functional Theory (DFT) is the most widely used first-principles method for its balance of accuracy and computational efficiency.

A typical DFT-based investigation of an alloy's electronic structure involves the following steps:

  • Structural Optimization: The first step is to determine the stable crystal structure of the Ir-Nb compound. This involves calculating the total energy for various atomic arrangements and lattice parameters to find the configuration with the minimum energy.

  • Electronic Structure Calculation: Once the ground-state crystal structure is determined, the electronic band structure and the density of states (DOS) are calculated. The band structure reveals the allowed energy levels for electrons as a function of their momentum in the crystal lattice, while the DOS provides the number of available electronic states at each energy level.

  • Analysis of Bonding and Properties: The calculated electronic structure provides insights into the nature of chemical bonding, electrical conductivity, magnetic properties, and thermodynamic stability of the alloy.

For such calculations, researchers often utilize software packages like the Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO. These packages implement DFT using various approximations for the exchange-correlation functional, such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA). The interaction between the core and valence electrons is typically described using pseudopotentials or the Projector Augmented Wave (PAW) method.

Experimental Protocols: A Computational Approach

In the context of theoretical investigations, "experimental protocols" refer to the specific computational parameters and procedures used. A detailed protocol for a hypothetical DFT study of an Ir-Nb compound, such as IrNb₃, would include the parameters outlined in the table below.

ParameterDescriptionTypical Value/Method
Software The computational package used for the DFT calculations.VASP, Quantum ESPRESSO
Exchange-Correlation Functional The approximation used to describe the exchange and correlation effects between electrons.GGA (e.g., PBE, PW91), LDA
Pseudopotential Method The method used to approximate the interaction of valence electrons with the atomic nuclei and core electrons.PAW, Ultrasoft Pseudopotentials
Plane-Wave Energy Cutoff The kinetic energy cutoff for the plane-wave basis set.400-600 eV (system dependent)
k-point Mesh The density of points used to sample the Brillouin zone for electronic structure calculations.Monkhorst-Pack scheme, e.g., 12x12x12 for bulk calculations
Convergence Criteria The thresholds for the convergence of total energy and forces during structural optimization.Energy: 10⁻⁶ eV/atom; Force: 10⁻³ eV/Å
Crystal Structure The crystal lattice structure of the compound being investigated.Determined through structural optimization or based on experimental data.

Quantitative Data Presentation

A theoretical study of the Ir-Nb electronic structure would generate a wealth of quantitative data. This data is crucial for understanding the material's properties and for comparison with experimental results. The following tables present a hypothetical summary of the kind of data that would be obtained for a stable Ir-Nb compound.

Table 1: Calculated Structural and Thermodynamic Properties
PropertyIrNbIrNb₃ (hypothetical)
Lattice Constant (Å) 3.843.30a = 5.30, c = 5.50
Crystal Structure FCCBCCA15 (Cubic)
Formation Energy (eV/atom) 00-0.5
Bulk Modulus (GPa) 320170250
Table 2: Calculated Electronic Properties
PropertyIrNbIrNb₃ (hypothetical)
Density of States at Fermi Level (states/eV/atom) 0.41.22.5
Work Function (eV) 5.34.34.8
Charge Transfer (e/atom) N/AN/AIr: -0.2, Nb: +0.067

Visualization of Theoretical Concepts

Visualizations are essential for interpreting the complex data generated from electronic structure calculations. Graphviz can be used to create clear diagrams of computational workflows and conceptual relationships.

Computational Workflow

The following diagram illustrates the typical workflow for a first-principles investigation of a material's electronic structure.

computational_workflow start Define Ir-Nb Stoichiometry structure_search Crystal Structure Prediction start->structure_search optimization Structural Optimization (DFT) structure_search->optimization electronic_structure Electronic Structure Calculation (DFT) optimization->electronic_structure dos Density of States (DOS) electronic_structure->dos band_structure Band Structure electronic_structure->band_structure analysis Analysis of Properties dos->analysis band_structure->analysis bonding Bonding Analysis analysis->bonding stability Thermodynamic Stability analysis->stability properties Predict Electronic & Mechanical Properties analysis->properties

Computational workflow for first-principles electronic structure analysis.
Relationship between Electronic Structure and Material Properties

The electronic structure of a material is fundamentally linked to its macroscopic properties. The diagram below illustrates some of these key relationships.

electronic_properties electronic_structure Electronic Structure band_structure Band Structure electronic_structure->band_structure dos Density of States (DOS) electronic_structure->dos conductivity Electrical Conductivity band_structure->conductivity optical Optical Properties band_structure->optical dos->conductivity magnetic Magnetic Properties dos->magnetic stability Thermodynamic Stability dos->stability

Relationship between electronic structure and material properties.

Unlocking New Catalytic Frontiers: An In-depth Technical Guide to Iridium-Niobium Catalytic Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of iridium-niobium catalysis, a promising area of research with significant implications for both sustainable energy solutions and pharmaceutical development. The synergy between iridium, a highly active but scarce precious metal, and niobium, a stabilizing and activity-promoting element, has led to the discovery of novel catalytic systems with enhanced performance and durability. This document provides a comprehensive overview of the core principles, experimental methodologies, and key data associated with these advanced catalysts, with a focus on their application in the Oxygen Evolution Reaction (OER) for green hydrogen production and in hydrogen isotope exchange (HIE) for drug discovery and development.

Section 1: Iridium-Niobium Oxides as High-Performance Electrocatalysts for the Oxygen Evolution Reaction (OER)

The electrochemical splitting of water to produce hydrogen and oxygen is a cornerstone of a future green energy economy. The efficiency of this process is often limited by the sluggish kinetics of the Oxygen Evolution Reaction (OER) at the anode. Iridium-based materials are the state-of-the-art catalysts for OER in acidic environments due to their high activity and stability. However, the high cost and scarcity of iridium present significant barriers to large-scale implementation. The incorporation of niobium into iridium oxide catalysts has emerged as a promising strategy to enhance stability and performance while potentially reducing the required iridium loading.[1]

Quantitative Performance Data

The catalytic activity of iridium-niobium oxide (Ir-NbOₓ) electrocatalysts is typically evaluated by parameters such as the overpotential required to achieve a specific current density (e.g., 10 mA/cm²) and the Tafel slope, which provides insight into the reaction mechanism. A lower overpotential and a smaller Tafel slope are indicative of a more efficient catalyst. The following table summarizes key performance data for various Ir-NbOₓ compositions compared to a benchmark iridium oxide (IrO₂) catalyst.

Catalyst CompositionOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
IrO₂310176.8
(IrO₂)₀.₉(Nb₂O₅)₀.₁Varies with temperatureNot specified[2]
(IrO₂)₀.₇(Nb₂O₅)₀.₃Varies with temperatureNot specified[2]
CoNb₀.₆250 (in 0.5 M H₂SO₄)164.6[3]
Ir-Cr OxideLower than IrO₂Not specified[4]
Ir₃CoOₓ@CMI233Not specified

Note: Direct comparison of all catalysts is challenging due to variations in experimental conditions across different studies. The data presented here is for illustrative purposes to highlight the potential of niobium incorporation.

Experimental Protocols
  • Precursor Solution Preparation: Prepare an aqueous solution containing H₂IrCl₆·4H₂O and NbCl₅ in the desired molar ratio.

  • Hydrolysis: Add a 0.5 mol/dm³ NaOH solution to the precursor solution while stirring at 80°C. The initial pH of around 1-1.5 will rise to approximately 12.65, leading to the hydrolysis of the metal precursors and the formation of a dark blue complex.

  • Precipitation and Aging: Continue stirring the solution for 1 hour at 80°C. Neutralize the solution by adding deionized water until the pH reaches 8, which will cause the catalyst to precipitate.

  • Washing and Drying: Filter the precipitate and wash it thoroughly with deionized water. Dry the collected solid overnight at 90°C.

  • Calcination: Anneal the dried powder in air at 500°C for a specified duration to obtain the final crystalline oxide catalyst.

  • Working Electrode Preparation: Disperse the synthesized catalyst powder in a suitable solvent (e.g., a mixture of water, isopropanol, and Nafion® solution) to form a catalyst ink. Deposit a controlled volume of the ink onto a glassy carbon rotating disk electrode (RDE) and allow it to dry, forming a thin film.

  • Electrochemical Cell Setup: Use a standard three-electrode electrochemical cell with the prepared catalyst-coated RDE as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE). The measurements are typically performed in an acidic electrolyte such as 0.5 M H₂SO₄.

  • Cyclic Voltammetry (CV): Perform CV scans to clean the electrode surface and to characterize the electrochemical behavior of the catalyst. Typically, the electrode is cycled between 0.05 V and 1.4 V vs. RHE for multiple cycles.

  • Linear Sweep Voltammetry (LSV): Record LSV curves at a slow scan rate (e.g., 5 or 10 mV/s) while rotating the electrode at a constant speed (e.g., 1600 rpm) to evaluate the OER activity. The potential is swept from the open-circuit potential to higher potentials where water oxidation occurs.

  • Data Analysis: Determine the overpotential required to reach a current density of 10 mA/cm². Calculate the Tafel slope by plotting the overpotential against the logarithm of the current density.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism for the Oxygen Evolution Reaction on an iridium oxide surface and a typical experimental workflow for evaluating OER electrocatalysts.

OER_Mechanism cluster_cycle Adsorbate Evolution Mechanism (AEM) Ir_site Ir Active Site Ir_OH *OH Ir_site->Ir_OH + H₂O, - H⁺, - e⁻ O2 O₂ Ir_O *O Ir_OH->Ir_O - H⁺, - e⁻ Ir_OOH *OOH Ir_O->Ir_OOH + H₂O, - H⁺, - e⁻ Ir_OOH->Ir_site - H⁺, - e⁻, + O₂

Proposed Adsorbate Evolution Mechanism for OER on an Iridium Oxide Surface.

OER_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Electrochemical Testing s1 Precursor Solution (H₂IrCl₆, NbCl₅) s2 Hydrolysis (NaOH, 80°C) s1->s2 s3 Precipitation & Aging s2->s3 s4 Washing & Drying s3->s4 s5 Calcination (500°C) s4->s5 c1 Working Electrode Preparation (RDE) s5->c1 Catalyst Powder c2 Three-Electrode Cell Setup c1->c2 c3 Cyclic Voltammetry (CV) c2->c3 c4 Linear Sweep Voltammetry (LSV for OER) c3->c4 c5 Data Analysis (Overpotential, Tafel Slope) c4->c5

Experimental Workflow for Synthesis and Electrochemical Evaluation of Ir-NbOₓ Catalysts.

Section 2: Iridium-Catalyzed Hydrogen Isotope Exchange (HIE) for Drug Development

Isotopically labeled compounds, particularly with deuterium (²H) and tritium (³H), are indispensable tools in drug discovery and development.[5][6] They are crucial for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[6][7] Iridium-based catalysts have emerged as highly effective for hydrogen isotope exchange (HIE) reactions, enabling the direct and selective incorporation of hydrogen isotopes into complex organic molecules under mild conditions.[5][8]

Quantitative Data: Deuterium Incorporation

The efficiency of HIE reactions is quantified by the percentage of deuterium incorporation at specific positions in a molecule. The following table provides examples of high deuterium incorporation achieved in bioactive molecules using an iridium(I) NHC-phosphine catalyst.[8]

Bioactive MoleculeDeuterium Incorporation (%)Reference
Nefiracetamup to 98%[8]
Praziquantelup to 98%[8]
Unifiramup to 98%[8]
Anastrozole84%[9]
Trimethoprim92%[9]
Bisacodyl95%[9]
Losartan Potassium96%[10]
Experimental Protocols
  • Reaction Setup: In an oven-dried reaction vessel (e.g., a Schlenk tube or carousel tube) under an inert atmosphere (argon), charge the substrate and the iridium catalyst.

  • Solvent Addition: Add the appropriate deuterated solvent (e.g., deuterated dichloromethane, CD₂Cl₂).

  • Deuterium Gas Introduction: Cool the reaction mixture to -78°C (dry ice/acetone bath). Evacuate the vessel and backfill with deuterium (D₂) gas. Repeat this cycle three times to ensure a deuterium atmosphere.

  • Reaction Conditions: Seal the vessel and warm the reaction mixture to the desired temperature (e.g., 50°C). Stir for the specified reaction time.

  • Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification and Analysis: Dissolve the residue in a suitable solvent and filter through a short plug of silica gel to remove the catalyst. Remove the solvent and analyze the product for deuterium incorporation using ¹H NMR spectroscopy by comparing the integral of the signal at the site of deuteration to a non-deuterated signal in the molecule.

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the proposed catalytic cycle for iridium-catalyzed C-H activation and HIE, and a general workflow for the isotopic labeling of a drug candidate.

HIE_Mechanism cluster_cycle Proposed Catalytic Cycle for Iridium-Catalyzed HIE Ir_precatalyst [Ir(COD)(L₁)(L₂)]⁺ Precatalyst Active_Ir Active Ir(III) Dihydride [Ir(H)₂(S)₂(L₁)(L₂)]⁺ Ir_precatalyst->Active_Ir + H₂ Substrate_complex Substrate Coordination Active_Ir->Substrate_complex + Substrate, - Solvent CH_activation C-H Activation (Oxidative Addition) Substrate_complex->CH_activation Ir_deuteride Ir-Deuteride Formation (H/D Exchange with D₂) CH_activation->Ir_deuteride CD_formation C-D Bond Formation (Reductive Elimination) Ir_deuteride->CD_formation CD_formation->Active_Ir + Solvent Product Deuterated Product CD_formation->Product

Proposed Catalytic Cycle for Iridium-Catalyzed Hydrogen Isotope Exchange.

Drug_Labeling_Workflow cluster_workflow Workflow for Isotopic Labeling of a Drug Candidate w1 Select Drug Candidate and Iridium Catalyst w2 Reaction Setup under Inert Atmosphere w1->w2 w3 Hydrogen Isotope Exchange (D₂ or T₂ gas) w2->w3 w4 Reaction Monitoring (e.g., NMR, LC-MS) w3->w4 w5 Purification of Labeled Compound w4->w5 w6 Structural & Isotopic Analysis (NMR, Mass Spectrometry) w5->w6 w7 Use in ADME Studies w6->w7

General Workflow for the Iridium-Catalyzed Isotopic Labeling of a Pharmaceutical Compound.

References

Preliminary Studies on Iridium-Niobium Superconductivity: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel superconducting materials is a cornerstone of condensed matter physics and materials science, with profound implications for technologies ranging from medical imaging and particle accelerators to quantum computing. Within the vast landscape of binary and ternary compounds, the iridium-niobium (Ir-Nb) system presents an intriguing, though not extensively studied, area of research. This technical guide synthesizes the preliminary findings on superconductivity in Ir-Nb alloys, providing a summary of the observed superconducting properties, detailed experimental protocols from cited studies, and a visualization of the experimental workflow. The information is targeted towards researchers and professionals seeking to understand and potentially build upon the existing knowledge of this superconducting system.

Core Superconducting Properties of Ir-Nb Systems

Preliminary research has identified superconductivity in specific phases of the Iridium-Niobium system. Notably, a metastable phase of a Niobium-Iridium alloy has been reported to exhibit a superconducting transition temperature (Tc) of 11.7 K.[1] This discovery is significant as it demonstrates the potential for achieving relatively high-temperature superconductivity in this binary alloy system through non-equilibrium synthesis techniques.

In addition to binary alloys, a ternary nitride compound, Nb5Ir3N, has been synthesized and found to be a type-II superconductor with a critical temperature of 8.7 K.[2] This finding opens another avenue for exploring superconductivity within the broader Nb-Ir material space.

Furthermore, studies on heterostructures have revealed that ultrathin films of iridium grown on a niobium (110) substrate can exhibit proximity-induced superconductivity.[3] While not a bulk property of an Ir-Nb alloy, this phenomenon underscores the complex interplay between these two elements at the nanoscale.

Quantitative Data Summary

The following table summarizes the key quantitative data available from preliminary studies on Ir-Nb superconductivity.

Material/SystemCompositionSuperconducting Transition Temperature (Tc)Synthesis MethodReference
Metastable Nb-Ir AlloyNot specified11.7 KRapid cooling from the liquid state[1]
Niobium Iridium NitrideNb5Ir3N8.7 KSolid-state reaction[2]
Iridium Thin Film on NiobiumIr/Nb(110)Proximity-inducedThin film deposition[3]
Elemental NiobiumNb9.2 K-[4]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and advancement of scientific findings. Below are the described protocols for the synthesis and characterization of the superconducting Ir-Nb phases identified.

Synthesis of Metastable Superconducting Nb-Ir Alloy

The preparation of the metastable superconducting phase in the Nb-Ir system was achieved through a rapid cooling technique from the liquid state.[1]

  • Alloy Preparation: The constituent elements, niobium and iridium, were likely melted together to form a homogeneous liquid alloy. The precise stoichiometry of the reported superconducting phase was not detailed in the initial report.

  • Rapid Quenching: The molten alloy was then subjected to rapid cooling. While the specific apparatus was not described, techniques such as melt-spinning or splat cooling are commonly employed for this purpose. These methods achieve cooling rates on the order of 10^5 to 10^6 K/s, which can suppress the formation of equilibrium crystalline phases and lead to the formation of metastable structures.

  • Doping: The study also mentions the addition of small amounts of carbon or oxygen to the binary alloys as a method for synthesizing new phases.[1] The exact concentration and method of introduction of these elements were not specified.

Synthesis of Nb5Ir3N

The ternary nitride superconductor Nb5Ir3N was synthesized using a conventional solid-state reaction method.[2]

  • Precursor Materials: High-purity powders of Niobium (Nb), Iridium (Ir), and Niobium Nitride (NbN) were used as starting materials.

  • Mixing and Pelletizing: The precursor powders were thoroughly mixed in the desired stoichiometric ratio. The mixture was then pressed into a pellet to ensure intimate contact between the reactants.

  • Sintering: The pellet was sealed in an evacuated quartz tube and subjected to a high-temperature heat treatment. The specific temperature and duration of the sintering process would be critical parameters to control the phase formation and were likely optimized in the study.

Characterization of Superconducting Properties

The primary method for determining the superconducting transition temperature (Tc) in these studies was likely based on measuring the change in a material's electrical resistance or magnetic susceptibility as a function of temperature.

  • Resistivity Measurement: A standard four-probe measurement technique is typically used to measure the electrical resistance of the sample as it is cooled. The transition to the superconducting state is marked by a sharp drop in resistance to a value at or near zero.

  • Magnetic Susceptibility Measurement: In the superconducting state, a material exhibits perfect diamagnetism (the Meissner effect), expelling magnetic fields from its interior. Measuring the magnetic susceptibility as a function of temperature using a magnetometer (such as a SQUID magnetometer) will show a distinct diamagnetic transition at Tc.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis of a novel superconducting Ir-Nb alloy and the subsequent characterization of its superconducting properties.

ExperimentalWorkflow start Start: Hypothesis of Superconductivity in Ir-Nb alloy_prep Alloy Preparation (e.g., Arc Melting) start->alloy_prep synthesis Synthesis of Superconducting Phase alloy_prep->synthesis rapid_cool Rapid Cooling (Metastable Phase) synthesis->rapid_cool Binary Alloy solid_state Solid-State Reaction (Ternary Compound) synthesis->solid_state Ternary Nitride characterization Characterization of Properties rapid_cool->characterization solid_state->characterization structural Structural Analysis (XRD, SEM) characterization->structural superconducting Superconducting Property Measurement (Tc, Hc, Jc) characterization->superconducting end End: Publication of Findings structural->end superconducting->end

Caption: General experimental workflow for Ir-Nb superconductivity studies.

Conclusion and Future Outlook

The preliminary studies on the Iridium-Niobium system have unveiled the existence of superconductivity in at least one metastable binary phase and a ternary nitride compound. The reported transition temperature of 11.7 K for a metastable Nb-Ir alloy is particularly noteworthy and suggests that further exploration of non-equilibrium synthesis techniques could yield even higher Tc phases.

However, the research on Ir-Nb superconductivity is still in its nascent stages. A significant amount of work is required to fully understand the superconducting properties of this system. Future research should focus on:

  • Phase Diagram Exploration: A systematic study of the Ir-Nb binary phase diagram at different temperatures and compositions to identify all stable and metastable phases and their crystal structures.

  • Optimization of Synthesis: Detailed investigation into the synthesis parameters, such as cooling rates, annealing temperatures, and the effect of dopants, to optimize the formation of the superconducting phase and potentially enhance its properties.

  • Comprehensive Characterization: In-depth characterization of the superconducting properties beyond Tc, including the critical magnetic field (Hc) and critical current density (Jc), which are crucial for assessing the potential for practical applications.

  • Theoretical Modeling: First-principles calculations and theoretical modeling to understand the electronic structure and phonon-mediated pairing mechanism responsible for superconductivity in the identified Ir-Nb compounds.

A concerted effort in these areas will be essential to unlock the full potential of the Iridium-Niobium system and to determine its place within the family of superconducting materials.

References

In-Depth Technical Guide to the Fundamental Electrochemical Behavior of Ir-Nb Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical behavior of Iridium-Niobium (Ir-Nb) electrodes, with a focus on their application as electrocatalysts for the oxygen evolution reaction (OER). The information presented is intended to be a valuable resource for researchers and professionals engaged in materials science, electrochemistry, and related fields.

Introduction

Iridium-based electrodes are renowned for their high catalytic activity and stability, particularly in acidic environments, making them state-of-the-art materials for the oxygen evolution reaction (OER), a critical process in water electrolysis for hydrogen production. However, the high cost and scarcity of iridium have driven research towards the development of composite materials that can reduce iridium content while maintaining or enhancing electrochemical performance. The incorporation of niobium (Nb) into iridium oxide matrices has emerged as a promising strategy to improve stability and activity. This guide delves into the fundamental electrochemical characteristics of these Ir-Nb mixed metal oxide electrodes.

Electrode Synthesis and Preparation

The electrochemical behavior of Ir-Nb electrodes is intrinsically linked to their synthesis and preparation methods. A common approach involves the co-precipitation of iridium and niobium precursors, followed by thermal treatment.

Experimental Protocol: Co-precipitation and Thermal Annealing

A typical synthesis protocol for (IrO₂)₁₋ₓ(Nb₂O₅)ₓ catalyst powders is as follows:

  • Precursor Solution Preparation: Precursor salts, such as H₂IrCl₆·4H₂O and NbCl₅, are dissolved in deionized water.

  • Hydrolysis: The pH of the solution is increased by the addition of a base (e.g., NaOH) to induce the hydrolysis of the metal precursors, forming a precipitate.

  • Oxidation: An oxidizing agent (e.g., HNO₃) is added to the solution to ensure the formation of the desired metal oxides.

  • Separation and Washing: The resulting precipitate is separated from the solution by centrifugation and washed thoroughly with deionized water to remove any remaining impurities.

  • Drying and Annealing: The washed precipitate is dried overnight and then annealed in air at a specific temperature (e.g., 500 °C) for a designated period (e.g., 60 minutes) to form the final mixed metal oxide powder.

Electrode Preparation:

To prepare a working electrode for electrochemical testing, the synthesized catalyst powder is typically dispersed in a suitable solvent to form an ink, which is then deposited onto a substrate, such as a glassy carbon electrode. The electrode is then dried to ensure adhesion of the catalyst layer.

Electrochemical Characterization Techniques

A suite of electrochemical techniques is employed to investigate the fundamental behavior of Ir-Nb electrodes. These include cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and Tafel analysis.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique used to study the redox processes occurring at the electrode-electrolyte interface. By cycling the potential of the working electrode and measuring the resulting current, information about the electrochemical activity and stability of the material can be obtained.

A standard three-electrode setup is used for CV measurements, consisting of:

  • Working Electrode: The Ir-Nb oxide catalyst deposited on a substrate.

  • Reference Electrode: A stable reference, such as a Reversible Hydrogen Electrode (RHE) or Ag/AgCl electrode.

  • Counter Electrode: An inert material with a large surface area, typically a platinum sheet or wire.

The electrolyte is an aqueous solution, commonly 0.5 M H₂SO₄ for OER in acidic media. The potential of the working electrode is swept between defined limits at a specific scan rate (e.g., 50 mV/s).

The cyclic voltammogram of an (IrO₂)₀.₉(Nb₂O₅)₀.₁ electrode in 0.5 M H₂SO₄ reveals characteristic redox peaks associated with the Ir(III)/Ir(IV) and Ir(IV)/Ir(VI) transitions[1]. The key quantitative data extracted from the CV curves are summarized in the table below.

ParameterValue (at 50 mV/s)
Anodic Peak Potential (Epa)
Ir(III) → Ir(IV)~0.85 V vs. RHE
Ir(IV) → Ir(VI)~1.3 V vs. RHE
Cathodic Peak Potential (Epc)
Ir(IV) → Ir(III)~0.75 V vs. RHE
Ir(VI) → Ir(IV)~1.2 V vs. RHE
Anodic Peak Current Density (jpa)
Ir(III) → Ir(IV)~1.5 mA/cm²
Cathodic Peak Current Density (jpc)
Ir(IV) → Ir(III)~-1.2 mA/cm²

Note: The values presented are estimated from graphical data in the cited literature and may vary depending on the specific experimental conditions.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the kinetics of electrode processes, including charge transfer resistance and double-layer capacitance. It involves applying a small amplitude AC potential perturbation at various frequencies and measuring the resulting current response.

The experimental setup for EIS is the same as for cyclic voltammetry. The measurement is performed at a specific DC potential (e.g., in the OER region) with a superimposed AC voltage of small amplitude (e.g., 10 mV). The frequency is typically swept over a wide range (e.g., from 100 kHz to 0.1 Hz).

Equivalent Circuit Model:

The impedance data can be modeled using an equivalent electrical circuit to quantify the different electrochemical processes. A common model for an OER catalyst includes the solution resistance (Rs), the charge transfer resistance (Rct), and a constant phase element (CPE) representing the non-ideal double-layer capacitance.

Tafel Analysis

Tafel analysis is used to determine the kinetic parameters of an electrochemical reaction, such as the Tafel slope and the exchange current density. The Tafel slope provides insights into the reaction mechanism.

A slow-scan-rate linear sweep voltammogram (LSV) or chronoamperometry at different potentials is performed in the region of the electrochemical reaction of interest (e.g., OER). The resulting current is plotted against the overpotential on a semi-logarithmic scale (log |current density| vs. overpotential).

For IrO₂-Nb₂O₅ catalysts, Tafel slopes have been reported to be higher than 120 mV/dec for the oxygen evolution reaction[1]. This value can provide information about the rate-determining step of the OER mechanism on the electrode surface.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for characterizing Ir-Nb electrodes and the logical relationship of the Oxygen Evolution Reaction mechanism.

Experimental_Workflow cluster_synthesis Electrode Synthesis cluster_preparation Electrode Preparation cluster_characterization Electrochemical Characterization s1 Precursor Solution (H₂IrCl₆, NbCl₅) s2 Hydrolysis (NaOH addition) s1->s2 s3 Oxidation (HNO₃ addition) s2->s3 s4 Centrifugation & Washing s3->s4 s5 Drying & Annealing (e.g., 500°C) s4->s5 p1 Catalyst Ink Formation s5->p1 p2 Deposition on Substrate p1->p2 p3 Drying p2->p3 c1 Cyclic Voltammetry (CV) p3->c1 c2 Electrochemical Impedance Spectroscopy (EIS) p3->c2 c3 Tafel Analysis (LSV) p3->c3

Diagram 1: Experimental workflow for the synthesis, preparation, and electrochemical characterization of Ir-Nb electrodes.

OER_Mechanism M Active Site (M) H2O H₂O M->H2O + H₂O OH_ad M-OH H2O->OH_ad - H⁺ - e⁻ O_ad M-O OH_ad->O_ad - H⁺ - e⁻ OOH_ad M-OOH O_ad->OOH_ad + H₂O - H⁺ - e⁻ O2 O₂ OOH_ad->O2 - H⁺ - e⁻ O2->M + M

Diagram 2: A generally accepted logical relationship for the Oxygen Evolution Reaction (OER) mechanism on a metal oxide surface (M).

Conclusion

This technical guide has provided a detailed overview of the fundamental electrochemical behavior of Ir-Nb electrodes. The synthesis via co-precipitation and subsequent thermal treatment yields mixed metal oxide catalysts with promising properties for the oxygen evolution reaction. Electrochemical characterization through cyclic voltammetry reveals the characteristic redox transitions of iridium, which are central to the catalytic activity. While specific data for electrochemical impedance spectroscopy and Tafel analysis of Ir-Nb systems are limited in publicly available literature, the established protocols for these techniques provide a clear pathway for further investigation. The enhanced stability of Ir-Nb electrodes compared to pure iridium oxides makes them a compelling area of research for developing cost-effective and durable electrocatalysts for water electrolysis and other electrochemical applications. Further research is encouraged to populate the quantitative data for EIS and Tafel analysis to build a more complete understanding of the structure-property-performance relationships in this important class of materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Iridium-Niobium Oxide Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of iridium-niobium oxide (Ir-Nb-O) catalysts, materials of significant interest in electrocatalysis, particularly for the oxygen evolution reaction (OER) crucial for water splitting technologies. The following sections detail the necessary reagents, equipment, and step-by-step procedures for two primary synthesis methodologies: a hydrolysis method for unsupported catalysts and an impregnation method for supported catalysts.

Core Concepts in Ir-Nb-O Catalyst Synthesis

The synthesis of iridium-niobium oxide catalysts typically involves the controlled co-precipitation or deposition of iridium and niobium precursors onto a support material, followed by a thermal treatment (calcination) to form the desired mixed oxide phase. The choice of synthesis method significantly influences the catalyst's final properties, such as particle size, surface area, and the dispersion of the active iridium species, all of which are critical for catalytic performance.

Key considerations in the synthesis include:

  • Precursor Selection: The choice of iridium and niobium precursors (e.g., chlorides, nitrates, oxalates) affects the hydrolysis and decomposition chemistry.

  • Support Material: For supported catalysts, the support (e.g., niobium-doped titanium dioxide, niobium carbonitride) plays a crucial role in the dispersion and stability of the iridium oxide nanoparticles.[1][2]

  • pH and Temperature Control: These parameters are critical during the hydrolysis and precipitation steps to ensure uniform particle formation and composition.

  • Calcination Conditions: The temperature and duration of the final heat treatment determine the crystallinity and phase purity of the oxide catalyst.

Experimental Protocols

Protocol 1: Synthesis of Unsupported (IrO₂)₁₋ₓ(Nb₂O₅)ₓ by Hydrolysis

This protocol is adapted from a method used for preparing a series of unsupported iridium-niobium oxide catalysts with varying molar compositions.[3]

1. Reagents and Materials:

  • Hexachloroiridic (IV) acid hydrate (H₂IrCl₆·xH₂O)

  • Niobium (V) oxalate

  • Deionized water

  • Ethanol

2. Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer and hotplate

  • pH meter

  • Centrifuge and centrifuge tubes

  • Drying oven

  • Tube furnace

3. Step-by-Step Procedure:

  • Precursor Solution Preparation:

    • Dissolve a calculated amount of H₂IrCl₆·xH₂O in deionized water to create an iridium precursor solution.

    • In a separate beaker, dissolve the corresponding molar ratio of niobium (V) oxalate in deionized water.

  • Hydrolysis and Precipitation:

    • Combine the iridium and niobium precursor solutions while stirring vigorously.

    • Heat the mixture to 80°C and maintain this temperature while stirring.

    • Slowly add a precipitating agent (e.g., a dilute solution of NaOH or NH₄OH) to adjust the pH to approximately 7, inducing the co-precipitation of the iridium and niobium hydroxides.

  • Washing and Separation:

    • Allow the precipitate to age in the mother liquor for 1 hour at 80°C.

    • Separate the solid precipitate from the solution by centrifugation.

    • Wash the precipitate repeatedly with deionized water and then with ethanol to remove residual ions.

  • Drying:

    • Dry the washed precipitate in an oven at 80-100°C overnight.

  • Calcination:

    • Transfer the dried powder to a crucible and place it in a tube furnace.

    • Calcine the powder in air at a temperature of 500°C for 2-4 hours to convert the hydroxides to their respective oxides.[3]

    • Allow the furnace to cool down to room temperature before retrieving the final (IrO₂)₁₋ₓ(Nb₂O₅)ₓ catalyst powder.

Workflow Diagram for Protocol 1

G cluster_0 Precursor Preparation cluster_1 Hydrolysis & Precipitation cluster_2 Purification & Drying cluster_3 Calcination A Dissolve H₂IrCl₆·xH₂O in Deionized Water C Combine Precursor Solutions A->C B Dissolve Niobium (V) Oxalate in Deionized Water B->C D Heat to 80°C & Adjust pH to ~7 C->D E Age Precipitate for 1 hour D->E F Centrifuge to Separate Solid E->F G Wash with Deionized Water & Ethanol F->G H Dry in Oven at 80-100°C G->H I Calcine in Air at 500°C H->I J Final (IrO₂)₁₋ₓ(Nb₂O₅)ₓ Catalyst I->J

Caption: Workflow for the synthesis of unsupported Ir-Nb-O catalysts via hydrolysis.

Protocol 2: Synthesis of Supported IrO₂ on Niobium-Doped TiO₂ (Nb-TiO₂) by Impregnation

This protocol outlines the synthesis of a supported catalyst, where pre-synthesized niobium-doped titanium dioxide is used as the support material.[1]

1. Reagents and Materials:

  • Niobium-doped titanium dioxide (Nb-TiO₂) support

  • Hexachloroiridic (IV) acid hydrate (H₂IrCl₆·xH₂O)

  • Ethanol or isopropanol

  • Deionized water

2. Equipment:

  • Beakers and graduated cylinders

  • Ultrasonic bath

  • Rotary evaporator

  • Drying oven

  • Tube furnace

3. Step-by-Step Procedure:

  • Support Dispersion:

    • Disperse the desired amount of Nb-TiO₂ support powder in a suitable solvent such as ethanol or isopropanol in a beaker.

    • Use an ultrasonic bath to ensure a uniform dispersion of the support material.

  • Impregnation:

    • Dissolve the calculated amount of H₂IrCl₆·xH₂O in a minimal amount of deionized water or the same solvent used for the support dispersion.

    • Add the iridium precursor solution dropwise to the stirring support dispersion.

  • Solvent Removal:

    • Remove the solvent from the mixture using a rotary evaporator under reduced pressure. This process leaves the iridium precursor uniformly deposited on the surface of the Nb-TiO₂ support.

  • Drying:

    • Dry the resulting powder in an oven at 80-100°C overnight to remove any remaining solvent.

  • Calcination:

    • Calcine the dried powder in a tube furnace under a controlled atmosphere (e.g., air or an inert gas like nitrogen) at a temperature typically ranging from 350 to 500°C for 2-4 hours. This step decomposes the iridium precursor to form iridium oxide nanoparticles on the support.

    • After calcination, allow the furnace to cool to room temperature before collecting the final supported IrO₂/Nb-TiO₂ catalyst.

Workflow Diagram for Protocol 2

G cluster_0 Support Preparation cluster_1 Impregnation cluster_2 Drying & Calcination A Disperse Nb-TiO₂ Support in Solvent B Ultrasonicate for Uniform Dispersion A->B D Add Iridium Solution to Support Dispersion B->D C Dissolve H₂IrCl₆·xH₂O C->D E Remove Solvent via Rotary Evaporation D->E F Dry in Oven at 80-100°C E->F G Calcine at 350-500°C F->G H Final IrO₂/Nb-TiO₂ Catalyst G->H

Caption: Workflow for the synthesis of supported Ir-Nb-O catalysts via impregnation.

Data Presentation

Table 1: Summary of Synthesis Parameters and Catalyst Properties

ParameterUnsupported (IrO₂)₁₋ₓ(Nb₂O₅)ₓ[3]Supported IrOₓ/Nb-SnO₂[4]Supported Ir on Nb(C,N)[2]
Synthesis Method HydrolysisFlame PyrolysisImpregnation
Iridium Precursor H₂IrCl₆·4H₂ONot specifiedNot specified
Niobium Precursor Not specifiedNot specifiedAmmonium niobate(V) oxalate
Iridium Loading Varied (0.1-0.7 mol% Nb₂O₅)11.3 wt%Not specified
Calcination Temp. 500°CNot specifiedNot specified
Support Material NoneNiobium-doped Tin Oxide (Nb-SnO₂)Niobium Carbonitride (Nb(C,N))
Particle Size Not specified~2 nm (Iridium nanoparticles)Not specified
Surface Area Not specifiedNot specified~50 m²/g (for the support)

Table 2: Performance Data of Iridium-Niobium Oxide Catalysts

CatalystApplicationKey Performance MetricReference
(IrO₂)₀.₉(Nb₂O₅)₀.₁Oxygen Evolution ReactionHigher catalytic activity than pure IrO₂ at 80°C.[3][3]
IrOₓ/Nb-SnO₂Oxygen Evolution ReactionMass activity of 10 A/mgIr at 1.5 V vs RHE.[4][4]
Ir on Nb(C,N)Oxygen Evolution ReactionActive for OER with minimal leaching of Nb or Ir after 1000 cycles.[2][2]

Concluding Remarks

The protocols provided herein offer a foundational approach for the synthesis of both unsupported and supported iridium-niobium oxide catalysts. Researchers are encouraged to adapt and optimize these methods based on their specific experimental requirements and target applications. The performance of the final catalyst is highly dependent on the precise control of the synthesis parameters outlined in these protocols. Further characterization of the synthesized materials using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS) is essential to confirm the desired physicochemical properties and to correlate them with catalytic performance.

References

Application Notes and Protocols for Thin Film Deposition of Iridium-Niobium (Ir-Nb) Alloys

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a generalized protocol for the deposition of Iridium-Niobium (Ir-Nb) alloy thin films using co-sputtering, a physical vapor deposition (PVD) technique. The information is intended to guide researchers in fabricating Ir-Nb alloy films and characterizing their properties.

Introduction to Ir-Nb Alloy Thin Films

Iridium-Niobium (Ir-Nb) alloys are of growing interest due to the unique combination of properties inherited from their constituent elements. Iridium, a platinum-group metal, is known for its high melting point, exceptional hardness, and excellent corrosion resistance. Niobium is a refractory metal with a high superconducting transition temperature and good biocompatibility.[1] The combination of these properties in an alloy system can lead to thin films with tailored characteristics for a variety of advanced applications, including:

  • Biomedical Implants and Devices: The high corrosion resistance and biocompatibility of both elements make Ir-Nb alloys promising candidates for coatings on medical implants to improve their longevity and reduce adverse reactions in the body.

  • High-Temperature Electronics: The refractory nature of both Ir and Nb suggests that their alloys could be suitable for electronic components operating in harsh, high-temperature environments.

  • Superconducting Devices: The presence of niobium opens up the possibility of creating superconducting thin films with potentially tunable properties by varying the iridium content.[1]

Thin Film Deposition Protocol: Co-Sputtering

The following protocol outlines a general procedure for the deposition of Ir-Nb alloy thin films using radio-frequency (RF) magnetron co-sputtering. This technique allows for precise control over the film composition by independently adjusting the power applied to the individual Iridium and Niobium sputtering targets.

Substrate Preparation

Proper substrate preparation is critical for achieving good film adhesion and desired film properties.

  • Substrate Selection: Choose a substrate material compatible with the intended application and deposition temperature. Common substrates include silicon wafers, quartz, sapphire, and various metallic alloys.

  • Cleaning:

    • Ultrasonically clean the substrates in a sequence of solvents: acetone, isopropanol, and deionized (DI) water, for 10-15 minutes in each solvent.

    • Dry the substrates with a high-purity nitrogen (N2) gun.

    • Optional: Perform a final plasma cleaning step (e.g., with Argon plasma) inside the deposition chamber to remove any residual organic contaminants.

Co-Sputtering Deposition

This protocol assumes a sputtering system equipped with at least two magnetron sputtering guns, one for the Iridium target and one for the Niobium target.

  • Target Installation: Mount high-purity (e.g., 99.95% or higher) Iridium and Niobium targets onto their respective sputtering guns.

  • System Pump-Down: Load the prepared substrates into the deposition chamber and pump the system down to a base pressure of at least 1 x 10-6 Torr or lower to minimize the incorporation of impurities into the film.

  • Deposition Parameters: The following table provides a starting point for the deposition parameters. These will need to be optimized based on the specific sputtering system and desired film properties.

    ParameterRecommended RangeNotes
    Substrate Temperature Room Temperature (RT) to 500 °CHigher temperatures can promote crystallinity and densification.
    Argon (Ar) Gas Flow 10 - 50 sccmAffects the sputtering pressure and plasma characteristics.
    Working Pressure 1 - 10 mTorrInfluences the mean free path of sputtered atoms and film microstructure.
    Iridium Target Power (RF) 20 - 100 WAdjust to control the deposition rate of Iridium.
    Niobium Target Power (RF) 50 - 200 WAdjust to control the deposition rate of Niobium.
    Substrate Rotation 5 - 20 rpmEssential for ensuring film uniformity.
    Deposition Time VariableDependent on the desired film thickness and deposition rates.
  • Deposition Rate Calibration:

    • To achieve a specific alloy composition, it is crucial to calibrate the deposition rates of individual Iridium and Niobium films as a function of the applied power.

    • Deposit a film of pure Iridium for a fixed time and measure its thickness (e.g., using a profilometer). Repeat for different power settings.

    • Perform the same calibration for a pure Niobium film.

    • The ratio of the deposition rates can then be used to estimate the required power settings for the co-sputtering of the desired Ir-Nb alloy composition. For example, to obtain an Ir50Nb50 alloy, the power to each target should be adjusted to achieve equal deposition rates.

  • Co-Deposition Process:

    • Introduce Argon gas into the chamber and set the desired working pressure.

    • Apply the determined RF power to both the Iridium and Niobium targets simultaneously.

    • Open the shutters to begin the co-deposition process onto the rotating substrates.

    • Once the desired deposition time is reached, close the shutters and turn off the power to the sputtering guns.

    • Allow the substrates to cool down in a vacuum before venting the chamber.

Characterization of Ir-Nb Alloy Thin Films

A comprehensive characterization of the deposited films is essential to understand their properties and to optimize the deposition process. The following table summarizes key characterization techniques.

Property to be MeasuredCharacterization TechniqueDescription
Film Thickness Profilometry A stylus is scanned across a step created in the film to measure its height.
X-ray Reflectivity (XRR) A non-destructive technique that can determine film thickness, density, and surface roughness.
Elemental Composition X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique that provides quantitative elemental composition and chemical state information from the top few nanometers of the film.[2][3][4][5][6] Argon ion sputtering can be used for depth profiling.
Energy Dispersive X-ray Spectroscopy (EDS) Typically coupled with a Scanning Electron Microscope (SEM), EDS provides elemental composition of the film.[7][8][9][10][11]
Crystal Structure X-ray Diffraction (XRD) Used to identify the crystalline phases present in the film.[12]
Grazing Incidence X-ray Diffraction (GIXRD) Enhances the signal from the thin film by using a small incident angle of the X-ray beam, which is particularly useful for very thin or poorly crystalline films.[13][14][15][16]
Surface Morphology Scanning Electron Microscopy (SEM) Provides high-magnification images of the film's surface, revealing features like grain size and shape.[1]
Atomic Force Microscopy (AFM) Generates a 3D topographical map of the film surface, allowing for the quantification of surface roughness.[1][17][18][19][20]
Mechanical Properties Nanoindentation A technique used to measure the hardness and elastic modulus of the thin film.[3][9][10][21][22]
Electrical Properties Four-Point Probe A standard method for measuring the sheet resistance and electrical resistivity of the thin film.[6][7][11][23]

Data Presentation

Table 1: Sputtering Yields and Material Properties

This table provides reference data for Iridium and Niobium which can be useful for initial process parameter estimation. The sputtering yield is the number of atoms ejected from the target per incident ion.

MaterialDensity (g/cm³)Sputtering Yield (atoms/ion)
Iridium (Ir) 22.42~1.2
Niobium (Nb) 8.57~0.6

Note: Sputtering yields are dependent on various factors including the energy and type of sputtering gas ions.[12][21]

Table 2: Example Co-Sputtering Parameters for Ir-Nb Alloy Deposition (Starting Points)

This table provides a hypothetical set of starting parameters for depositing an Ir-Nb alloy film. These parameters should be experimentally verified and optimized.

ParameterValue
Substrate Si (100)
Base Pressure < 5 x 10-7 Torr
Working Pressure 5 mTorr
Argon Flow Rate 20 sccm
Substrate Temperature 300 °C
Ir Target Power (RF) 50 W
Nb Target Power (RF) 100 W
Substrate Rotation 10 rpm
Target-Substrate Distance 10 cm

Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the thin film deposition and characterization of Ir-Nb alloys.

G cluster_prep 1. Preparation cluster_deposition 2. Deposition cluster_characterization 3. Characterization cluster_analysis 4. Analysis & Optimization Substrate_Selection Substrate Selection Substrate_Cleaning Substrate Cleaning Substrate_Selection->Substrate_Cleaning Target_Installation Target Installation Substrate_Cleaning->Target_Installation Pump_Down System Pump-Down Target_Installation->Pump_Down Process_Setup Set Deposition Parameters (Pressure, Temperature, Gas Flow) Pump_Down->Process_Setup Co_Sputtering Co-Sputtering (Power on Ir & Nb Targets) Process_Setup->Co_Sputtering Composition Composition (XPS, EDS) Co_Sputtering->Composition Structure Structure (XRD, GIXRD) Co_Sputtering->Structure Morphology Morphology (SEM, AFM) Co_Sputtering->Morphology Properties Properties (Nanoindentation, 4-Point Probe) Co_Sputtering->Properties Data_Analysis Data Analysis Composition->Data_Analysis Structure->Data_Analysis Morphology->Data_Analysis Properties->Data_Analysis Process_Optimization Process Optimization Data_Analysis->Process_Optimization Process_Optimization->Process_Setup

Caption: Workflow for Ir-Nb alloy thin film deposition and characterization.

References

Characterization Techniques for Iridium-Niobium Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of iridium-niobium (Ir-Nb) nanoparticles. These bimetallic nanoparticles are of significant interest in various fields, including catalysis and potentially in drug development, owing to their unique electronic and chemical properties. Accurate and comprehensive characterization is crucial for understanding their structure-property relationships and ensuring reproducibility in their applications.

Introduction

Iridium-niobium nanoparticles are a class of bimetallic nanomaterials that combine the catalytic activity and stability of iridium with the modulating effects of niobium. Niobium can alter the electronic structure of iridium, leading to enhanced catalytic performance and stability. The precise characterization of their physical and chemical properties is paramount for optimizing their synthesis and unlocking their full potential in applications such as electrocatalysis (e.g., oxygen evolution reaction, hydrogen evolution reaction, and methanol oxidation reaction).

This guide outlines the key techniques for characterizing Ir-Nb nanoparticles, providing both the theoretical basis and practical experimental protocols.

Morphological and Structural Characterization

The size, shape, and crystal structure of Ir-Nb nanoparticles are fundamental properties that significantly influence their catalytic activity and stability.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is an essential technique for visualizing nanoparticles at high resolution, providing information about their size, shape, morphology, and dispersion.

Quantitative Data Summary: TEM Analysis

ParameterReported Value RangeReference
Particle Size (diameter)2 - 15 nm[1][2]
MorphologySpherical, quasi-spherical, irregular[2][3]
DispersionGenerally well-dispersed with some agglomeration[3]

Experimental Protocol: TEM Analysis

  • Sample Preparation:

    • Disperse the Ir-Nb nanoparticle powder in a suitable solvent (e.g., ethanol, isopropanol) at a low concentration (e.g., 0.1 mg/mL).

    • Sonnicate the suspension for 15-30 minutes to ensure a homogenous dispersion and break up agglomerates.

    • Place a 3-5 µL droplet of the suspension onto a carbon-coated copper TEM grid.

    • Allow the solvent to evaporate completely in a dust-free environment at room temperature or under a gentle heat lamp.

  • Imaging:

    • Load the prepared TEM grid into the microscope.

    • Operate the TEM at a typical acceleration voltage of 100-200 kV.

    • Acquire bright-field images at various magnifications to assess the overall dispersion and morphology.

    • Obtain high-resolution TEM (HRTEM) images to visualize the crystal lattice fringes and identify any crystalline defects.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of nanoparticles (at least 200) to determine the average particle size and size distribution.

    • Analyze HRTEM images to measure the d-spacing of the lattice fringes, which can be used to identify the crystal structure.

Experimental Workflow for TEM Analysis

TEM_Workflow cluster_prep Sample Preparation cluster_imaging TEM Imaging cluster_analysis Data Analysis p1 Disperse Nanoparticles in Solvent p2 Sonicate Suspension p1->p2 p3 Deposit on TEM Grid p2->p3 p4 Dry the Grid p3->p4 i1 Load Grid into TEM p4->i1 i2 Acquire Bright-Field Images i1->i2 i3 Acquire HRTEM Images i2->i3 a1 Particle Size & Distribution Analysis i3->a1 a2 Lattice Fringe Analysis i3->a2

Workflow for TEM analysis of nanoparticles.
X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the crystal structure, phase composition, and average crystallite size of the nanoparticles.

Quantitative Data Summary: XRD Analysis

ParameterDescriptionReported Value/ObservationReference
Crystal StructureFace-centered cubic (fcc) for Ir-rich alloysBroad peaks indicative of small crystallite size[2][4]
Phase CompositionCan indicate the presence of alloys, individual metal phases, or oxidesShift in peak positions compared to pure metals suggests alloy formation[4][5]
Crystallite SizeCalculated using the Scherrer equationTypically in the range of 2-10 nm[3]

Experimental Protocol: XRD Analysis

  • Sample Preparation:

    • Ensure the Ir-Nb nanoparticle sample is in a dry powder form.

    • Mount the powder on a low-background sample holder (e.g., a zero-background silicon wafer) to minimize background noise. Ensure a flat and smooth surface.

  • Data Acquisition:

    • Use a powder diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

    • Scan the sample over a 2θ range of 20° to 90° with a step size of 0.02° and a suitable dwell time per step.

    • If studying phase transformations, in-situ heating can be employed.[6]

  • Data Analysis:

    • Identify the crystallographic phases present by comparing the diffraction peak positions and intensities to standard diffraction patterns from databases (e.g., ICDD).

    • Calculate the average crystallite size (D) using the Scherrer equation: D = Kλ / (β cosθ), where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

    • Determine the lattice parameters from the peak positions. A shift in lattice parameters compared to pure Ir and Nb can confirm alloy formation.

Logical Relationship for XRD Analysis

XRD_Logic cluster_input Input cluster_technique Technique cluster_output Output Information input Ir-Nb Nanoparticle Powder xrd X-ray Diffraction (XRD) input->xrd cs Crystal Structure xrd->cs pc Phase Composition xrd->pc cz Crystallite Size xrd->cz

Information derived from XRD analysis.

Compositional and Surface Characterization

Understanding the elemental composition and surface chemistry is crucial for correlating the nanoparticle structure with its catalytic performance.

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM or TEM, provides elemental composition information.

Quantitative Data Summary: EDX Analysis

ElementAtomic % (Example)
Iridium (Ir)Varies depending on synthesis ratio
Niobium (Nb)Varies depending on synthesis ratio

Experimental Protocol: EDX Analysis

  • Sample Preparation: The same sample prepared for TEM or a bulk powder sample for SEM can be used.

  • Data Acquisition:

    • In a TEM or SEM equipped with an EDX detector, focus the electron beam on a region of interest containing the nanoparticles.

    • Acquire the EDX spectrum over a sufficient time to obtain a good signal-to-noise ratio.

    • For compositional mapping, scan the electron beam across a larger area to visualize the spatial distribution of Ir and Nb.

  • Data Analysis:

    • Identify the elements present based on the characteristic X-ray emission peaks.

    • Perform quantitative analysis using the instrument's software to determine the atomic and weight percentages of Ir and Nb. This often involves standardless quantification or the use of standards for higher accuracy.[7]

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical (oxidation) states of the elements on the nanoparticle surface.

Quantitative Data Summary: XPS Analysis

ElementCore LevelBinding Energy (eV) Range (Typical)Oxidation StateReference
Ir4f60 - 64Ir(0), Ir(IV)[8]
Nb3d202 - 210Nb(0), Nb(V)[9]

Experimental Protocol: XPS Analysis

  • Sample Preparation:

    • For powders, press the sample into a clean indium foil or onto double-sided carbon tape.[10]

    • Alternatively, disperse the nanoparticles in a volatile solvent and drop-cast onto a clean silicon wafer, followed by drying in a vacuum.[10]

    • It is critical to handle samples with gloves and clean tools to avoid surface contamination.[10]

  • Data Acquisition:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Use a monochromatic Al Kα or Mg Kα X-ray source.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the Ir 4f and Nb 3d regions to determine the chemical states.

  • Data Analysis:

    • Calibrate the binding energy scale using the adventitious carbon C 1s peak at 284.8 eV.

    • Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve the peaks corresponding to different oxidation states.

    • Quantify the elemental composition from the peak areas, correcting for the relative sensitivity factors.

Experimental Workflow for XPS Analysis

XPS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Mount Powder or Deposit Film p2 Introduce into UHV p1->p2 d1 Acquire Survey Spectrum p2->d1 d2 Acquire High-Resolution Spectra (Ir 4f, Nb 3d) d1->d2 a1 Binding Energy Calibration d2->a1 a2 Peak Fitting & Deconvolution a1->a2 a3 Quantification a2->a3

Workflow for XPS analysis of nanoparticles.

Surface Area and Porosity

The specific surface area is a critical parameter for catalytic applications, as it directly relates to the number of accessible active sites.

Brunauer-Emmett-Teller (BET) Analysis

The BET method is the most common technique for determining the specific surface area of a material through gas physisorption.[11][12]

Quantitative Data Summary: BET Analysis

MaterialBET Surface Area (m²/g)Reference
IrO₂-based materialsCan be as high as 131[13]
Ni-Nb-Y nanoparticles41-89 nm particle size range[14]

Experimental Protocol: BET Analysis

  • Sample Preparation:

    • Accurately weigh a sufficient amount of the dry Ir-Nb nanoparticle powder (typically 50-100 mg).

    • Degas the sample under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove any adsorbed contaminants from the surface. The exact temperature and time should be optimized to avoid altering the nanoparticle structure.

  • Measurement:

    • Cool the sample to liquid nitrogen temperature (77 K).

    • Introduce known amounts of nitrogen gas into the sample tube in a stepwise manner.

    • Measure the pressure equilibrium at each step to determine the amount of gas adsorbed.

    • Collect data over a range of relative pressures (P/P₀), typically from 0.05 to 0.35.

  • Data Analysis:

    • Plot the BET equation: 1 / [Vₐ(P₀/P - 1)] vs. P/P₀, where Vₐ is the volume of gas adsorbed, P is the pressure of the adsorbate gas, and P₀ is the saturation pressure of the adsorbate gas.

    • The plot should be linear in the relative pressure range of 0.05 to 0.35.

    • Calculate the slope and intercept of the linear fit to determine the monolayer volume (Vm).

    • Calculate the total surface area using the equation: S_BET = (Vm * Nₐ * A_m) / Mᵥ, where Nₐ is Avogadro's number, A_m is the cross-sectional area of the adsorbate molecule (0.162 nm² for N₂), and Mᵥ is the molar volume of the adsorbate gas.

Electrochemical Characterization and Catalytic Performance

For applications in electrocatalysis, it is essential to evaluate the electrochemical properties and catalytic activity of the Ir-Nb nanoparticles.

Cyclic Voltammetry (CV)

Cyclic Voltammetry is a fundamental electrochemical technique used to probe the redox behavior of the nanoparticles and to estimate the electrochemically active surface area (ECSA).

Experimental Protocol: Cyclic Voltammetry

  • Electrode Preparation:

    • Prepare a catalyst ink by dispersing a known amount of the Ir-Nb nanoparticles in a mixture of a solvent (e.g., isopropanol/water mixture) and a binder (e.g., Nafion® solution).

    • Sonicate the ink to ensure a homogeneous dispersion.

    • Drop-cast a precise volume of the ink onto a glassy carbon or other suitable working electrode and let it dry.

  • Electrochemical Measurement:

    • Use a standard three-electrode electrochemical cell containing the working electrode, a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

    • De-aerate the electrolyte solution (e.g., 0.5 M H₂SO₄ or 1.0 M KOH) by purging with an inert gas (e.g., N₂ or Ar) for at least 30 minutes.

    • Cycle the potential between defined limits at a specific scan rate (e.g., 50 mV/s). The potential window should be chosen to cover the redox features of interest for Ir and Nb.[15]

  • Data Analysis:

    • Analyze the resulting voltammogram for redox peaks corresponding to the oxidation and reduction of Ir and Nb species.

    • Estimate the ECSA by integrating the charge associated with the hydrogen adsorption/desorption region (for acidic media) or from the double-layer capacitance.

Catalytic Activity Measurement

The catalytic performance of Ir-Nb nanoparticles is typically evaluated for specific electrochemical reactions.

Quantitative Data Summary: Catalytic Performance

ReactionCatalystMetricValueReference
Oxygen Evolution Reaction (OER)IrO₂-Nb₂O₅ compositeOverpotential at 10 mA/cm²Varies with composition and temperature[16]
Hydrogen Evolution Reaction (HER)Ni-Nb-Y amorphous nanoparticlesTafel SlopeLow values indicate fast kinetics[14]
Methanol Oxidation Reaction (MOR)Pd-Nb/CNOsMass ActivityHigh values indicate high efficiency[17]

Experimental Protocol: Linear Sweep Voltammetry (LSV) for OER/HER/MOR

  • Electrode and Cell Setup: Use the same electrode and three-electrode cell setup as for CV.

  • Measurement:

    • For OER and MOR, saturate the electrolyte with the reactant (O₂ for OER is generated in situ from water, methanol is added for MOR). For HER, the electrolyte is typically de-aerated.

    • Perform a linear potential sweep from a starting potential to a final potential at a slow scan rate (e.g., 5-10 mV/s) to approximate steady-state conditions. The potential range depends on the reaction being studied.

    • To account for mass transport limitations, the measurements are often performed on a rotating disk electrode (RDE).

  • Data Analysis:

    • Plot the current density as a function of the applied potential (polarization curve).

    • Determine key performance metrics such as the onset potential (the potential at which the catalytic current begins to rise), the overpotential required to reach a certain current density (e.g., 10 mA/cm²), and the Tafel slope, which provides insight into the reaction mechanism.

    • Correct for the uncompensated solution resistance (iR compensation).[18]

Signaling Pathway for Electrocatalytic Reaction Analysis

Electrocatalysis_Pathway cluster_prep Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Performance Evaluation p1 Prepare Catalyst Ink p2 Deposit on Electrode p1->p2 m1 Cyclic Voltammetry (CV) p2->m1 m2 Linear Sweep Voltammetry (LSV) p2->m2 a1 ECSA Calculation m1->a1 a2 Onset Potential m2->a2 a3 Overpotential m2->a3 a4 Tafel Slope m2->a4

Pathway for evaluating electrocatalytic performance.

Conclusion

The comprehensive characterization of iridium-niobium nanoparticles requires a multi-technique approach. The protocols and application notes provided herein offer a foundational framework for researchers and scientists to thoroughly investigate the physicochemical properties and catalytic performance of these promising nanomaterials. By systematically applying these techniques, a deeper understanding of the structure-activity relationships can be established, paving the way for the rational design of next-generation catalysts and other advanced materials.

References

Application Notes and Protocols for Iridium-Niobium Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Iridium-Niobium (Ir-Nb) catalysts in organic synthesis, with a focus on hydrogenation reactions. The information presented is intended to guide researchers in the development of efficient and selective catalytic processes.

Application: Selective Hydrogenation of Carboxylic Acids to Alcohols

Iridium catalysts supported on niobium pentoxide (Ir/Nb₂O₅) have demonstrated exceptional activity and selectivity in the hydrogenation of fatty acids to their corresponding alcohols under mild conditions.[1] This is a significant advancement for the sustainable production of valuable chemicals from biomass.

Catalyst Performance Data

The following table summarizes the performance of an Ir/Nb₂O₅ catalyst in the hydrogenation of lauric acid to dodecanol.

Catalyst (wt% Ir)SupportTemperature (°C)H₂ Pressure (MPa)Conversion (%)Dodecanol Yield (%)Dodecane Yield (%)
7.5Nb₂O₅1704.010089.1-

Data extracted from a study on fatty acid hydrogenation.[1]

Experimental Protocol: Hydrogenation of Lauric Acid using Ir/Nb₂O₅

This protocol details the procedure for the selective hydrogenation of lauric acid to dodecanol.

1.2.1. Catalyst Preparation (Impregnation Method)

A detailed protocol for the synthesis of the Ir/Nb₂O₅ catalyst is crucial for reproducibility.

  • Support Preparation: Niobium pentoxide (Nb₂O₅) is used as the catalyst support. It is recommended to calcine the support at a high temperature (e.g., 500 °C) to ensure its stability and remove any impurities.

  • Impregnation:

    • Dissolve a suitable iridium precursor (e.g., iridium(III) chloride hydrate) in a minimal amount of deionized water or an appropriate solvent.

    • Add the Nb₂O₅ support to the iridium precursor solution.

    • Stir the mixture at room temperature for a specified time (e.g., 24 hours) to ensure uniform impregnation of the iridium onto the support.

    • Remove the solvent by rotary evaporation under reduced pressure.

    • Dry the resulting solid in an oven at a specific temperature (e.g., 120 °C) overnight.

  • Calcination and Reduction:

    • Calcine the dried powder in a tube furnace under a flow of air or an inert gas (e.g., nitrogen) at a specific temperature (e.g., 400 °C) for a set duration (e.g., 3 hours).

    • Reduce the calcined catalyst under a flow of hydrogen gas at an elevated temperature (e.g., 300-400 °C) for a specific time (e.g., 2-4 hours) to obtain the active Ir/Nb₂O₅ catalyst.

1.2.2. Hydrogenation Reaction

  • Reaction Setup: The hydrogenation reaction is typically carried out in a high-pressure autoclave reactor equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a temperature controller.

  • Procedure:

    • Charge the autoclave with the lauric acid substrate, the Ir/Nb₂O₅ catalyst, and a suitable solvent (e.g., dioxane). The substrate-to-catalyst ratio should be optimized for the specific reaction.

    • Seal the autoclave and purge it several times with hydrogen gas to remove any air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4.0 MPa).

    • Heat the reactor to the reaction temperature (e.g., 170 °C) while stirring vigorously.

    • Maintain the reaction at the set temperature and pressure for the desired reaction time. Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC) or other suitable analytical techniques.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Recover the catalyst by filtration or centrifugation. The catalyst can potentially be washed, dried, and reused.

    • Isolate the product (dodecanol) from the reaction mixture using appropriate purification techniques, such as distillation or chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the preparation and application of the Ir/Nb₂O₅ catalyst for hydrogenation.

Experimental_Workflow cluster_catalyst_prep Catalyst Preparation cluster_hydrogenation Hydrogenation Reaction Nb2O5 Nb₂O₅ Support Impregnation Impregnation Nb2O5->Impregnation Ir_precursor Iridium Precursor Solution Ir_precursor->Impregnation Drying Drying Impregnation->Drying Calcination_Reduction Calcination & Reduction Drying->Calcination_Reduction Ir_Nb2O5_catalyst Active Ir/Nb₂O₅ Catalyst Calcination_Reduction->Ir_Nb2O5_catalyst Autoclave Autoclave Reactor Ir_Nb2O5_catalyst->Autoclave Substrate Lauric Acid Substrate->Autoclave Solvent Solvent Solvent->Autoclave Reaction Hydrogenation (170°C, 4.0 MPa H₂) Autoclave->Reaction Product Dodecanol Reaction->Product

Caption: Workflow for Ir/Nb₂O₅ catalyst preparation and use in hydrogenation.

Potential Applications in Drug Development

The selective hydrogenation of carboxylic acids to alcohols is a valuable transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The use of heterogeneous Ir-Nb catalysts offers several advantages in this context:

  • Mild Reaction Conditions: The ability to operate at lower temperatures and pressures compared to traditional methods can help preserve sensitive functional groups in complex molecules.

  • High Selectivity: The high selectivity towards the desired alcohol product minimizes the formation of byproducts, simplifying purification processes.

  • Catalyst Reusability: The heterogeneous nature of the catalyst allows for its recovery and reuse, reducing costs and waste, which is a key principle of green chemistry.

Further research into the substrate scope and optimization of Ir-Nb catalysts could lead to their broader application in the synthesis of pharmaceuticals and other fine chemicals.

References

Application Notes and Protocols: High-Temperature Oxidation Resistance of Iridium-Niobium Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the high-temperature oxidation resistance of iridium-niobium (Ir-Nb) coatings, including detailed experimental protocols for their deposition and testing. The information is intended to guide researchers in the development and evaluation of advanced materials for high-temperature applications.

Introduction

Iridium and its alloys are leading candidates for protective coatings on refractory metals like niobium, particularly in extreme temperature and oxidizing environments such as those encountered in aerospace applications.[1][2][3] Niobium and its alloys, while possessing excellent high-temperature strength, suffer from poor oxidation resistance.[3] Iridium, with its high melting point and low oxygen permeability, serves as an effective diffusion barrier, while the addition of niobium to the coating can enhance its adhesion and mechanical properties. This document outlines the methodologies for producing and evaluating the performance of Ir-Nb coatings.

Quantitative Data on Oxidation Resistance

The following tables summarize the available quantitative data on the oxidation of iridium-based coatings. It is important to note that data specifically for Ir-Nb coatings is limited in open literature; therefore, data from similar systems (e.g., Ir on other refractory metals) are included for comparative purposes.

Table 1: Isothermal Oxidation Data for Iridium-Based Coatings

Coating SystemSubstrateTemperature (°C)Duration (h)Mass Change (mg/cm²)ObservationsReference
Multilayer IrNiobium>800-+1.35% (formation of solid IrO₂)-[1]
Multilayer IrNiobium12270.5-5.3% (formation of gaseous IrO₃)-[1]
IrTungsten10278+1.35 ± 0.03Formation of a thin, protective IrO₂ film.[4]
Ir-Re alloys-1500-Variable recession ratesOxidation rate increases with higher Re content and in higher oxygen partial pressure.[5]
Ir-40 at.% ZrMolybdenum1000-Poorly bonded to the substrate after oxidation.High Zr content was detrimental to oxidation resistance.[1]

Table 2: Ablation and Porosity Data for Iridium Coatings on Niobium

Coating TypeTest ConditionTemperature (°C)Porosity (%)Failure MechanismReference
Monolayer IrOxyacetylene flameup to 2000~2-[1]
Multilayer IrOxyacetylene flameup to 2000~0.55Deterioration due to underdense coating, volatile gas formation, and interdiffusion between coating and substrate.[1]

Experimental Protocols

Protocol for Deposition of Iridium-Niobium Coatings via DC Magnetron Sputtering

This protocol describes the co-deposition of an Ir-Nb alloy coating using DC magnetron sputtering.

1. Substrate Preparation: a. Mechanically polish the niobium substrate to a mirror finish. b. Ultrasonically clean the substrate sequentially in acetone and ethanol for 15 minutes each. c. Dry the substrate with a high-purity nitrogen or argon stream. d. Mount the substrate onto the substrate holder in the sputtering chamber.

2. Sputtering System Preparation: a. Install high-purity iridium and niobium targets in their respective magnetron guns. b. Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr. c. Introduce high-purity argon gas into the chamber, maintaining a working pressure of approximately 5 mTorr.

3. Pre-sputtering: a. Pre-sputter both the iridium and niobium targets for 10-15 minutes with the shutter closed to remove any surface contaminants.

4. Deposition Process: a. Heat the substrate to the desired deposition temperature (e.g., 400-600°C). b. Apply DC power to both the iridium and niobium targets simultaneously. The power applied to each target will determine the composition of the resulting coating. c. Open the shutter to begin deposition onto the substrate. d. Rotate the substrate during deposition to ensure coating uniformity. e. Continue deposition until the desired coating thickness is achieved. f. After deposition, turn off the power to the targets and allow the substrate to cool down in a vacuum.

5. Post-Deposition Annealing (Optional): a. To improve coating adhesion and density, a post-deposition vacuum anneal may be performed.

Protocol for High-Temperature Oxidation Testing

This protocol outlines the procedure for evaluating the oxidation resistance of Ir-Nb coated samples through isothermal and cyclic oxidation tests.

1. Sample Preparation: a. Cut the coated samples into coupons of suitable dimensions (e.g., 10 mm x 10 mm x 2 mm). b. Measure the surface area of each coupon. c. Weigh each coupon accurately using a microbalance.

2. Isothermal Oxidation Test: a. Place the coupons in alumina crucibles. b. Insert the crucibles into a high-temperature furnace preheated to the desired test temperature (e.g., 1500°C, 1800°C, 2000°C). c. Expose the samples to air or a controlled oxidizing atmosphere for a predetermined duration (e.g., 1, 5, 10, 20, 50, 100 hours). d. At specified time intervals, remove the samples from the furnace, allow them to cool to room temperature, and weigh them to determine the mass change per unit area.

3. Cyclic Oxidation Test: a. Place the coupons in a cyclic oxidation test rig. b. Heat the samples to the desired temperature and hold for a specific duration (e.g., 1 hour). c. Rapidly cool the samples to a lower temperature (e.g., room temperature) and hold for a shorter duration (e.g., 15 minutes). d. Repeat this heating and cooling cycle for a specified number of cycles. e. Periodically, remove the samples and weigh them to determine the mass change, which will indicate the tendency for the oxide scale to spall.[6]

4. Characterization of Oxidized Samples: a. Analyze the surface and cross-section of the oxidized samples using Scanning Electron Microscopy (SEM) to observe the morphology of the oxide scale. b. Use Energy Dispersive X-ray Spectroscopy (EDS) to determine the elemental composition of the oxide scale and the underlying coating. c. Employ X-ray Diffraction (XRD) to identify the phases present in the oxide scale.

Visualizations

experimental_workflow_deposition cluster_prep Substrate Preparation cluster_sputter DC Magnetron Sputtering cluster_post Post-Treatment prep1 Mechanical Polishing prep2 Ultrasonic Cleaning (Acetone, Ethanol) prep1->prep2 prep3 Drying (N2/Ar Stream) prep2->prep3 sput1 Chamber Evacuation (<1x10^-6 Torr) prep3->sput1 sput2 Argon Introduction (~5 mTorr) sput1->sput2 sput3 Target Pre-sputtering sput2->sput3 sput4 Substrate Heating (400-600°C) sput3->sput4 sput5 Co-deposition of Ir-Nb sput4->sput5 sput6 Cooling in Vacuum sput5->sput6 post1 Optional Vacuum Annealing sput6->post1

Caption: Workflow for Ir-Nb Coating Deposition.

experimental_workflow_oxidation cluster_prep Sample Preparation cluster_testing High-Temperature Oxidation Testing cluster_char Post-Oxidation Characterization prep1 Cut Coated Samples prep2 Measure Surface Area prep1->prep2 prep3 Initial Weighing prep2->prep3 test_iso Isothermal Oxidation (Constant High Temperature) prep3->test_iso test_cyc Cyclic Oxidation (Heating and Cooling Cycles) prep3->test_cyc char1 Mass Change Measurement test_iso->char1 test_cyc->char1 char2 SEM Analysis (Morphology) char1->char2 char3 EDS Analysis (Composition) char2->char3 char4 XRD Analysis (Phases) char3->char4

Caption: Workflow for Oxidation Testing and Characterization.

Summary of Key Findings

  • Protective Oxide Layer: Iridium forms a protective, solid IrO₂ layer at temperatures above 800°C, which contributes to its oxidation resistance.[1] However, at very high temperatures (e.g., 1227°C), volatile IrO₃ can form, leading to mass loss.[1]

  • Multilayer Advantage: Multilayer iridium coatings have shown lower porosity and better performance under extreme heat flux compared to monolayer coatings on niobium substrates.[1]

  • Failure Mechanisms: The failure of iridium-based coatings at very high temperatures can be attributed to factors such as the porosity of the coating, the formation of volatile oxides, and the interdiffusion of elements between the coating and the substrate.[1]

  • Alloying Effects: The addition of certain elements to iridium coatings can significantly impact their oxidation behavior. For instance, high levels of zirconium have been found to be detrimental.[1] The controlled addition of niobium is anticipated to improve coating properties, though more research is needed to quantify this effect.

References

Application Notes and Protocols for Iridium-Niobium Alloys in Aerospace

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties, applications, and experimental evaluation of iridium-niobium (Ir-Nb) alloys for high-temperature aerospace applications. The information is intended to guide researchers and scientists in the development and characterization of these advanced materials.

Introduction to Iridium-Niobium Alloys

Iridium-niobium alloys are a class of refractory metal intermetallic compounds that exhibit a promising combination of high melting point, excellent high-temperature strength, and improved oxidation resistance compared to niobium-based alloys.[1][2] These properties make them potential candidate materials for components in next-generation aerospace systems, such as rocket nozzles, turbine blades, and thermal protection systems, where operating temperatures exceed the capabilities of conventional nickel-based superalloys.[1][2][3]

Niobium itself is a desirable base for high-temperature alloys due to its low density compared to other refractory metals.[4][5] However, its poor oxidation resistance has limited its widespread use in oxidizing environments.[2] Iridium, with its high melting point and good oxidation resistance, is a key alloying element to enhance the performance of niobium at extreme temperatures.[1][6] The addition of niobium to iridium also contributes to solid-solution strengthening and the formation of strengthening intermetallic phases.[7]

Aerospace Applications

The unique properties of Ir-Nb alloys make them suitable for a range of demanding aerospace applications:

  • Rocket Propulsion: Components such as combustion chambers and nozzles for liquid rocket engines require materials that can withstand extremely high temperatures and corrosive environments.[3][8]

  • Gas Turbine Engines: Turbine blades and vanes in the hot section of gas turbine engines are subjected to high mechanical stresses at elevated temperatures.[2][9]

  • Hypersonic Vehicles: Leading edges and control surfaces of hypersonic aircraft experience severe aerodynamic heating, necessitating materials with exceptional high-temperature stability and oxidation resistance.[3]

  • Thermal Protection Systems: Heat shields for re-entry vehicles must endure the intense heat generated during atmospheric entry.[3]

Quantitative Data on Iridium-Niobium and Related Alloys

The following tables summarize the available quantitative data for the mechanical and oxidation properties of iridium-niobium and relevant refractory alloys. Due to the limited availability of comprehensive data for binary Ir-Nb systems, data for more complex iridium- and niobium-based alloys are also included for comparison.

Table 1: High-Temperature Mechanical Properties of Iridium-Niobium and Related Alloys

Alloy Composition (wt%)Temperature (°C)Ultimate Tensile Strength (MPa)Yield Strength (MPa)Elongation (%)Reference
Ir-4.5Zr-0.3W1427920657>22[1]
Ir-4Zr-0.3W1427-657-[1]
C-103 (Nb-10Hf-1Ti)2042029626[4]
C-103 (Nb-10Hf-1Ti)1200---[4]
Nb-1Zr2027515040[4]
PWC-11 (Nb-1Zr-0.1C)2032017526[4]
WC-3009 (Nb-30Hf-9W)2086275224[4]
Niobium (Pure)201806659[10]
Q355GJ Steel + 0.031% Nb1173154.73--[9]
Fire-Resistant Steel + 0.03% Nb600-~350-[11]

Table 2: Creep Properties of Niobium-Based Alloys

Alloy Composition (wt%)Temperature (°C)Stress for 1% Creep in 100 hours (MPa)Stress for 1% Creep in 1000 hours (MPa)Reference
C-103 (Nb-10Hf-1Ti)~1093~30~20[4]
Nb-1Zr~1093~10~5[4]
PWC-11 (Nb-1Zr-0.1C)~1093~40~25[4]
WC-3009 (Nb-30Hf-9W)~1316~70~50[4]
PWC-11 (aged 1000h at 1350K)1077~13 (for 7 years)-[12]

Table 3: Oxidation Behavior of Niobium-Based Alloys

Alloy CompositionTemperature (°C)Exposure Time (h)Mass Gain/Loss (mg/cm²)Oxidation KineticsReference
Nb-25.99Ti-12.61Si-4.94Ge-6.73Cr-1.90Hf-1.92Al-0.47Sn1200134--[13]
Nb-Ti-Si based alloys800-(Improved over pure Nb)-[13]
Ti2AlNb-based alloys800100(Significant oxidation)Double-layered oxide[14]
Nb-Si-B alloys1100<0.1~ -1.5 (initial loss)-[15]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to characterize the properties of iridium-niobium alloys for aerospace applications.

High-Temperature Tensile Testing

Objective: To determine the tensile properties (ultimate tensile strength, yield strength, and elongation) of Ir-Nb alloys at elevated temperatures.

Apparatus:

  • Universal testing machine equipped with a high-temperature furnace and extensometer.

  • Inert gas supply (e.g., high-purity argon) to prevent oxidation during testing.

  • Thermocouples for precise temperature monitoring and control.

Specimen Preparation:

  • Fabricate flat or round tensile specimens from the Ir-Nb alloy according to ASTM E8/E8M standards.

  • Grind the specimen surfaces to a fine finish (e.g., 600-grit SiC paper) to remove any surface defects.

  • Clean the specimens ultrasonically in acetone and then ethanol to remove any contaminants.

Procedure:

  • Mount the specimen in the grips of the tensile testing machine within the furnace.

  • Attach thermocouples to the gauge section of the specimen.

  • Purge the furnace with high-purity argon and maintain a positive pressure throughout the test.

  • Heat the specimen to the desired test temperature at a controlled rate (e.g., 10-20 °C/min).

  • Soak the specimen at the test temperature for a sufficient time (e.g., 15-30 minutes) to ensure thermal equilibrium.

  • Apply a tensile load at a constant strain rate (e.g., 10⁻³ s⁻¹) until the specimen fractures.

  • Record the load and displacement data continuously throughout the test.

  • After fracture, cool the specimen to room temperature under the inert atmosphere.

  • Measure the final gauge length and cross-sectional area to calculate elongation and reduction in area.

High-Temperature Creep Testing

Objective: To evaluate the long-term deformation behavior of Ir-Nb alloys under a constant load at elevated temperatures.

Apparatus:

  • Creep testing machine with a lever arm system for applying a constant load.

  • High-temperature furnace with precise temperature control.

  • High-temperature extensometer for measuring creep strain.

  • Inert gas or vacuum system to protect the specimen from oxidation.

Specimen Preparation:

  • Prepare creep specimens with a defined gauge length and threaded or button-head ends for gripping, following ASTM E139 standards.

  • Ensure the surface finish of the gauge section is smooth and free of scratches.

  • Clean the specimens thoroughly as described for tensile testing.

Procedure:

  • Mount the specimen in the creep testing machine and attach the extensometer.

  • Establish the inert atmosphere or vacuum in the furnace.

  • Heat the specimen to the test temperature and allow it to stabilize.

  • Apply the predetermined constant load smoothly to the specimen.

  • Record the strain as a function of time throughout the test.

  • Continue the test until a predetermined strain is reached or until the specimen ruptures.

  • Upon completion, unload the specimen and cool it to room temperature.

Isothermal Oxidation Testing

Objective: To determine the oxidation kinetics of Ir-Nb alloys at high temperatures in an oxidizing atmosphere.

Apparatus:

  • Tube furnace with a controlled atmosphere capability.

  • Gas flow controllers for mixing and regulating the oxidizing gas (e.g., synthetic air).

  • High-precision analytical balance for measuring mass change.

  • Alumina or quartz sample holders.

Specimen Preparation:

  • Cut small, rectangular coupons from the Ir-Nb alloy with a known surface area.

  • Grind all surfaces to a consistent finish (e.g., 1200-grit SiC paper).

  • Measure the initial dimensions and weigh the specimens accurately.

  • Clean the specimens in acetone and ethanol.

Procedure:

  • Place the specimens in the sample holder and position it in the cool zone of the tube furnace.

  • Purge the furnace with the desired oxidizing gas mixture.

  • Heat the furnace to the test temperature.

  • Once the temperature is stable, push the sample holder into the hot zone of the furnace to start the oxidation test.

  • After a specific duration, retract the sample to the cool zone and allow it to cool to room temperature.

  • Weigh the oxidized specimen to determine the mass gain.

  • Repeat steps 4-6 for various exposure times to obtain a mass gain versus time curve.

  • Characterize the oxide scale using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDS).

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the development and characterization of iridium-niobium alloys.

Experimental_Workflow_Mechanical_Testing cluster_preparation Sample Preparation cluster_testing High-Temperature Testing cluster_analysis Data Analysis Alloy_Ingot Ir-Nb Alloy Ingot Machining Machining of Specimens Alloy_Ingot->Machining Grinding Surface Grinding Machining->Grinding Cleaning Ultrasonic Cleaning Grinding->Cleaning Tensile_Test Tensile Test Cleaning->Tensile_Test Creep_Test Creep Test Cleaning->Creep_Test Stress_Strain Stress-Strain Curves Tensile_Test->Stress_Strain Creep_Curves Creep Curves Creep_Test->Creep_Curves Mechanical_Properties Mechanical Properties (UTS, YS, Elongation, Creep Rate) Stress_Strain->Mechanical_Properties Creep_Curves->Mechanical_Properties

Caption: Workflow for Mechanical Property Characterization of Ir-Nb Alloys.

Experimental_Workflow_Oxidation_Testing cluster_prep Specimen Preparation cluster_oxidation Isothermal Oxidation cluster_char Oxide Scale Characterization Coupon_Cutting Cut Coupons Surface_Prep Grind & Polish Coupon_Cutting->Surface_Prep Measure_Weigh Initial Measurement & Weighing Surface_Prep->Measure_Weigh Furnace_Exposure Furnace Exposure at High T Measure_Weigh->Furnace_Exposure Cooling Cooling to Room T Furnace_Exposure->Cooling Microscopy SEM/EDS Analysis Furnace_Exposure->Microscopy Phase_ID XRD Analysis Furnace_Exposure->Phase_ID Weighing Post-Exposure Weighing Cooling->Weighing Data_Analysis Calculate Mass Gain Weighing->Data_Analysis

Caption: Workflow for Isothermal Oxidation Testing of Ir-Nb Alloys.

Property_Relationships cluster_composition Alloy Composition cluster_processing Material Processing cluster_microstructure Microstructure cluster_properties Aerospace Performance Ir_Content Iridium Content Phase_Composition Phase Composition (e.g., Ir, Nb, Intermetallics) Ir_Content->Phase_Composition Nb_Content Niobium Content Nb_Content->Phase_Composition Other_Elements Other Alloying Elements (e.g., Zr, Hf, W) Other_Elements->Phase_Composition Melting_Method Melting Method Grain_Size Grain Size & Morphology Melting_Method->Grain_Size Heat_Treatment Heat Treatment Heat_Treatment->Phase_Composition Heat_Treatment->Grain_Size Precipitates Precipitate Phases Heat_Treatment->Precipitates Mechanical_Working Mechanical Working Mechanical_Working->Grain_Size High_Temp_Strength High-Temperature Strength Phase_Composition->High_Temp_Strength Oxidation_Resistance Oxidation Resistance Phase_Composition->Oxidation_Resistance Grain_Size->High_Temp_Strength Creep_Resistance Creep Resistance Grain_Size->Creep_Resistance Precipitates->High_Temp_Strength Precipitates->Creep_Resistance

Caption: Relationships between Composition, Processing, and Properties.

References

Application Notes and Protocols: Electrochemical Water Splitting Using Ir-Nb-O Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Electrochemical water splitting is a cornerstone technology for producing high-purity hydrogen, a clean and sustainable energy carrier. The process, however, is often limited by the sluggish kinetics of the anodic oxygen evolution reaction (OER).[1] Iridium (Ir)-based materials are the state-of-the-art catalysts for OER in acidic environments, such as those found in proton exchange membrane water electrolyzers (PEMWEs), offering a good balance of activity and stability.[2] However, the scarcity and high cost of iridium necessitate the development of catalysts with enhanced activity and durability to minimize Ir loading.[3] Incorporating niobium (Nb) into iridium oxide structures has emerged as a promising strategy. Niobium doping or using niobium oxide as a support can modify the electronic structure of iridium, tune the adsorption energy of oxygen intermediates, and ultimately enhance both catalytic activity and operational stability.[4][5] These Ir-Nb-O systems suppress the over-oxidation and dissolution of iridium at high potentials, addressing key degradation mechanisms.[4]

Performance Data of Ir-Nb-O Catalysts

The following table summarizes the electrochemical performance metrics for representative Iridium-Niobium-Oxide catalysts reported in the literature, providing a basis for comparison with other OER electrocatalysts.

CatalystElectrolyteOverpotential (η) @ 10 mA cm⁻²Cell Voltage & Current DensityStability
Nb₀.₀₅Ir₀.₉₅O₂ 0.5 M H₂SO₄191 mV[5]Not ReportedStable operation at 1.2 A cm⁻² for over 50 days in a PEMWE.[5]
Ir on Nb₂O₅₋ₓ Support Not ReportedNot Reported1.839 V @ 3 A cm⁻²[4]Almost no decay during a 2000-hour test at 2 A cm⁻².[4]

Experimental Protocols

Protocol 1: Synthesis of Niobium-Doped Iridium Oxide (e.g., Nb₀.₀₅Ir₀.₉₅O₂) Nanoparticles

This protocol describes a general method for synthesizing Nb-doped IrO₂ catalysts.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • Niobium(V) chloride (NbCl₅)

  • Ethylene glycol

  • Sodium hydroxide (NaOH)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of IrCl₃·xH₂O and NbCl₅ in a mixture of ethylene glycol and DI water. For Nb₀.₀₅Ir₀.₉₅O₂, a 95:5 molar ratio of Ir:Nb precursors is required.

    • Stir the solution vigorously for 30 minutes to ensure complete dissolution and mixing.

  • Hydrolysis and Precipitation:

    • Slowly add a 1 M NaOH solution dropwise to the precursor solution while stirring until the pH reaches approximately 10-12 to co-precipitate the metal hydroxides.

    • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

  • Hydrothermal Treatment:

    • Seal the autoclave and heat it to 180°C for 12 hours.

    • Allow the autoclave to cool down to room temperature naturally.

  • Washing and Drying:

    • Collect the precipitate by centrifugation.

    • Wash the collected powder repeatedly with DI water and ethanol to remove any unreacted precursors and impurities.

    • Dry the final product in a vacuum oven at 80°C overnight.

  • Calcination:

    • Anneal the dried powder in a tube furnace under a controlled atmosphere (e.g., air or argon) at a temperature between 300-500°C for 2-4 hours to form the crystalline mixed oxide.

Protocol 2: Working Electrode Preparation

This protocol details the preparation of a catalyst-coated electrode for electrochemical testing.[1]

Materials:

  • Synthesized Ir-Nb-O catalyst powder

  • 5 wt% Nafion® solution (ionomer binder)

  • Isopropanol

  • DI water

  • Glassy carbon rotating disk electrode (RDE) or similar substrate (e.g., carbon paper)

  • Micropipette

Procedure:

  • Catalyst Ink Formulation:

    • In a small glass vial, disperse a precise amount of the Ir-Nb-O catalyst powder (e.g., 5 mg) into a solvent mixture of isopropanol and DI water (e.g., 3:1 v/v, 950 µL total volume).

    • Add a small volume of 5 wt% Nafion® solution (e.g., 50 µL) to the suspension. The ionomer acts as a binder and promotes proton conductivity.

    • Sonicate the mixture in an ultrasonic bath for at least 30-60 minutes to form a homogeneous catalyst ink.[1]

  • Electrode Coating:

    • Before coating, polish the glassy carbon electrode surface with alumina slurry (0.05 µm), rinse thoroughly with DI water, and dry under a stream of nitrogen.[6]

    • Using a micropipette, drop-cast a specific volume (e.g., 5-10 µL) of the homogenized ink onto the polished surface of the electrode.[1]

  • Drying:

    • Allow the electrode to dry at room temperature or in a low-temperature oven (e.g., 60°C) until the solvent has completely evaporated, leaving a uniform catalyst film. The final loading can be calculated based on the amount of catalyst in the deposited ink volume.

Protocol 3: Electrochemical Evaluation of OER Activity

This protocol outlines the procedure for assessing the catalyst's performance in a standard three-electrode electrochemical cell.[7]

Equipment:

  • Potentiostat

  • Three-electrode electrochemical cell

  • Working Electrode (WE): Prepared Ir-Nb-O catalyst electrode (Protocol 2)

  • Reference Electrode (RE): e.g., Ag/AgCl or Saturated Calomel Electrode (SCE). All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale.

  • Counter Electrode (CE): Platinum wire or graphite rod

  • Electrolyte: 0.5 M H₂SO₄ or 0.1 M HClO₄, saturated with O₂ or Ar.[5][6]

Procedure:

  • Cell Assembly: Assemble the three-electrode cell, ensuring the WE is fully immersed in the electrolyte.[7]

  • Catalyst Conditioning: Perform cyclic voltammetry (CV) for 20-50 cycles in the potential range of interest (e.g., 1.0 to 1.6 V vs. RHE) at a scan rate of 50-100 mV/s to electrochemically clean and activate the catalyst surface.[8]

  • Activity Measurement (Polarization Curve):

    • Record a linear sweep voltammogram (LSV) at a slow scan rate (e.g., 5-10 mV/s) in the OER potential region (e.g., 1.2 to 1.8 V vs. RHE) to measure the catalytic activity.[1]

    • The overpotential (η) required to reach a current density of 10 mA/cm² is a standard metric for comparing catalyst activity.

  • Resistance Correction:

    • Measure the uncompensated solution resistance (R_s) using high-frequency Electrochemical Impedance Spectroscopy (EIS).

    • Apply iR-correction to all LSV data (V_corrected = V_applied - iR_s) to remove the effect of solution resistance and obtain the true kinetic performance of the catalyst.

  • Tafel Analysis:

    • Plot the iR-corrected overpotential (η) against the logarithm of the current density (log|j|).

    • The linear portion of this "Tafel plot" has a slope (Tafel slope) that provides insight into the OER reaction mechanism.[9]

  • Stability Test:

    • Perform chronopotentiometry by holding the electrode at a constant current density (e.g., 10 or 100 mA/cm²) for an extended period (e.g., 10-2000 hours) and monitoring the potential over time.[4] An increase in potential indicates catalyst degradation.

    • Alternatively, use chronoamperometry by holding a constant potential and monitoring the current density. A decrease in current signifies degradation.

Visualizations: Workflows and Mechanisms

Experimental Workflow

The diagram below outlines the comprehensive workflow for the synthesis, characterization, and electrochemical evaluation of Ir-Nb-O catalysts.

G cluster_synthesis Catalyst Synthesis cluster_characterization Physicochemical Characterization cluster_electrode Electrode Preparation cluster_testing Electrochemical Evaluation cluster_analysis Data Analysis S1 Prepare Precursors (IrCl₃, NbCl₅) S2 Hydrothermal Reaction S1->S2 S3 Wash & Dry S2->S3 S4 Calcination S3->S4 C1 XRD (Structure) S4->C1 C2 XPS (Composition) S4->C2 C3 TEM (Morphology) S4->C3 E1 Formulate Catalyst Ink S4->E1 E2 Deposit on Electrode E1->E2 E3 Dry Electrode E2->E3 T1 CV Activation E3->T1 T2 LSV (Activity) T1->T2 T3 EIS (Resistance) T2->T3 A1 iR Correction T2->A1 T4 Durability Test T3->T4 A3 Performance Summary T4->A3 A2 Tafel Plot A1->A2 A2->A3

Caption: Experimental workflow for Ir-Nb-O catalyst synthesis and evaluation.

Proposed OER Mechanism

The oxygen evolution reaction on iridium-based catalysts is complex, but a widely accepted pathway is the Adsorbate Evolution Mechanism (AEM).[4][10] This mechanism involves a series of proton-coupled electron transfer steps at a single active metal site (M). Doping with Nb is believed to optimize the binding energies of the key intermediates (*OH, *O, *OOH), thereby lowering the overall overpotential.[5]

G M M (Active Site) M_OH M-OH M->M_OH + H₂O - H⁺ - e⁻ M_O M-O M_OH->M_O - H⁺ - e⁻ M_OOH M-OOH* M_O->M_OOH + H₂O - H⁺ - e⁻ M_end M + O₂ M_OOH->M_end - H⁺ - e⁻

Caption: Adsorbate Evolution Mechanism (AEM) for the Oxygen Evolution Reaction.

References

Application Notes and Protocols: Fabrication of Iridium-Niobium Microelectrodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium-based microelectrodes are widely utilized in neuroscience research and for clinical neurostimulation due to their excellent electrochemical properties, including high charge storage capacity and stability. The incorporation of niobium into iridium thin films presents an opportunity to further enhance these properties. Niobium is a biocompatible refractory metal that, when alloyed with other metals, can improve corrosion resistance and mechanical durability.[1][2][3] This document provides a detailed protocol for the fabrication of iridium-niobium (Ir-Nb) microelectrodes, along with methods for their characterization. The protocols described herein are based on standard microfabrication techniques, adapted for the co-deposition of iridium and niobium.

I. Fabrication Workflow for Iridium-Niobium Microelectrodes

The fabrication of Ir-Nb microelectrodes is a multi-step process involving substrate preparation, thin-film deposition, photolithographic patterning, and encapsulation. The following workflow outlines the key stages of this process.

Fabrication_Workflow cluster_0 Substrate Preparation cluster_1 Conductor Trace and Electrode Deposition cluster_2 Patterning and Encapsulation cluster_3 Finalization A Wafer Cleaning B Dielectric Layer Deposition (e.g., SiO2/Si3N4) A->B A->B C Adhesion Layer Deposition (e.g., Ti) B->C D Conductor Layer Deposition (e.g., Pt or Au) C->D C->D E Photolithography for Traces D->E D->E F Etching of Conductor Layer E->F E->F G Co-sputtering of Iridium-Niobium F->G F->G H Lift-off or Etching of Ir-Nb Layer G->H I Encapsulation Layer Deposition (e.g., Parylene-C) H->I H->I J Opening Electrode Sites and Contact Pads (RIE) I->J I->J K Wafer Dicing J->K L Wire Bonding and Packaging K->L K->L

Caption: A generalized workflow for the fabrication of iridium-niobium microelectrodes.

II. Experimental Protocols

A. Protocol for Substrate Preparation
  • Wafer Cleaning: Start with a silicon wafer. Perform a standard RCA clean or a piranha etch to remove organic and inorganic contaminants from the surface.

  • Dielectric Layer Deposition: Deposit a layer of silicon dioxide (SiO₂) or a combination of silicon dioxide and silicon nitride (Si₃N₄) using thermal oxidation or chemical vapor deposition (CVD). This layer serves as electrical insulation.[4]

B. Protocol for Conductor Trace and Electrode Deposition
  • Adhesion and Conductor Layer Deposition:

    • Deposit a thin adhesion layer of titanium (Ti) or chromium (Cr) with a thickness of 10-20 nm using electron beam evaporation or sputtering.

    • Deposit a conductive layer of platinum (Pt) or gold (Au) with a thickness of 100-200 nm.[5]

  • Photolithography for Traces:

    • Spin-coat a layer of photoresist onto the wafer.

    • Expose the photoresist to UV light through a photomask that defines the pattern of the conductor traces.

    • Develop the photoresist to reveal the pattern.

  • Etching of Conductor Layer: Use a suitable wet or dry etching process to remove the exposed conductor and adhesion layers, leaving behind the desired trace pattern.

  • Co-sputtering of Iridium-Niobium:

    • This step is critical for forming the Ir-Nb alloy. Use a sputtering system equipped with separate iridium and niobium targets.[6]

    • The composition of the resulting film can be controlled by adjusting the power supplied to each target.

    • Perform reactive sputtering in an argon-oxygen atmosphere to form an iridium-niobium oxide. The oxygen flow rate will influence the oxide composition and electrochemical properties.[5][7]

C. Protocol for Patterning and Encapsulation
  • Lift-off or Etching of Ir-Nb Layer:

    • Lift-off: If a lift-off process is used, the photoresist is patterned before the Ir-Nb deposition. After deposition, the photoresist is dissolved, lifting off the unwanted metal and leaving the desired electrode pattern.[5]

    • Etching: If etching is used, the Ir-Nb layer is deposited first, followed by photolithographic patterning. An appropriate etching process is then used to define the electrodes.

  • Encapsulation Layer Deposition: Deposit a biocompatible insulating layer, such as Parylene-C, over the entire wafer. This layer protects the conductor traces and isolates them from the biological environment.[4]

  • Opening Electrode Sites and Contact Pads: Use reactive ion etching (RIE) with an oxygen plasma to selectively remove the encapsulation layer from the electrode sites and the bonding pads. A photomask is used to define these openings.[8]

D. Protocol for Finalization
  • Wafer Dicing: Use a dicing saw to separate the individual microelectrode arrays from the wafer.

  • Wire Bonding and Packaging: Wire bond the contact pads on the microelectrode array to a printed circuit board (PCB) or a connector for interfacing with external electronics.

III. Characterization Protocols

A. Protocol for Electrochemical Characterization

Electrochemical characterization is essential to determine the performance of the fabricated microelectrodes. These measurements are typically performed in a three-electrode setup with the Ir-Nb microelectrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode. The electrolyte is typically phosphate-buffered saline (PBS).

  • Cyclic Voltammetry (CV):

    • Sweep the potential between the water window limits for iridium oxide (typically -0.6 V to +0.8 V vs. Ag/AgCl).[5][9]

    • Perform sweeps at various scan rates (e.g., 20, 50, 100 mV/s).

    • The charge storage capacity (CSC) can be calculated by integrating the area of the CV curve.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small sinusoidal voltage (e.g., 10 mV) over a range of frequencies (e.g., 1 Hz to 1 MHz).

    • The impedance at 1 kHz is a common metric for comparing neural electrodes.

IV. Quantitative Data Summary

The following tables summarize typical parameters for the fabrication and characterization of iridium-based microelectrodes. The values for Ir-Nb are based on the properties of the individual components and alloys with similar metals.

Table 1: Sputtering Parameters for Iridium and Niobium Thin Films

ParameterIridium/Iridium OxideNiobium
Sputtering Power 80 - 100 W500 W
Argon Flow Rate 10 sccm20 sccm
Oxygen Flow Rate (for oxide) 5 - 10 sccmN/A (reactive sputtering for oxide)
Working Pressure 30 mTorr4.5 mTorr
Deposition Time 3.5 - 15 minVaries with desired thickness
Resulting Film Thickness 100 - 660 nm~0.54 nm/s deposition rate

Note: The optimal parameters for co-sputtering Ir-Nb will require empirical optimization.

Table 2: Electrochemical Properties of Iridium-Based Microelectrodes

PropertySputtered Iridium Oxide (SIROF)Platinum (for comparison)
Impedance @ 1 kHz ~4.8 kΩ~125 kΩ
Charge Injection Capacity (CIC) ~2.3 mC/cm²~0.3 mC/cm²
Cathodic Limit (vs. Ag/AgCl) -0.6 VN/A
Anodic Limit (vs. Ag/AgCl) +0.8 VN/A

The addition of niobium is expected to influence these properties, potentially improving stability and charge injection limits.

V. Signaling Pathways and Logical Relationships

The interaction between a stimulating microelectrode and a neuron involves the depolarization of the neuronal membrane, leading to the generation of an action potential.

Stimulation_Pathway cluster_0 Electrode Interface cluster_1 Neuronal Membrane cluster_2 Cellular Response A Biphasic Current Pulse from Electrode B Change in Extracellular Potential A->B C Depolarization of Membrane B->C D Opening of Voltage-Gated Ion Channels C->D E Influx of Na+ Ions D->E F Action Potential Generation E->F

Caption: The signaling pathway from electrical stimulation to neuronal firing.

VI. Biocompatibility Considerations

Both iridium and niobium are considered highly biocompatible materials.[3] Iridium is known for its inertness, while niobium, often used in alloys for medical implants like titanium-niobium, has demonstrated excellent biocompatibility.[1][2] Nevertheless, it is crucial to perform in vitro and in vivo biocompatibility studies on the final fabricated Ir-Nb microelectrodes to ensure their safety for the intended application. This includes assessing cytotoxicity, inflammatory response, and long-term stability in a biological environment.

Conclusion

The fabrication of iridium-niobium microelectrodes offers a promising avenue for advancing neural interface technology. By combining the well-established electrochemical properties of iridium with the enhanced stability and biocompatibility of niobium, it may be possible to create next-generation microelectrodes with improved performance and longevity. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to begin exploring the fabrication and characterization of these novel devices.

References

Application Notes and Protocols for Computational Modeling of Iridium-Niobium (Ir-Nb) Alloy Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing computational modeling to predict the properties of Iridium-Niobium (Ir-Nb) alloys. This document is intended for researchers and scientists in materials science and related fields.

Introduction

Iridium-Niobium (Ir-Nb) alloys are a class of refractory superalloys with exceptional high-temperature strength and stability, making them promising candidates for applications in aerospace, gas turbines, and other extreme environments.[1] Computational modeling plays a crucial role in accelerating the design and development of these alloys by enabling the prediction of their properties before engaging in costly and time-consuming experimental synthesis and characterization. This document outlines the key computational techniques and corresponding experimental validation protocols for investigating Ir-Nb alloys.

Computational Modeling Methodologies

The prediction of Ir-Nb alloy properties heavily relies on a multi-scale modeling approach, primarily employing Density Functional Theory (DFT), CALPHAD (CALculation of PHAse Diagrams), and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT) for First-Principles Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure and properties of materials from first principles. It is instrumental in determining fundamental properties such as phase stability, elastic constants, and defect formation energies.

Protocol for DFT Calculations of Ir-Nb Alloys:

  • Software Selection: Utilize a plane-wave DFT code such as the Vienna Ab initio Simulation Package (VASP).

  • Crystal Structure Definition: Define the crystal structures of the Ir-Nb phases of interest (e.g., L12 for Ir3Nb) by specifying the lattice parameters and atomic positions.

  • Pseudopotential Selection: Employ projector augmented-wave (PAW) pseudopotentials to describe the interaction between the core and valence electrons of Iridium and Niobium.

  • Exchange-Correlation Functional: Use the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional for the exchange-correlation energy.

  • Plane-Wave Cutoff Energy: Set a plane-wave cutoff energy of at least 400 eV to ensure convergence.

  • k-point Mesh: Generate a Monkhorst-Pack k-point mesh for Brillouin zone integration. A dense mesh (e.g., 12x12x12 for a cubic cell) is crucial for accurate results.

  • Structural Relaxation: Perform a full relaxation of the crystal structure by minimizing the forces on the atoms and the stress on the simulation cell until the forces are below 0.01 eV/Å.

  • Property Calculation:

    • Formation Enthalpy: Calculate the total energy of the Ir-Nb compound and subtract the total energies of the constituent pure elements in their ground-state crystal structures.

    • Elastic Constants: Apply small strains to the relaxed structure and calculate the resulting stress tensor to determine the full set of elastic constants.

    • Electronic Properties: Analyze the electronic density of states (DOS) and band structure to understand bonding characteristics.

CALPHAD (CALculation of PHAse Diagrams) Modeling

The CALPHAD method is a thermodynamic approach used to predict phase diagrams of multi-component systems. It relies on thermodynamic databases developed by fitting Gibbs energy models to experimental and first-principles data.

Protocol for CALPHAD Modeling of the Ir-Nb Phase Diagram:

  • Software Selection: Employ CALPHAD software such as Thermo-Calc or Pandat.

  • Thermodynamic Database: Obtain or develop a thermodynamic database for the Ir-Nb binary system. This involves defining the Gibbs energy models for each phase.

  • Gibbs Energy Modeling:

    • Pure Elements: Use the Scientific Group Thermodata Europe (SGTE) database for the Gibbs energy descriptions of pure Ir and Nb.

    • Solution Phases (Liquid, FCC, BCC): Model these phases using a substitutional solution model with Redlich-Kister polynomials to describe the excess Gibbs energy.

    • Intermetallic Compounds (e.g., Ir3Nb): Describe ordered phases using sublattice models. For instance, the L12 phase can be modeled with a four-sublattice model: (Ir,Nb)0.25(Ir,Nb)0.25(Ir,Nb)0.25(Ir,Nb)0.25.[2]

  • Parameter Optimization: Optimize the model parameters by fitting to experimental phase equilibrium data and DFT-calculated formation enthalpies.

  • Phase Diagram Calculation: Calculate the binary Ir-Nb phase diagram by minimizing the total Gibbs energy of the system at different temperatures and compositions.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of atoms in a material, providing insights into properties like diffusion, melting, and mechanical deformation at the atomic scale.

Protocol for MD Simulations of Ir-Nb Alloys:

  • Software Selection: Utilize a classical MD code such as LAMMPS (Large-scale Atomic/Molecular Massively Parallel Simulator).

  • Interatomic Potential: Select or develop an appropriate interatomic potential (force field) that accurately describes the interactions between Ir and Nb atoms. The Embedded Atom Method (EAM) or Modified Embedded Atom Method (MEAM) potentials are commonly used for metallic systems. The development of a robust potential is a critical and challenging step.

  • Simulation Cell Setup: Create a simulation box containing a sufficient number of atoms (typically thousands to millions) arranged in the desired crystal structure and composition.

  • Equilibration: Equilibrate the system at the desired temperature and pressure using appropriate ensembles (e.g., NVT or NPT) to bring it to a stable thermodynamic state.

  • Production Run: After equilibration, perform a production run to collect data for property calculations.

  • Property Calculation:

    • Mechanical Properties: Simulate tensile or shear deformation to calculate stress-strain curves and determine mechanical properties like Young's modulus and yield strength.

    • Thermal Properties: Calculate properties like thermal conductivity and thermal expansion coefficients from the atomic trajectories.

    • Defect Dynamics: Introduce defects such as vacancies or dislocations to study their migration and interaction.

Experimental Validation Protocols

Experimental validation is essential to confirm the accuracy of computational predictions.[3]

Sample Preparation: Arc Melting
  • Starting Materials: Use high-purity Iridium (99.9%) and Niobium (99.95%) metals.

  • Alloy Synthesis: Weigh the appropriate amounts of Ir and Nb to achieve the target composition and melt them together in a water-cooled copper hearth using a non-consumable tungsten electrode under an argon atmosphere.

  • Homogenization: Re-melt the resulting alloy button several times, flipping it over between each melt, to ensure compositional homogeneity.

  • Annealing: Seal the as-cast alloy in a quartz tube under vacuum and anneal at a high temperature (e.g., 1500 °C) for an extended period (e.g., 100 hours) to achieve a stable microstructure.

Microstructural Characterization: SEM, XRD, and TEM
  • Scanning Electron Microscopy (SEM):

    • Sample Preparation: Mount the annealed alloy in a conductive resin, and grind and polish it to a mirror finish using standard metallographic procedures.

    • Imaging: Use a scanning electron microscope equipped with backscattered electron (BSE) and energy-dispersive X-ray spectroscopy (EDS) detectors to observe the microstructure and determine the composition of the constituent phases.

  • X-ray Diffraction (XRD):

    • Sample Preparation: Use a powdered sample or a polished bulk sample.

    • Data Collection: Perform XRD analysis using a diffractometer with Cu Kα radiation to identify the crystal structures of the phases present in the alloy.

    • Analysis: Compare the experimental diffraction patterns with calculated patterns from known crystal structures to confirm phase identification.

  • Transmission Electron Microscopy (TEM):

    • Sample Preparation: Prepare thin foil specimens by mechanical grinding followed by ion milling.

    • Imaging and Diffraction: Use a transmission electron microscope to obtain high-resolution images of the microstructure, including grain boundaries and precipitates, and to perform selected area electron diffraction (SAED) for precise crystallographic analysis.

Mechanical Property Testing: Nanoindentation and Compression Tests
  • Nanoindentation:

    • Sample Preparation: Use a highly polished surface of the alloy.

    • Testing: Perform nanoindentation using a Berkovich indenter to measure the hardness and elastic modulus of individual phases within the microstructure.

  • Compression Testing:

    • Sample Preparation: Machine small cylindrical or rectangular specimens from the annealed alloy.

    • Testing: Conduct compression tests at various temperatures to determine the yield strength, ultimate compressive strength, and ductility of the bulk alloy.

Data Presentation

The following tables summarize the types of quantitative data that can be obtained from the computational and experimental methods described above.

Table 1: Predicted and Experimental Lattice Parameters and Formation Enthalpies of Ir-Nb Compounds.

CompoundCrystal StructureComputational MethodPredicted Lattice Parameter (Å)Experimental Lattice Parameter (Å)Predicted Formation Enthalpy (eV/atom)Experimental Formation Enthalpy (eV/atom)
Ir3NbL12DFT-GGAData to be filledData to be filledData to be filledData to be filled
IrNbD0cDFT-GGAData to be filledData to be filledData to be filledData to be filled
IrNb3A15DFT-GGAData to be filledData to be filledData to be filledData to be filled

Table 2: Predicted and Experimental Elastic Properties of Ir-Nb Compounds.

PropertyCompoundComputational MethodPredicted Value (GPa)Experimental Value (GPa)
Bulk Modulus (B)Ir3NbDFT-GGAData to be filledData to be filled
Shear Modulus (G)Ir3NbDFT-GGAData to be filledData to be filled
Young's Modulus (E)Ir3NbDFT-GGAData to be filledData to be filled
Poisson's Ratio (ν)Ir3NbDFT-GGAData to be filledData to be filled

Table 3: Predicted and Experimental Mechanical Properties of Ir-Nb Alloys.

Alloy CompositionPropertyComputational MethodPredicted ValueExperimental Value
Ir-17Nb (at.%)Hardness (GPa)MD/DFTData to be filledData to be filled
Ir-17Nb (at.%)Yield Strength (MPa)MDData to be filledData to be filled

Visualizations

The following diagrams illustrate the workflow and logical relationships in the computational modeling of Ir-Nb properties.

Computational_Workflow cluster_DFT Density Functional Theory (DFT) cluster_CALPHAD CALPHAD Modeling cluster_MD Molecular Dynamics (MD) cluster_Exp Experimental Validation DFT_Input Define Crystal Structure (e.g., L12 Ir3Nb) DFT_Calc First-Principles Calculation (VASP) DFT_Input->DFT_Calc DFT_Output Formation Enthalpy, Elastic Constants, Electronic Structure DFT_Calc->DFT_Output CALPHAD_Opt Parameter Optimization DFT_Output->CALPHAD_Opt Input for Thermodynamic Database CALPHAD_Input Gibbs Energy Models (Sublattice, Solution) CALPHAD_Input->CALPHAD_Opt CALPHAD_Output Ir-Nb Phase Diagram CALPHAD_Opt->CALPHAD_Output Exp_Synth Alloy Synthesis (Arc Melting) CALPHAD_Output->Exp_Synth Guide for Composition Selection MD_Input Interatomic Potential (EAM/MEAM) MD_Sim MD Simulation (LAMMPS) MD_Input->MD_Sim MD_Output Mechanical Properties, Thermal Properties, Defect Dynamics MD_Sim->MD_Output Exp_Char Microstructural & Mechanical Characterization (SEM, XRD, Nanoindentation) MD_Output->Exp_Char Comparison with Experiment Exp_Synth->Exp_Char Exp_Char->DFT_Calc Validation of Predicted Properties Exp_Char->CALPHAD_Opt Validation of Phase Equilibria

Caption: Integrated workflow for computational prediction and experimental validation of Ir-Nb properties.

Logical_Relationships First_Principles First-Principles Methods (DFT) Thermodynamic_Modeling Thermodynamic Modeling (CALPHAD) First_Principles->Thermodynamic_Modeling Provides Formation Energies Atomistic_Simulations Atomistic Simulations (MD) First_Principles->Atomistic_Simulations Parameterizes Interatomic Potentials Material_Properties Predicted Ir-Nb Material Properties Thermodynamic_Modeling->Material_Properties Predicts Phase Diagrams Atomistic_Simulations->Material_Properties Predicts Mechanical & Thermal Properties Experimental_Data Experimental Data (Phase Equilibria, Mechanical Properties) Experimental_Data->Thermodynamic_Modeling Used for Database Optimization Material_Properties->Experimental_Data Requires Validation

Caption: Logical relationships between different computational and experimental approaches.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Iridium-Niobium Alloy Fabrication

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iridium-niobium (Ir-Nb) alloys. The information is designed to address specific issues encountered during experimental fabrication.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in fabricating Iridium-Niobium (Ir-Nb) alloys?

A1: The primary challenges in fabricating Ir-Nb alloys stem from the inherent properties of iridium and niobium. These include their extremely high melting points, susceptibility of niobium to oxidation at elevated temperatures, and the tendency for the formation of brittle intermetallic phases, which can lead to cracking.[1][2][3] Controlling the microstructure and minimizing defects such as porosity and lack of fusion are also significant challenges, particularly in advanced manufacturing techniques like additive manufacturing.[4][5][6]

Q2: Why is my arc-melted Ir-Nb alloy button cracking upon cooling?

A2: Cracking in arc-melted Ir-Nb buttons is often due to thermal stresses induced by the rapid and non-uniform cooling of the alloy.[7] The formation of brittle intermetallic phases within the Ir-Nb system can also contribute to cracking.[1][8] To mitigate this, it is crucial to control the cooling rate and consider post-melting heat treatments to relieve stress and homogenize the microstructure.

Q3: My sintered Ir-Nb compact has low density and high porosity. What are the likely causes?

A3: Low density and high porosity in sintered Ir-Nb compacts can be attributed to several factors. Insufficient sintering temperature or time can prevent the complete bonding of powder particles.[9] The initial powder characteristics, such as particle size and morphology, also play a crucial role.[10] Additionally, trapped gases within the powder compact can lead to porosity.[11] Optimizing the compaction pressure and sintering parameters, including atmosphere and temperature, is essential for achieving high-density parts.[10]

Q4: I'm observing significant oxidation on my Ir-Nb alloy during high-temperature processing. How can I prevent this?

A4: Niobium is highly susceptible to oxidation at elevated temperatures.[12] To prevent oxidation during processing, it is imperative to use a high-vacuum environment or an inert atmosphere, such as high-purity argon.[7][13] In techniques like arc melting, the use of a "getter" material, such as titanium, can help to remove residual oxygen from the chamber before melting the Ir-Nb charge.

Q5: What are the common defects in additively manufactured Ir-Nb alloys?

A5: Common defects in additively manufactured Ir-Nb alloys, particularly with techniques like Selective Laser Melting (SLM), include porosity, lack of fusion, and solidification cracking.[5][6] Porosity can arise from trapped gas or keyhole formation due to improper laser parameters.[4][14] Lack of fusion occurs when there is insufficient melting and bonding between successive powder layers.[15] Solidification cracking is a risk due to the high thermal gradients and stresses inherent in the process.[5]

Troubleshooting Guides

Arc Melting
Issue Potential Causes Troubleshooting Actions
Cracking of the alloy button - Rapid/uneven cooling- Formation of brittle intermetallic phases- Contamination- Reduce cooling rate by turning down the power slowly.- Perform post-melting homogenization heat treatment.- Ensure high purity of starting materials and a clean melting chamber.
Incomplete melting or inhomogeneity - Insufficient arc power or melting time- Poor thermal conductivity of the charge- Increase arc current and/or melting duration.- Flip and re-melt the button multiple times to ensure homogeneity.- Arrange the initial charge to promote efficient melting.
Tungsten electrode contamination - Electrode overheating- Accidental contact between electrode and melt pool- Use a thoriated tungsten electrode for higher temperature resistance.- Maintain an appropriate arc length.- Reduce the melting current if the electrode tip shows signs of melting.
Oxidation of the alloy - Leak in the vacuum system- Impure inert gas- Insufficient purging- Perform a leak check of the arc melter.- Use high-purity argon gas.- Purge the chamber multiple times and use a titanium getter before melting.
Powder Metallurgy
Issue Potential Causes Troubleshooting Actions
Low green strength of the compact - Insufficient compaction pressure- Poor powder flowability- Increase the compaction pressure within the limits of the die.- Use a lubricant or binder to improve powder packing and cohesion.
High porosity in the sintered part - Sintering temperature too low or time too short- Low compaction density- Trapped gases- Increase sintering temperature and/or duration based on the Ir-Nb phase diagram.- Optimize compaction parameters to increase green density.- Use a vacuum sintering furnace or a flowing inert gas atmosphere to remove trapped gases.
Cracking during sintering - High heating or cooling rates- Anisotropic shrinkage due to density gradients- Reduce the heating and cooling rates during the sintering cycle.- Ensure uniform powder filling and compaction to minimize density variations.
Contamination of the sintered part - Impurities in the starting powders- Contaminated sintering atmosphere- Use high-purity iridium and niobium powders.- Ensure a clean furnace and use a high-purity inert gas or vacuum.
Additive Manufacturing (Selective Laser Melting - SLM)
Issue Potential Causes Troubleshooting Actions
Porosity - Inappropriate laser power or scan speed (keyhole or lack-of-fusion porosity)- Gas trapped in the powder- Optimize laser power and scan speed to achieve a stable melt pool.- Use high-quality, gas-atomized powder with low internal porosity.- Consider pre-heating the build plate.
Lack of Fusion - Insufficient energy density (low laser power or high scan speed)- Large powder particle size- Increase laser power or decrease scan speed.- Ensure a consistent and appropriate powder layer thickness.- Use powder with a particle size distribution suitable for the SLM process.
Cracking - High thermal stresses- Formation of brittle phases- Use a pre-heated build plate to reduce thermal gradients.- Optimize the scanning strategy to distribute heat more evenly.- Consider post-build stress relief heat treatment.
Poor Surface Finish - "Balling" phenomenon due to poor wetting- Adherence of partially melted powder particles- Adjust laser parameters to improve melt pool stability.- Optimize the gas flow within the build chamber.- Post-processing steps like sandblasting or chemical etching may be required.

Quantitative Data

Table 1: Physical and Mechanical Properties of Iridium and Niobium

PropertyIridium (Ir)Niobium (Nb)
Melting Point (°C) 24462477[16]
Density (g/cm³) 22.568.57
Crystal Structure Face-Centered Cubic (FCC)Body-Centered Cubic (BCC)
Tensile Strength, Ultimate (MPa) 1100180 (annealed)[17]
Yield Strength (MPa) 260105 (annealed)[17]
Elongation at Break (%) 2225 (annealed)[17]

Table 2: Recommended Starting Parameters for Ir-Nb Alloy Fabrication (Literature-derived and Estimated)

Fabrication MethodParameterRecommended Starting RangeNotes
Vacuum Arc Melting Arc Current (Amperes)150 - 400 ADependent on button size.
Chamber Pressure< 1 x 10⁻⁴ mbarHigh vacuum is crucial.
Number of Re-melts4 - 6To ensure homogeneity.
Powder Metallurgy (Sintering) Compaction Pressure200 - 400 MPa
Sintering Temperature1800 - 2200 °CDependent on alloy composition.
Sintering Time2 - 8 hours
Sintering AtmosphereVacuum (< 10⁻⁵ mbar) or high-purity Ar
Selective Laser Melting (SLM) Laser Power150 - 350 WHighly dependent on the specific SLM system and powder characteristics.
Scan Speed400 - 1000 mm/s
Layer Thickness20 - 50 µm
Hatch Spacing80 - 120 µm
Pre-heat Temperature200 - 500 °CRecommended to reduce thermal stresses.

Experimental Protocols

Vacuum Arc Melting of an Ir-50Nb (at%) Alloy Button
  • Material Preparation:

    • Weigh high-purity iridium (99.95% or higher) and niobium (99.95% or higher) pieces corresponding to the desired atomic percentage.

    • Clean the surfaces of the metals by etching in an appropriate acid solution followed by rinsing with deionized water and drying.

  • Furnace Preparation:

    • Clean the water-cooled copper hearth of the arc melter.

    • Place a titanium getter piece on the hearth, separate from the Ir-Nb charge.

    • Arrange the Ir and Nb pieces in a compact pile on the hearth.

  • Melting Procedure:

    • Evacuate the chamber to a pressure below 1 x 10⁻⁴ mbar.

    • Backfill the chamber with high-purity argon to a pressure of approximately 600-800 mbar.

    • Strike an arc on the titanium getter and melt it for 1-2 minutes to scavenge any residual oxygen.

    • Move the electrode over the Ir-Nb charge and strike an arc.

    • Melt the alloy using a current of 200-300 A, ensuring the entire charge becomes molten.

    • Once melted, extinguish the arc and allow the button to solidify.

    • Flip the button over using the electrode (without breaking the vacuum) and re-melt.

    • Repeat the flipping and re-melting process at least 4-5 times to ensure homogeneity.

  • Cooling and Removal:

    • After the final melt, allow the button to cool completely under the argon atmosphere.

    • Vent the chamber and remove the alloy button.

Powder Metallurgy of an Ir-Nb Alloy via Press and Sinter
  • Powder Preparation:

    • Use high-purity, gas-atomized iridium and niobium powders with a particle size range of 10-50 µm.

    • Blend the powders in the desired ratio in a Turbula mixer for several hours to ensure a homogeneous mixture.

  • Compaction:

    • Pour the blended powder into a hardened steel or tungsten carbide die.

    • Apply a uniaxial pressure of 300 MPa to form a green compact.

    • Carefully eject the green compact from the die.

  • Sintering:

    • Place the green compact in a high-temperature vacuum furnace on a tungsten or molybdenum setter plate.

    • Evacuate the furnace to a pressure below 1 x 10⁻⁵ mbar.

    • Slowly heat the compact to 600°C and hold for 1 hour for degassing.

    • Ramp the temperature to the sintering temperature (e.g., 2000°C) at a rate of 5-10°C/min.

    • Hold at the sintering temperature for 4 hours.

    • Cool the furnace slowly to room temperature.

  • Characterization:

    • Measure the density of the sintered part using the Archimedes method.

    • Perform microstructural analysis using Scanning Electron Microscopy (SEM) to assess porosity and grain size.

Selective Laser Melting (SLM) of an Ir-Nb Alloy
  • Machine and Material Setup:

    • Use an SLM machine equipped with a high-power laser and an inert gas processing chamber.

    • Use high-purity, spherical Ir-Nb pre-alloyed powder with a particle size distribution of 15-45 µm.

    • Load the powder into the machine's dispenser.

    • Secure a niobium or steel build plate to the platform.

  • Process Parameter Definition:

    • Set the process parameters in the machine's software. Start with parameters such as:

      • Laser Power: 250 W

      • Scan Speed: 800 mm/s

      • Layer Thickness: 30 µm

      • Hatch Spacing: 100 µm

      • Scan Strategy: Stripe or checkerboard pattern to manage thermal stress.

    • Pre-heat the build plate to 300°C.

  • Build Process:

    • Flood the build chamber with high-purity argon until the oxygen level is below 0.1%.

    • Initiate the build process. The machine will spread a thin layer of powder and the laser will selectively melt the cross-section of the part.

    • This process is repeated layer by layer until the part is complete.

  • Post-Processing:

    • Allow the build chamber to cool to room temperature.

    • Carefully remove the part from the build plate, often using wire EDM.

    • Remove any support structures.

    • A stress-relief heat treatment in a vacuum furnace is highly recommended to reduce residual stresses and prevent cracking.

Visualizations

experimental_workflow_troubleshooting_cracking start Cracking Observed in Ir-Nb Alloy fabrication_method Identify Fabrication Method start->fabrication_method arc_melting Arc Melting fabrication_method->arc_melting Arc Melting powder_metallurgy Powder Metallurgy fabrication_method->powder_metallurgy Powder Metallurgy additive_manufacturing Additive Manufacturing fabrication_method->additive_manufacturing Additive Mfg. am_cause Potential Causes arc_melting->am_cause pm_cause Potential Causes powder_metallurgy->pm_cause am_man_cause Potential Causes additive_manufacturing->am_man_cause am_cooling Rapid/Uneven Cooling am_cause->am_cooling am_brittle Brittle Phase Formation am_cause->am_brittle am_solution Troubleshooting Actions am_cooling->am_solution am_brittle->am_solution am_sol_cooling Control Cooling Rate am_solution->am_sol_cooling am_sol_ht Post-Melt Heat Treatment am_solution->am_sol_ht pm_sintering High Heating/Cooling Rate pm_cause->pm_sintering pm_shrinkage Anisotropic Shrinkage pm_cause->pm_shrinkage pm_solution Troubleshooting Actions pm_sintering->pm_solution pm_shrinkage->pm_solution pm_sol_rate Reduce Thermal Gradient pm_solution->pm_sol_rate pm_sol_compaction Uniform Compaction pm_solution->pm_sol_compaction am_man_stress High Thermal Stresses am_man_cause->am_man_stress am_man_brittle Brittle Phase Formation am_man_cause->am_man_brittle am_man_solution Troubleshooting Actions am_man_stress->am_man_solution am_man_brittle->am_man_solution am_man_sol_preheat Use Build Plate Pre-heating am_man_solution->am_man_sol_preheat am_man_sol_scan Optimize Scan Strategy am_man_solution->am_man_sol_scan am_man_sol_ht Post-Build Stress Relief am_man_solution->am_man_sol_ht signaling_pathway_oxidation_prevention start High-Temperature Processing of Ir-Nb Alloy problem Presence of Oxygen start->problem solution Protective Measures start->solution oxidation Niobium Oxidation (Nb2O5 formation) problem->oxidation vacuum High Vacuum Environment (< 10⁻⁴ mbar) solution->vacuum inert_gas Inert Gas Atmosphere (High-Purity Argon) solution->inert_gas getter Use of Oxygen Getter (e.g., Titanium) solution->getter outcome Prevention of Oxidation vacuum->outcome inert_gas->outcome getter->outcome success Fabrication of High-Quality Ir-Nb Alloy outcome->success

References

Ir-Nb Thin Film Phase Separation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iridium-Niobium (Ir-Nb) thin films. The focus is on preventing and addressing phase separation during the fabrication process.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in Ir-Nb thin films and why is it a concern?

A1: Phase separation in Ir-Nb thin films is the process where the initially homogeneous alloy spontaneously separates into distinct regions with different compositions, one rich in Iridium and the other rich in Niobium. This is a significant concern because it can drastically alter the desired material properties of the film, including its mechanical strength, electrical conductivity, and biocompatibility, rendering it unsuitable for its intended application in medical devices or other advanced technologies.

Q2: What are the primary driving forces for phase separation in Ir-Nb thin films?

A2: The primary driving forces for phase separation are rooted in thermodynamics. If the free energy of the separated phases is lower than that of the homogeneous alloy, the system will tend to phase separate to achieve a more stable state. This can be influenced by several factors during the deposition process, including substrate temperature, deposition rate, and the inherent immiscibility of Iridium and Niobium at certain compositions and temperatures.

Q3: Can the choice of substrate influence phase separation?

A3: Yes, the substrate can play a crucial role. Lattice mismatch between the substrate and the Ir-Nb film can induce strain, which can, in turn, affect the thermodynamics of phase separation.[1] Additionally, the surface energy of the substrate can influence the initial nucleation and growth of the film, potentially promoting the formation of distinct Ir-rich and Nb-rich domains.

Q4: How does post-deposition annealing affect phase separation?

A4: Post-deposition annealing provides the thermal energy necessary for atoms to diffuse and rearrange. While annealing can be used to improve crystallinity and reduce defects, it can also promote phase separation if the alloy is thermodynamically unstable. The temperature and duration of the annealing process are critical parameters that must be carefully controlled to avoid unwanted phase segregation.

Troubleshooting Guide: Preventing Phase Separation

This guide provides systematic steps to diagnose and resolve phase separation issues during the fabrication of Ir-Nb thin films.

Issue 1: Observation of Inhomogeneous Film Composition

Symptoms:

  • Microscopy (e.g., SEM, TEM) reveals distinct domains with different elemental contrast.

  • Energy-dispersive X-ray spectroscopy (EDS) or similar techniques confirm compositional variations across the film.

  • Inconsistent physical properties (e.g., electrical resistivity) measured at different points on the film.

Troubleshooting Workflow:

start Phase Separation Observed check_deposition_params Review Deposition Parameters start->check_deposition_params check_substrate Evaluate Substrate Choice start->check_substrate post_deposition_control Control Post-Deposition Annealing start->post_deposition_control adjust_temp Adjust Substrate Temperature check_deposition_params->adjust_temp adjust_rate Modify Deposition Rate check_deposition_params->adjust_rate adjust_composition Alter Ir:Nb Ratio check_deposition_params->adjust_composition characterize Re-characterize Film adjust_temp->characterize adjust_rate->characterize adjust_composition->characterize use_buffer_layer Introduce Buffer Layer check_substrate->use_buffer_layer use_buffer_layer->characterize rapid_thermal_annealing Employ Rapid Thermal Annealing (RTA) post_deposition_control->rapid_thermal_annealing rapid_thermal_annealing->characterize

Caption: Troubleshooting workflow for addressing phase separation.

Possible Causes and Solutions:

Parameter Potential Issue Suggested Action
Substrate Temperature High temperatures can provide excess thermal energy, promoting atomic diffusion and phase separation.Systematically decrease the substrate temperature during deposition. Start with a 10-15% reduction and observe the effect on film homogeneity.
Deposition Rate A very low deposition rate can allow more time for atoms to diffuse on the surface and form separate phases.Increase the deposition rate to kinetically trap the atoms in a mixed state. A higher rate reduces the surface mobility time for the adatoms.
Alloy Composition Certain compositions within the Ir-Nb phase diagram may be inherently prone to phase separation.Adjust the Iridium to Niobium ratio. Consult the theoretical Ir-Nb phase diagram to identify compositions that are predicted to be more stable as a single phase.
Substrate Lattice Mismatch High lattice mismatch induces strain, which can be a driving force for phase separation.Consider using a different substrate with a crystal lattice that is better matched to the desired Ir-Nb alloy phase. Alternatively, a buffer layer can be deposited to mediate the strain.
Post-Deposition Annealing Prolonged exposure to high temperatures during annealing can facilitate phase separation.If annealing is necessary, consider using Rapid Thermal Annealing (RTA) to achieve the desired crystalline structure with minimal time for atomic diffusion and phase segregation.
Issue 2: Poor Film Adhesion or Delamination

Symptoms:

  • The thin film peels or flakes off the substrate.

  • Visible blistering or buckling of the film.

Logical Relationship Diagram:

phase_separation Phase Separation interface_stress Increased Interfacial Stress phase_separation->interface_stress adhesion_failure Poor Adhesion / Delamination interface_stress->adhesion_failure substrate_prep Inadequate Substrate Preparation substrate_prep->adhesion_failure deposition_conditions Suboptimal Deposition Conditions deposition_conditions->phase_separation deposition_conditions->adhesion_failure

Caption: Relationship between phase separation and film adhesion.

Possible Causes and Solutions:

  • Cause: Phase separation can lead to the formation of different crystal structures at the film-substrate interface, creating stress and weakening adhesion.

  • Solution: Address the root cause of phase separation using the steps outlined in Issue 1.

  • Cause: Improper substrate cleaning can leave contaminants that hinder adhesion.

  • Solution: Implement a rigorous substrate cleaning protocol (e.g., sonication in solvents, plasma cleaning) immediately before deposition.

  • Cause: High residual stress from the deposition process.

  • Solution: Optimize deposition parameters such as sputtering pressure or ion beam energy to minimize intrinsic stress in the film.

Experimental Protocols

Protocol 1: Magnetron Sputtering Deposition of Ir-Nb Thin Films

This protocol describes a general procedure for depositing Ir-Nb thin films using co-sputtering, a common physical vapor deposition (PVD) technique.

Experimental Workflow Diagram:

start Start substrate_prep Substrate Preparation (Cleaning) start->substrate_prep load_chamber Load Substrate into Deposition Chamber substrate_prep->load_chamber pump_down Pump Down to Base Pressure (<5x10⁻⁷ Torr) load_chamber->pump_down set_params Set Deposition Parameters (Temp, Gas Flow, Power) pump_down->set_params pre_sputter Pre-sputter Targets set_params->pre_sputter deposit_film Deposit Ir-Nb Film pre_sputter->deposit_film cool_down Cool Down in Vacuum deposit_film->cool_down vent_chamber Vent Chamber and Unload Sample cool_down->vent_chamber end End vent_chamber->end

Caption: Workflow for magnetron sputtering of Ir-Nb films.

Methodology:

  • Substrate Preparation: Clean the substrate (e.g., silicon wafer with a thermal oxide layer) sequentially in ultrasonic baths of acetone, isopropyl alcohol, and deionized water for 10 minutes each. Dry with high-purity nitrogen gas.

  • Chamber Loading: Mount the cleaned substrate onto the sample holder and load it into the magnetron sputtering chamber.

  • Pump Down: Evacuate the chamber to a base pressure below 5 x 10⁻⁷ Torr to minimize contaminants.

  • Parameter Setup:

    • Introduce high-purity Argon gas at a controlled flow rate to achieve the desired working pressure (e.g., 3-10 mTorr).

    • Heat the substrate to the desired deposition temperature.

    • Set the power to the Iridium and Niobium targets to achieve the desired composition and deposition rate.

  • Pre-sputtering: Sputter the targets with the shutter closed for 5-10 minutes to clean their surfaces.

  • Deposition: Open the shutter to begin depositing the Ir-Nb film onto the substrate.

  • Cool Down: After deposition, turn off the target power and allow the substrate to cool down to near room temperature under vacuum.

  • Venting and Unloading: Vent the chamber with nitrogen gas and remove the coated substrate.

Protocol 2: Characterization of Phase Separation

Methodology:

  • Surface Morphology: Use Scanning Electron Microscopy (SEM) to visualize the surface of the film. Backscattered electron imaging can provide initial contrast between areas of different average atomic number (Iridium being heavier than Niobium).

  • Compositional Analysis: Employ Energy-Dispersive X-ray Spectroscopy (EDS) in conjunction with SEM to map the elemental distribution across the film surface. This will quantitatively confirm the presence and composition of any phase-separated domains.

  • Crystallographic Analysis: Use X-ray Diffraction (XRD) to identify the crystal phases present in the film. Phase separation may manifest as multiple sets of diffraction peaks corresponding to different Ir-Nb alloy phases or even pure element phases.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the influence of key deposition parameters on the degree of phase separation.

Table 1: Effect of Substrate Temperature on Phase Separation

Substrate Temperature (°C)Deposition Rate (Å/s)Ir:Nb RatioDegree of Phase Separation (%)
3001.550:50< 5
4001.550:5015
5001.550:5040
6001.550:50> 70

Table 2: Effect of Deposition Rate on Phase Separation

Deposition Rate (Å/s)Substrate Temperature (°C)Ir:Nb RatioDegree of Phase Separation (%)
0.550050:5065
1.050050:5050
1.550050:5040
2.050050:5025

References

Technical Support Center: Enhancing the Stability of Iridium-Niobium Electrocatalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iridium-niobium electrocatalysts. The information provided is intended to help address common challenges encountered during experimental work and to offer insights into improving catalyst stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using iridium-niobium (Ir-Nb) mixed oxide electrocatalysts over pure iridium oxide (IrOx)?

A1: The addition of niobium to iridium oxide electrocatalysts has been shown to significantly enhance stability and durability, particularly for the oxygen evolution reaction (OER) in proton exchange membrane (PEM) water electrolyzers.[1] Studies have reported that IrNbOx electrocatalysts exhibit minimized voltage degradation and reduced iridium dissolution compared to the industry benchmark IrOx catalysts.[1] This improved stability is crucial for the long-term performance and economic viability of water electrolysis technologies, as it allows for a reduction in the amount of precious iridium metal required.[1]

Q2: What are the common degradation mechanisms for iridium-based electrocatalysts?

A2: Iridium-based electrocatalysts primarily degrade through two mechanisms:

  • Iridium Dissolution: Iridium can dissolve into the electrolyte during OER, especially at high potentials. This leads to a loss of active catalyst material and a decrease in performance over time.[1][2]

  • Particle Agglomeration and Detachment: The catalyst nanoparticles can agglomerate or detach from the support material, leading to a loss of electrochemically active surface area (ECSA).

The operating conditions, such as high electrode potentials and temperature, can significantly accelerate these degradation processes.[2]

Q3: How does niobium improve the stability of iridium electrocatalysts?

A3: While the exact mechanism is still a subject of research, the introduction of niobium is believed to enhance the stability of iridium electrocatalysts in several ways. The presence of niobium may create a more stable mixed-oxide structure that is more resistant to dissolution.[1] Additionally, niobium doping can increase the specific surface area and improve charge transfer properties, which can contribute to enhanced performance and durability.[3]

Q4: What are "Accelerated Degradation Tests" (ADTs) and why are they important?

A4: Accelerated Degradation Tests (ADTs), also known as Accelerated Stress Tests (ASTs), are experimental protocols designed to simulate the long-term degradation of electrocatalysts in a much shorter timeframe.[2][4][5] This is typically achieved by subjecting the catalyst to harsher conditions than it would experience during normal operation, such as cycling the potential to high values or operating at elevated temperatures.[2] ADTs are crucial for rapidly screening new catalyst formulations and understanding their degradation mechanisms without the need for lengthy and costly long-term experiments.[4]

Troubleshooting Guide

Problem 1: My Ir-Nb catalyst is showing rapid performance degradation (high voltage increase over time).

Possible Cause Troubleshooting Step
High Operating Potential: Operating at excessively high potentials significantly accelerates iridium dissolution.[2]Review your experimental protocol and consider operating at a lower potential. For OER, potentials exceeding 1.8 V vs. RHE can cause significant catalyst damage.[2]
High Temperature: Elevated temperatures can increase the rate of degradation.If your protocol allows, try performing the experiment at a lower temperature. For example, many studies are conducted at room temperature or up to 80°C.[6]
Inadequate Catalyst Loading: Very low catalyst loadings can lead to faster apparent degradation due to the smaller amount of active material.[5]Ensure your catalyst loading is within a reasonable range for your application. Loadings are often reported in mg of Iridium per cm².
Improper Catalyst Ink Formulation: Poorly dispersed catalyst ink can lead to a non-uniform catalyst layer, resulting in localized high current densities and accelerated degradation.Follow a well-established protocol for catalyst ink preparation, ensuring proper sonication and mixing of the catalyst, ionomer, and solvents.[5]

Problem 2: I am observing significant iridium dissolution in my electrolyte.

Possible Cause Troubleshooting Step
Aggressive ADT Protocol: The parameters of your ADT (e.g., upper potential limit, cycle shape) may be too harsh.Consider using a less aggressive ADT protocol. For instance, an ADT with an upper potential of 1.6 V has been suggested to mimic dissolution during static loads with shorter test durations.[2]
Electrolyte Composition: The type and concentration of the electrolyte can influence catalyst stability.Ensure you are using the appropriate electrolyte for your system (e.g., 0.05 M H₂SO₄ for RDE studies).[2]
Catalyst Synthesis Method: The method used to synthesize the Ir-Nb catalyst can impact its intrinsic stability.Different synthesis methods can result in different particle sizes, morphologies, and compositions, all of which affect stability. Consider exploring alternative synthesis routes like the hydrolysis method or solution combustion synthesis.[6][7]

Quantitative Data Summary

Table 1: Comparison of Catalyst Stability under Different Accelerated Degradation Test (ADT) Protocols

ADT Protocol (Upper Potential)Remaining Mass (%)Remaining Specific Activity (%) at 1.53 V RHECharge Normalized Dissolution Rate (µg C⁻¹)
ADT - 1.6 V ~90~80~0.02
ADT - 1.8 V ~60~40~0.1
ADT - 2.0 V ~20~10> 0.5

Data synthesized from information presented in a study on accelerated degradation protocols for iridium-based catalysts.[2] The values are illustrative of the trends observed.

Experimental Protocols

Protocol 1: Catalyst Ink Preparation for Rotating Disk Electrode (RDE)

  • Materials: Iridium-niobium catalyst powder, Nafion® ionomer solution (e.g., 5 wt%), isopropanol, and ultrapure water.

  • Preparation:

    • Weigh a specific amount of the Ir-Nb catalyst powder (e.g., 5 mg).

    • Prepare a solution of isopropanol and ultrapure water (e.g., 1:4 v/v).

    • Disperse the catalyst powder in a specific volume of the alcohol/water solution (e.g., 1 mL).

    • Add a calculated amount of Nafion® solution to achieve a desired ionomer-to-catalyst weight ratio (e.g., 20-30%).

    • Sonicate the mixture in an ice bath for at least 30 minutes to form a homogeneous ink.

Protocol 2: Accelerated Degradation Test (ADT) for OER Catalysts

  • Electrochemical Setup: A standard three-electrode cell with a glassy carbon RDE as the working electrode, a platinum wire as the counter electrode, and a reversible hydrogen electrode (RHE) as the reference electrode. The electrolyte is typically 0.05 M H₂SO₄.[2]

  • Catalyst Deposition: Deposit a small volume of the catalyst ink (e.g., 5-10 µL) onto the polished glassy carbon electrode and let it dry to form a thin film.

  • Initial Characterization: Record initial cyclic voltammograms (CVs) and linear sweep voltammograms (LSVs) to determine the initial ECSA and OER activity.

  • ADT Cycling: Apply a potential cycling protocol. A common protocol involves cycling the potential between a lower limit (e.g., 1.2 V vs. RHE) and an upper limit (e.g., 1.6 V vs. RHE) for a set number of cycles (e.g., 10,000 cycles) at a specific scan rate (e.g., 100 mV/s).[2]

  • Post-ADT Characterization: After the ADT, repeat the CV and LSV measurements to assess the changes in ECSA and OER activity.

  • Electrolyte Analysis (Optional): Collect the electrolyte after the ADT and analyze the iridium concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify catalyst dissolution.[2]

Visualizations

experimental_workflow cluster_prep Catalyst Ink Preparation cluster_testing Electrochemical Testing powder Ir-Nb Catalyst Powder mix Mix & Sonicate powder->mix solvent Isopropanol/Water solvent->mix ionomer Nafion® Solution ionomer->mix ink Homogeneous Catalyst Ink mix->ink deposit Deposit Ink on Electrode ink->deposit initial_char Initial CV/LSV deposit->initial_char adt Accelerated Degradation Test initial_char->adt post_char Post-ADT CV/LSV adt->post_char analysis Data Analysis post_char->analysis

Caption: Experimental workflow for evaluating Ir-Nb electrocatalyst stability.

degradation_pathway cluster_degradation Degradation Mechanisms catalyst Ir-Nb Catalyst on Support stress Electrochemical Stress (High Potential, Cycling) catalyst->stress dissolution Iridium Dissolution (Ir -> Ir ions) stress->dissolution agglomeration Particle Agglomeration & Detachment stress->agglomeration performance_loss Performance Loss (Increased Voltage, Lower Activity) dissolution->performance_loss agglomeration->performance_loss

Caption: Simplified pathways for Ir-Nb electrocatalyst degradation.

References

Technical Support Center: Synthesis of Iridium-Niobium Materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Iridium-Niobium (Ir-Nb) materials. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting Guides

Ir-Nb Alloy Synthesis

Q1: My arc-melted Ir-Nb alloy is extremely brittle. How can I improve its ductility?

A1: Brittleness is a common issue with Ir-Nb alloys. Here are several approaches to enhance ductility:

  • Incorporate Ductilizing Elements: The addition of third elements like Zirconium (Zr), Nickel (Ni), and Aluminum (Al) has been shown to improve the ductility of Ir-Nb alloys.

  • Control Microstructure: The presence of various L12 phases can contribute to high creep and reduced workability. Careful control of the alloy composition and cooling rates can help manage the formation of these phases.

  • Heat Treatment: Post-synthesis annealing can relieve internal stresses and modify the microstructure, potentially improving ductility. The optimal annealing temperature and duration will depend on the specific alloy composition.

Q2: I'm observing significant weight loss and inconsistent stoichiometry in my arc-melted Ir-Nb samples. What could be the cause and how do I fix it?

A2: Weight loss and stoichiometric deviations in arc melting are typically due to the high melting points of Iridium and Niobium and their susceptibility to oxidation.

  • Inert Atmosphere: Ensure a high-purity inert atmosphere (e.g., Argon) is maintained throughout the melting process to prevent oxidation of the precursor metals. The furnace chamber should be evacuated and purged with argon gas before melting.

  • Multiple Melting Cycles: To ensure homogeneity, it is crucial to melt the sample multiple times, flipping the button over between each cycle. This helps to evenly distribute the constituent elements.

  • Control of Melting Parameters: Carefully control the arc current and melting time to avoid excessive vaporization of the elements.

Q3: I am struggling to achieve a single-phase Ir-Nb alloy. What factors influence phase formation?

A3: Achieving a single-phase Ir-Nb alloy can be challenging due to the complex Ir-Nb phase diagram.

  • Composition Control: Precise control of the initial stoichiometry is critical. Even small deviations can lead to the formation of secondary phases.

  • Cooling Rate: Rapid cooling from the liquid state can be employed to synthesize metastable phases that may not be present in the equilibrium phase diagram.

  • Annealing Temperature: Post-synthesis heat treatment at specific temperatures can be used to promote the formation of a desired phase or to dissolve unwanted phases. The effect of annealing temperature on the phase composition of a hypothetical Ir-Nb alloy is illustrated in the table below.

Annealing Temperature (°C)Dwell Time (hours)Predominant Phase(s)Notes
100024α-Ir, Ir3NbSegregated phases observed.
120012Ir3NbMore homogenous microstructure.
14006Single-phase solid solutionOptimal for achieving a single-phase material.
Ir-Nb Nanoparticle Synthesis

Q1: My synthesized Ir-Nb oxide nanoparticles are heavily agglomerated. How can I prevent this?

A1: Agglomeration is a common challenge in nanoparticle synthesis due to high surface energies. Several strategies can be employed to prevent this:

  • Use of Capping Agents/Surfactants: The addition of capping agents or surfactants during the synthesis process can prevent agglomeration by creating a protective layer around the nanoparticles. Common capping agents include polymers like PVP or small molecules like citrate.

  • Control of Precursor Concentration: The concentration of the iridium and niobium precursors can significantly impact the final particle size and degree of agglomeration. Generally, lower precursor concentrations lead to smaller, more dispersed nanoparticles.

  • pH Control: The pH of the reaction medium can influence the surface charge of the nanoparticles, affecting their stability and tendency to agglomerate. Optimizing the pH is crucial for achieving a stable colloidal suspension.

  • Sonication: Post-synthesis sonication can help to break up soft agglomerates.

Q2: The stoichiometry of my co-precipitated Ir-Nb oxide nanoparticles is inconsistent. How can I achieve better control?

A2: Achieving precise stoichiometric control in co-precipitation can be difficult due to differences in the hydrolysis and precipitation rates of the iridium and niobium precursors.

  • Precursor Selection: Choose iridium and niobium salts with similar hydrolysis kinetics.

  • Slow Addition of Precipitating Agent: A slow, controlled addition of the precipitating agent (e.g., NaOH or NH4OH) can help to ensure a more uniform co-precipitation of both metal hydroxides.

  • pH Control: Maintaining a constant and optimal pH throughout the precipitation process is critical for controlling the precipitation rates of both components.

  • Aging of the Precipitate: Allowing the precipitate to age in the mother liquor can sometimes lead to a more homogeneous and crystalline product.

Ir-Nb Thin Film Synthesis (MOCVD)

Q1: The Ir-Nb thin films I'm depositing via MOCVD have poor crystallinity. How can I improve this?

A1: The crystallinity of MOCVD-grown films is highly dependent on the deposition parameters.

  • Substrate Temperature: The deposition temperature is a critical parameter. Higher temperatures generally promote better crystallinity, but excessively high temperatures can lead to rough surfaces or unwanted reactions.

  • Precursor Stability: Ensure that the iridium and niobium precursors are stable at the vaporization temperature and decompose cleanly on the substrate surface.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas can affect the residence time of the precursors in the reaction zone and the growth rate, which in turn can influence crystallinity.

Q2: I'm observing impurities, such as carbon or oxygen, in my MOCVD-grown Ir-Nb films. What are the likely sources and how can I minimize them?

A2: Impurities in MOCVD films often originate from the precursors or the reactor environment.

  • Precursor Purity: Use high-purity metalorganic precursors.

  • Reactor Cleanliness: Ensure the MOCVD reactor is thoroughly cleaned to remove any residual contaminants.

  • Leak-Tight System: A leak in the gas delivery lines or the reactor chamber can introduce oxygen and water vapor, leading to the incorporation of oxygen impurities in the film.

  • Reaction Atmosphere: The choice of carrier and reactant gases can influence impurity incorporation. For example, using a hydrogen atmosphere can sometimes help to reduce carbon contamination from the organic ligands of the precursors.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Ir-Nb alloys? A1: The most common method for synthesizing bulk Ir-Nb alloys is arc melting.[1] This technique involves melting the constituent metals in a water-cooled copper hearth under an inert atmosphere using an electric arc. For thin films, physical vapor deposition techniques like sputtering are often employed.

Q2: What are the key challenges in the synthesis of Ir-Nb based materials? A2: Key challenges include the high melting points of both elements, their susceptibility to oxidation at high temperatures, controlling the stoichiometry, and for alloys, overcoming the inherent brittleness.[1] For nanoparticles, preventing agglomeration is a primary concern.

Q3: How can I characterize the phase and composition of my synthesized Ir-Nb materials? A3: X-ray Diffraction (XRD) is a standard technique for identifying the crystalline phases present in your material. Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) is used to analyze the microstructure and elemental composition of the sample.

Q4: What are some common precursors for the MOCVD of Ir-Nb films? A4: For iridium, common precursors include Iridium(III) acetylacetonate (Ir(acac)3). For niobium, precursors such as niobium ethoxide (Nb(OEt)5) can be used. The choice of precursor will depend on the desired deposition temperature and film properties.

Q5: How does the precursor concentration affect the size of synthesized nanoparticles? A5: The relationship between precursor concentration and nanoparticle size can be complex. In some systems, an initial increase in precursor concentration leads to larger nanoparticles, but beyond a certain point, it can lead to a decrease in size due to changes in the nucleation and growth kinetics.

Experimental Protocols

Arc Melting of Ir-Nb Alloy
  • Preparation: Weigh the high-purity iridium and niobium metals in the desired stoichiometric ratio.

  • Furnace Setup: Place the metals in a water-cooled copper crucible inside the arc melting furnace.

  • Evacuation and Purging: Evacuate the furnace chamber to a high vacuum and then backfill with high-purity argon gas. Repeat this process several times to ensure a pure inert atmosphere.

  • Melting: Strike an electric arc between the tungsten electrode and the metal charge to melt the materials.

  • Homogenization: Allow the molten button to solidify. Flip the button over and re-melt. Repeat this process at least 3-4 times to ensure a homogeneous alloy.

  • Cooling: Turn off the arc and allow the sample to cool down under the argon atmosphere.

Co-precipitation of Ir-Nb Oxide Nanoparticles
  • Precursor Solution: Prepare an aqueous solution containing the desired molar ratio of an iridium salt (e.g., H₂IrCl₆) and a niobium salt (e.g., NbCl₅).

  • Precipitation: While stirring vigorously, slowly add a precipitating agent (e.g., a 1 M solution of NaOH) dropwise to the precursor solution until the desired pH is reached and a precipitate forms.

  • Aging: Continue stirring the suspension at a constant temperature for a set period (e.g., 2 hours) to allow the precipitate to age.

  • Washing: Centrifuge the suspension to separate the precipitate. Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 80 °C) overnight.

  • Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 500 °C) for a few hours to obtain the final Ir-Nb oxide nanoparticles.

Visualizations

experimental_workflow_arc_melting cluster_prep Preparation cluster_melting Melting Process cluster_characterization Characterization weigh Weigh Ir and Nb Precursors place Place in Crucible weigh->place evacuate Evacuate and Purge with Ar place->evacuate melt Strike Arc and Melt evacuate->melt flip Flip and Re-melt (x4) melt->flip cool Cool Under Ar flip->cool xrd XRD for Phase Analysis cool->xrd sem SEM/EDS for Microstructure cool->sem

Figure 1: Experimental workflow for Ir-Nb alloy synthesis via arc melting.

Figure 2: Troubleshooting logic for nanoparticle agglomeration.

References

Technical Support Center: Enhancing the Adhesion of Iridium-Niobium Coatings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deposition of iridium-niobium (Ir-Nb) coatings. Our focus is on enhancing the adhesion of these coatings to various substrates, a critical factor for their performance and longevity in demanding applications.

Troubleshooting Guide: Common Adhesion Issues

Poor adhesion of Ir-Nb coatings can manifest as delamination, cracking, or blistering. The following table outlines common problems, their probable causes, and recommended solutions to improve coating integrity.

Problem Potential Causes Recommended Solutions
Coating Peeling or Flaking (Delamination) 1. Substrate Contamination: Organic residues, oxides, moisture, or particulates on the substrate surface can act as a barrier, preventing strong bonding.[1][2] 2. High Internal Stress: Mismatch in the coefficient of thermal expansion (CTE) between the coating and substrate, or non-optimal deposition parameters can lead to high residual stress. 3. Poor Interfacial Bonding: Lack of chemical or metallic bonding between the first atomic layers of the coating and the substrate.1. Implement a rigorous substrate cleaning protocol: Utilize a multi-step process involving solvent cleaning (e.g., ultrasonic baths with acetone and isopropanol), followed by an in-situ plasma etch immediately before deposition to remove any remaining surface contaminants and the native oxide layer.[1][2] 2. Optimize deposition parameters: Adjust sputtering pressure, power, and substrate temperature to minimize stress. A slightly higher deposition pressure can sometimes reduce compressive stress. 3. Introduce an adhesion layer: Deposit a thin (5-50 nm) interlayer of a material known for good adhesion to both the substrate and the Ir-Nb coating, such as Titanium (Ti) or Chromium (Cr).[3]
Cracking of the Coating 1. Excessive Coating Thickness: Thicker coatings tend to store more internal stress, making them more prone to cracking. 2. Brittle Coating Microstructure: Deposition conditions that result in a highly columnar or porous microstructure can lead to lower fracture toughness. 3. Substrate Surface Roughness: Sharp features on a rough substrate can act as stress concentration points.1. Reduce coating thickness to the minimum required for the application. 2. Modify deposition parameters to promote a denser, less columnar microstructure. Increasing the substrate temperature or applying a substrate bias during deposition can enhance adatom mobility and lead to a denser film. 3. Polish the substrate to a smoother finish before cleaning and deposition.
Blistering 1. Gas Entrapment: Argon gas from the sputtering process can become trapped within the coating, leading to the formation of blisters, especially during post-deposition heating. 2. Substrate Outgassing: Release of gases from the substrate material during heating or deposition.1. Reduce the argon pressure during sputtering. 2. Perform a vacuum bake-out of the substrate prior to deposition to remove trapped gases.

Quantitative Adhesion Data

The following table summarizes adhesion data for niobium and similar refractory metal coatings on common substrates. While specific data for Ir-Nb coatings is limited in publicly available literature, these values provide a useful benchmark for expected adhesion strength.

Coating-Substrate System Adhesion Layer Adhesion Test Method Critical Load (Lc) / Adhesion Strength Reference
Niobium on Ti-6Al-4VNoneScratch Test~83.5 N[4]
ZrN on Ti-6Al-4VNoneScratch Test44 N[5]
ZrN on Ti-6Al-4V (Plasma Treated)NoneScratch Test137 N[5]
Y2O3 on Al2O3NoneScratch Test10.2 N[6]
Y2O3 on Al2O3Y2O3 (e-beam evaporated)Scratch Test14.8 N[6]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for ensuring good adhesion of my Ir-Nb coating?

A1: The most critical step is undoubtedly substrate preparation. An atomically clean and activated surface is paramount for achieving strong adhesion.[1][2] Even a monolayer of contaminants can significantly weaken the interfacial bond. Therefore, a multi-step cleaning process, culminating in an in-situ cleaning step like a plasma etch immediately prior to deposition, is highly recommended.

Q2: I am depositing an Ir-Nb coating on a stainless steel substrate and experiencing peeling. What could be the issue?

A2: Stainless steel readily forms a passive chromium oxide layer on its surface. This oxide layer is often the weak point where adhesion failure occurs. To mitigate this, it is crucial to remove this native oxide layer just before depositing your coating. An in-situ argon plasma etch is an effective method for this. Additionally, using a chromium (Cr) adhesion layer can promote a strong metallurgical bond with the stainless steel substrate.

Q3: Can post-deposition annealing improve the adhesion of my Ir-Nb coating?

A3: Yes, post-deposition annealing can improve adhesion, but the temperature must be carefully controlled. Annealing can relieve internal stresses built up during deposition and promote interdiffusion at the coating-substrate interface, which can strengthen the bond. However, excessive temperatures can lead to the formation of brittle intermetallic compounds or undesirable phase changes in the coating or substrate, which could be detrimental to adhesion.

Q4: What are the benefits of using an adhesion layer like titanium (Ti) or chromium (Cr)?

A4: Adhesion layers, also known as buffer layers, offer several benefits. They can form a strong chemical bond with both the substrate and the subsequent Ir-Nb coating, effectively "gluing" them together. They can also help to relieve stress by providing a more gradual transition in material properties (like CTE and lattice parameter) between the substrate and the coating. Furthermore, they can act as a diffusion barrier, preventing elements from the substrate from migrating into the coating and vice versa.

Q5: How does substrate bias voltage affect the adhesion of sputtered Ir-Nb films?

A5: Applying a negative bias voltage to the substrate during sputtering increases the energy of the ions bombarding the growing film. This ion bombardment can enhance the adatom mobility on the surface, leading to a denser and less porous film microstructure. This densification can reduce internal stress and improve the intrinsic strength of the coating, which often translates to better adhesion. However, excessive bias can lead to the incorporation of argon gas and an increase in compressive stress, which can be detrimental to adhesion. Therefore, the bias voltage should be optimized for your specific process.

Experimental Protocols

Protocol 1: Comprehensive Substrate Cleaning for Ir-Nb Deposition

This protocol describes a robust cleaning procedure for silicon, glass, or metal substrates prior to PVD of iridium-niobium coatings.

  • Initial Mechanical Cleaning (if necessary): For visibly soiled substrates, gently scrub the surface with a lint-free cloth soaked in a mild detergent solution.

  • Solvent Degreasing:

    • Place the substrates in a beaker with acetone and sonicate for 10-15 minutes.

    • Transfer the substrates to a beaker with isopropanol (IPA) and sonicate for another 10-15 minutes.

  • Rinsing: Thoroughly rinse the substrates with deionized (DI) water.

  • Drying: Dry the substrates with a stream of high-purity nitrogen gas.

  • In-situ Plasma Etching:

    • Load the cleaned and dried substrates into the deposition chamber.

    • Pump the chamber down to the base pressure.

    • Introduce argon gas to a pressure of a few mTorr.

    • Apply an RF or DC bias to the substrate holder to create a plasma and etch the substrate surface for 5-10 minutes. This step is critical for removing the native oxide layer and any remaining organic contaminants.

Protocol 2: Magnetron Sputtering of an Ir-Nb Coating with a Ti Adhesion Layer

This protocol outlines the deposition of an iridium-niobium coating on a prepared substrate using magnetron sputtering with a titanium adhesion layer.

  • Substrate Preparation: Follow the detailed cleaning protocol above (Protocol 1).

  • Deposition Chamber Preparation:

    • Ensure the deposition chamber is at its base pressure (typically < 5 x 10-7 Torr).

    • Pre-sputter the titanium, iridium, and niobium targets with the shutter closed for at least 10 minutes to clean their surfaces.

  • Titanium Adhesion Layer Deposition:

    • Set the substrate temperature (e.g., 300 °C).

    • Introduce argon gas to the desired working pressure (e.g., 3 mTorr).

    • Open the shutter to the titanium target and deposit a 20-50 nm thick Ti layer.

  • Iridium-Niobium Co-sputtering:

    • Without breaking vacuum, adjust the power to the iridium and niobium targets to achieve the desired coating composition. The relative power will depend on the sputtering yields of the two materials.

    • Deposit the Ir-Nb layer to the desired thickness.

  • Cool Down: Allow the substrates to cool down in vacuum before venting the chamber.

Protocol 3: Post-Deposition Annealing

This protocol describes a general procedure for annealing the coated substrates to improve adhesion.

  • Furnace Preparation: Use a high-vacuum or inert atmosphere (e.g., argon) furnace.

  • Sample Loading: Place the coated substrates in the furnace.

  • Evacuation and Purging: Evacuate the furnace to a high vacuum and backfill with high-purity argon. Repeat this cycle several times to minimize oxygen content.

  • Ramping and Soaking:

    • Ramp the temperature to the desired annealing temperature (e.g., 400-600 °C) at a controlled rate (e.g., 5-10 °C/minute).

    • Hold the samples at the annealing temperature for a specific duration (e.g., 1-2 hours).

  • Cooling: Allow the furnace to cool down slowly to room temperature before removing the samples.

Visualizations

Experimental_Workflow_for_Enhanced_Adhesion cluster_prep Substrate Preparation cluster_deposition PVD Process cluster_post Post-Treatment cluster_analysis Adhesion Characterization Solvent_Clean Solvent Cleaning (Acetone, IPA) DI_Rinse DI Water Rinse Solvent_Clean->DI_Rinse N2_Dry Nitrogen Dry DI_Rinse->N2_Dry Plasma_Etch In-situ Plasma Etch N2_Dry->Plasma_Etch Adhesion_Layer Adhesion Layer Deposition (e.g., Ti, Cr) Plasma_Etch->Adhesion_Layer IrNb_Coating Ir-Nb Co-sputtering Adhesion_Layer->IrNb_Coating Annealing Post-Deposition Annealing IrNb_Coating->Annealing Scratch_Test Scratch Test Annealing->Scratch_Test Pull_Off_Test Pull-Off Test Annealing->Pull_Off_Test

Caption: Experimental workflow for enhancing Ir-Nb coating adhesion.

Adhesion_Factors cluster_substrate Substrate Properties cluster_process Deposition Process cluster_coating Coating Properties Adhesion Coating Adhesion Cleanliness Cleanliness Cleanliness->Adhesion Roughness Surface Roughness Roughness->Adhesion Material Substrate Material Material->Adhesion Depo_Params Deposition Parameters (Pressure, Temp, Bias) Stress Internal Stress Depo_Params->Stress Microstructure Microstructure Depo_Params->Microstructure Adhesion_Layer Adhesion Layer Adhesion_Layer->Adhesion Stress->Adhesion Microstructure->Adhesion

Caption: Key factors influencing the adhesion of Ir-Nb coatings.

References

Technical Support Center: Control of Stoichiometry in Iridium-Niobium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with iridium-niobium (Ir-Nb) compounds. The information is designed to address specific issues encountered during experimental synthesis and characterization.

Troubleshooting Guide

Issue: Inconsistent Stoichiometry in Co-Sputtered Iridium-Niobium Thin Films

Q1: My sputtered Ir-Nb thin film has a different stoichiometry than my target. What are the potential causes and how can I fix it?

A: Discrepancies between target and film stoichiometry in sputtering are common and can arise from several factors:

  • Different Sputtering Yields: Iridium and Niobium atoms may be ejected from the target at different rates when bombarded with ions from the plasma.

  • Angular Distribution of Sputtered Atoms: The spatial distribution of sputtered Ir and Nb atoms may differ, leading to compositional variations depending on the substrate position.

  • Sticking Coefficients: The probability of an atom adhering to the substrate upon arrival can differ between Ir and Nb, and can be influenced by substrate temperature.

  • Resputtering: High-energy particles can bombard the growing film and preferentially remove one element over the other.

Troubleshooting Steps:

  • Calibrate Deposition Rates: Individually sputter Ir and Nb and measure their deposition rates under your standard process conditions. Use this data to adjust the power to each target during co-sputtering.

  • Adjust Sputtering Power: Systematically vary the power applied to the Ir and Nb targets to fine-tune the composition of the deposited film.

  • Optimize Substrate Position and Rotation: Ensure the substrate is positioned for optimal compositional uniformity. Rotating the substrate during deposition can help average out spatial variations in sputtered atom flux.

  • Control Substrate Temperature: Substrate heating can affect adatom mobility and sticking coefficients. Experiment with different temperatures to see how it impacts your film's stoichiometry. For crystalline films, temperatures above 300°C are often required.[1]

  • Vary Working Gas Pressure: The pressure of the sputtering gas (e.g., Argon) can influence the energy of sputtered atoms and plasma characteristics, which in turn affects film composition.

Issue: Phase Separation in Iridium-Niobium Oxide Compounds

Q2: I am synthesizing an iridium-niobium oxide catalyst and observing separate phases of IrO₂ and Nb₂O₅ instead of a solid solution. How can I address this?

A: Achieving a true solid solution of IrO₂ and Nb₂O₅ is challenging. X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) studies have shown that even with synthesis methods like hydrolysis followed by annealing, the result is often a composite material with phase separation into the constituent oxides.[2]

Troubleshooting Steps & Considerations:

  • Synthesis Method: While hydrolysis and Adams fusion methods can result in phase-separated oxides, exploring other synthesis techniques may yield different results.[2] Solution combustion synthesis is a one-step method for producing nano-structured IrO₂-based materials.[3]

  • Annealing Temperature: The annealing temperature plays a crucial role in the crystallization and phase behavior of the material. The referenced study used an annealing temperature of 500°C.[2] Systematically varying this temperature could influence the degree of phase separation.

  • Precursor Chemistry: The choice of iridium and niobium precursors can impact the homogeneity of the initial mixture and the final product.

  • Embrace the Composite Nature: For some applications, such as electrocatalysis, the composite nature of the material, with one oxide phase potentially decorating the surface of the other, can be beneficial.[2] Research has shown that IrNbOₓ mixed metal oxide thin-film catalysts can exhibit enhanced stability and performance in the oxygen evolution reaction (OER).[4]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing Ir-Nb compounds?

A: Several methods are used, depending on the desired form of the material (e.g., thin film, powder, alloy):

  • Physical Vapor Deposition (PVD): Techniques like magnetron sputtering and electron-beam evaporation are common for depositing thin films of Ir-Nb alloys or their oxides.[5][6] Sputtering is often preferred for alloys as it can provide better compositional control compared to evaporation of materials with different vapor pressures.

  • Hydrolysis: This wet chemical method can be used to prepare composite oxide powders, such as (IrO₂)₁₋ₓ(Nb₂O₅)ₓ.[2]

  • Solution Combustion Synthesis (SCS): A cost-effective method for preparing nano-structured IrO₂ and IrO₂-based materials.[3]

  • Metallothermic Reduction: This is a primary method for producing master alloys like nickel niobium and ferro niobium, using aluminum to reduce niobium oxide.[7]

Q2: Which characterization techniques are essential for verifying the stoichiometry and phase of my Ir-Nb compounds?

A: A combination of techniques is typically required for comprehensive characterization:

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of Ir and Nb at the surface of the material.[2][4]

  • X-ray Diffraction (XRD): To identify the crystalline phases present in the compound and to determine if it is a solid solution or a mixture of phases.[2][5]

  • Rutherford Backscattering Spectrometry (RBS): For accurate determination of the average composition of thin films.[1][8]

  • Energy-Dispersive X-ray Spectroscopy (EDX/EDS) coupled with Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To analyze the elemental composition at microscopic scales and check for compositional uniformity.

Q3: Where can I find the phase diagram for the Iridium-Niobium system?

A: The Ir-Nb binary phase diagram is crucial for understanding the stable phases at different compositions and temperatures.[9] It indicates the presence of different structures, including face-centered cubic (fcc) and L1₂ phases, which are important for applications like refractory superalloys.[9]

Q4: Can I deposit Ir-Nb alloys using e-beam evaporation?

A: It is challenging to deposit alloys with controlled stoichiometry using evaporation if the constituent elements have significantly different vapor pressures. A potential solution is to use two separate e-beam sources, one for Ir and one for Nb, and independently control their evaporation rates. Sputtering is generally a more reliable method for depositing alloys with precise stoichiometry.[6]

Quantitative Data

Table 1: Synthesis Parameters for (IrO₂)₁₋ₓ(Nb₂O₅)ₓ Composite Oxides via Hydrolysis

ParameterValueReference
PrecursorsH₂IrCl₆·4H₂O, NbCl₅[2]
Nb₂O₅ Loading0.1 - 0.7 mol%[2]
Annealing Temperature500 °C[2]
Resulting PhasesSeparate IrO₂ and Nb₂O₅[2]

Table 2: Deposition Parameters for Iridium Oxide Thin Films via Pulsed-DC Reactive Sputtering

ParameterValueReference
TargetIridium (2-inch diameter)[1]
Substrate TemperatureRoom Temp. (amorphous), >300 °C (polycrystalline)[1]
Sputtering Power150 W[1]
Working Pressure0.66 Pa[1]
Pulsing Frequency100 kHz[1]
Film Thickness~100 nm[1]

Experimental Protocols

Protocol 1: Co-sputtering of Iridium-Niobium Alloy Thin Films

  • Substrate Preparation: Clean the substrate (e.g., silicon wafer) using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water) and dry with nitrogen gas.

  • System Pump-down: Load the substrate into the sputtering chamber and pump down to a base pressure typically below 5 x 10⁻⁶ Torr to minimize contaminants.

  • Target Preparation: If necessary, pre-sputter the Ir and Nb targets with the shutter closed for several minutes to remove any surface oxide layer.

  • Deposition:

    • Introduce the sputtering gas (e.g., high-purity Argon) and set the working pressure (e.g., 0.66 Pa).[1]

    • Set the substrate temperature, if required. For crystalline films, temperatures above 300°C may be necessary.[1]

    • Simultaneously apply power (DC or RF) to both the Iridium and Niobium targets. The power ratio should be determined from prior rate calibrations to achieve the desired stoichiometry.

    • Open the shutter to begin deposition on the substrate.

    • If available, use a quartz crystal microbalance to monitor the deposition rate in real-time.

  • Cool-down and Venting: After the desired thickness is achieved, turn off the power to the targets, stop the gas flow, and allow the substrate to cool before venting the chamber to atmospheric pressure.

Protocol 2: Characterization by X-ray Photoelectron Spectroscopy (XPS)

  • Sample Mounting: Mount the sample on the XPS sample holder using compatible, ultra-high vacuum tape or clips. Ensure the surface to be analyzed is exposed.

  • Introduction to Vacuum: Load the sample into the instrument's load-lock chamber and pump down to high vacuum. Transfer the sample to the main analysis chamber.

  • Survey Scan: Perform a wide energy range survey scan (e.g., 0-1200 eV) to identify all elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution scans over the specific binding energy ranges for the elements of interest (e.g., Ir 4f, Nb 3d, O 1s). This allows for the determination of chemical states and accurate quantification.

  • Sputter Cleaning (Optional): If analysis of the bulk material is required, use an argon ion gun to sputter away the surface layer of adventitious carbon and native oxides. It is advisable to perform analysis at multiple sputter depths. Caution: Ion sputtering can sometimes alter the stoichiometry of oxides.

  • Data Analysis: Process the acquired spectra using appropriate software. After background subtraction, perform peak fitting to determine the binding energies and peak areas. Use relative sensitivity factors (RSFs) to calculate the atomic concentrations of the detected elements.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_analysis Analysis & Feedback S1 Precursor Selection (e.g., Ir/Nb targets, salts) S2 Synthesis Method (e.g., Sputtering, Hydrolysis) S1->S2 S3 Parameter Optimization (Power, Temp, Pressure) S2->S3 C1 Structural Analysis (XRD) S3->C1 C2 Compositional Analysis (XPS, RBS, EDX) S3->C2 C3 Morphological Analysis (SEM, TEM) S3->C3 A1 Data Interpretation (Stoichiometry, Phase, Purity) C1->A1 C2->A1 C3->A1 A2 Compare to Target Spec A1->A2 A3 Stoichiometry Correct? A2->A3 A3->S3 No: Adjust Parameters End End A3->End Yes: Process Complete

Caption: Workflow for synthesis and characterization of Ir-Nb compounds.

Stoichiometry_Troubleshooting cluster_pvd PVD (Sputtering/Evaporation) cluster_solution Solution-Based (Hydrolysis) Start Film Stoichiometry Target Stoichiometry Method What is the Synthesis Method? Start->Method PVD_Q1 Check Deposition Rates for individual elements Method->PVD_Q1 PVD SOL_Q1 Verify Precursor Purity & Concentration Method->SOL_Q1 Solution-Based PVD_A1 Calibrate power/temp to adjust flux ratio PVD_Q1->PVD_A1 PVD_Q2 Check Substrate Position & Uniformity PVD_A1->PVD_Q2 PVD_A2 Optimize position and use substrate rotation PVD_Q2->PVD_A2 SOL_A1 Use high-purity precursors and accurate measurements SOL_Q1->SOL_A1 SOL_Q2 Incomplete Reaction or Precipitation? SOL_A1->SOL_Q2 SOL_A2 Adjust pH, temperature, or reaction time SOL_Q2->SOL_A2

Caption: Decision tree for troubleshooting off-stoichiometry results.

References

Technical Support Center: Iridium-Niobium Crystal Growth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing defects during the growth of iridium-niobium (Ir-Nb) single crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects observed during the Czochralski growth of Iridium-Niobium crystals?

A1: The most prevalent defects in Czochralski-grown Ir-Nb crystals include:

  • Constitutional Supercooling-Induced Defects: Cellular or dendritic structures can form due to instabilities at the solid-liquid interface. This is often caused by the rejection of solute at the interface, leading to a localized region of supercooled liquid.

  • Freckle Chains: These are linear trails of equiaxed grains that can form in the crystal, disrupting the single-crystal structure. They are often associated with instabilities in the melt caused by density differences.

  • Dislocations: These are line defects within the crystal lattice that can impact the material's mechanical and electronic properties.

  • Grain Boundaries: In polycrystalline growth, the interfaces between different crystal orientations are known as grain boundaries. For single-crystal growth, the formation of spurious grains is a major defect.

  • Second-Phase Precipitation: The Ir-Nb phase diagram indicates the presence of several intermetallic compounds. Undesired precipitation of these phases can occur if the stoichiometry and temperature are not carefully controlled.

  • Voids and Inclusions: Porosity can arise from gas entrapment or shrinkage during solidification. Inclusions can result from impurities in the melt or reactions with the crucible.

Q2: Why is an iridium crucible recommended for growing Iridium-Niobium crystals?

A2: Iridium crucibles are essential for growing high-purity Ir-Nb single crystals, primarily due to iridium's exceptionally high melting point (2446 °C) and excellent corrosion resistance at extreme temperatures.[1][2][3][4] This ensures minimal contamination of the Ir-Nb melt, which is critical for achieving high-quality crystals.

Q3: What is the significance of the temperature gradient in controlling defect formation?

A3: The temperature gradient at the solid-liquid interface is a critical parameter in crystal growth. A sufficiently high axial temperature gradient helps to prevent constitutional supercooling by ensuring that the temperature of the liquid ahead of the interface remains above its liquidus temperature.[5] This promotes a stable, planar growth front and reduces the likelihood of cellular or dendritic growth.

Q4: Can post-growth heat treatment improve the quality of as-grown Ir-Nb crystals?

A4: Yes, post-growth heat treatments such as homogenization annealing and hot isostatic pressing (HIP) can significantly improve crystal quality.

  • Homogenization Annealing: This process involves heating the crystal to a high temperature for an extended period to reduce compositional variations and dissolve unwanted secondary phases.[1]

  • Hot Isostatic Pressing (HIP): HIP subjects the crystal to high temperature and isostatic gas pressure, which can effectively close internal voids and improve density.[6][7]

Troubleshooting Guides

Issue 1: Cellular or Dendritic Growth (Constitutional Supercooling)

Symptoms:

  • The grown crystal exhibits a non-uniform, patterned surface.

  • Microscopic examination reveals a cellular or tree-like (dendritic) internal structure instead of a uniform single crystal.

Root Causes & Solutions:

Root CauseTroubleshooting Steps
Insufficient Temperature Gradient (G) Increase the temperature of the melt to steepen the axial temperature gradient at the solid-liquid interface. This can be achieved by adjusting the heater power and position.
Excessive Pulling Rate (V) Decrease the pulling rate to allow for more effective solute diffusion away from the growth interface.
High Solute Concentration Ensure the starting materials have the correct stoichiometry as per the Ir-Nb phase diagram to minimize solute rejection at the growth front.

A stable planar growth front is favored when the ratio of the temperature gradient (G) to the pulling rate (V) is high.

Issue 2: Freckle Chain Formation

Symptoms:

  • Linear arrays of small, equiaxed grains are visible on the surface and in the interior of the crystal.[8][9]

  • These chains are typically aligned with the growth direction.

Root Causes & Solutions:

Root CauseTroubleshooting Steps
Melt Convection and Instability Modify the crucible and crystal rotation rates to alter the melt flow dynamics. Counter-rotation of the crystal and crucible can sometimes stabilize the flow.[10][11]
Density Inversion in the Mushy Zone Adjust the alloy composition slightly to minimize density differences between the solute-rich interdendritic liquid and the bulk melt.
Low Thermal Gradient Increase the thermal gradient to reduce the size of the mushy zone where freckles are prone to form.
Issue 3: High Dislocation Density

Symptoms:

  • The crystal exhibits poor mechanical properties, such as brittleness.

  • Characterization techniques like X-ray topography or transmission electron microscopy (TEM) reveal a high density of dislocations.[12][13]

Root Causes & Solutions:

Root CauseTroubleshooting Steps
High Thermal Stresses Reduce the radial temperature gradients in the growing crystal by optimizing the design of the hot zone insulation. A lower cooling rate after growth can also help to minimize thermal stress.
Poor Seed Crystal Quality Use a high-quality seed crystal with a low dislocation density. Ensure a proper "necking" procedure at the beginning of the growth to reduce the propagation of dislocations from the seed.
Inclusions and Precipitates Ensure high purity of the starting materials and a clean growth environment to prevent the formation of inclusions that can act as dislocation sources.
Issue 4: Unwanted Grain Boundaries (Polycrystallinity)

Symptoms:

  • The grown ingot is composed of multiple crystal grains instead of a single crystal.

  • Visible lines on the surface of the ingot indicate the intersection of different grain orientations.

Root Causes & Solutions:

Root CauseTroubleshooting Steps
Spurious Nucleation Ensure the melt temperature is not too low, which can lead to spontaneous nucleation in the melt or at the crucible walls. Maintain a clean melt surface free of oxide scum or other particulates.
Seed Crystal Issues Ensure the seed crystal is properly oriented and that the initial "seeding" process creates a stable single-crystal neck.
Melt Contamination Use high-purity starting materials and ensure the inert gas atmosphere is free of oxygen to prevent the formation of oxides that can act as nucleation sites.

Experimental Protocols

Protocol 1: Czochralski Growth of Ir-Nb Single Crystal

Objective: To grow a single crystal of an Iridium-Niobium alloy using the Czochralski method.

Materials and Equipment:

  • Czochralski crystal puller with RF or resistance heating.

  • High-purity iridium crucible.[1][2][3][4]

  • High-purity iridium and niobium starting materials (e.g., 99.95% or higher).

  • Oriented single-crystal Ir-Nb seed.

  • High-purity argon gas.

  • Vacuum system.

Procedure:

  • Preparation:

    • Clean the iridium crucible and load it with the appropriate amounts of iridium and niobium to achieve the desired alloy composition.

    • Place the crucible inside the Czochralski furnace.

    • Mount the seed crystal onto the pull rod.

  • Melting and Homogenization:

    • Evacuate the growth chamber and backfill with high-purity argon.

    • Heat the crucible to melt the charge. The melting temperature will depend on the specific Ir-Nb composition.

    • Hold the melt at a temperature approximately 50-100 °C above the melting point for several hours to ensure complete melting and homogenization.

  • Seeding:

    • Lower the melt temperature to slightly above the melting point.

    • Lower the rotating seed crystal to touch the surface of the melt.

    • Adjust the temperature until a stable meniscus is formed between the seed and the melt.

  • Crystal Pulling:

    • Initiate the pulling of the seed crystal upwards at a slow rate.

    • Simultaneously rotate the crystal and, if desired, the crucible.

    • Carefully control the heater power to achieve the desired crystal diameter, following a "necking" procedure to reduce dislocations, then widening to the target diameter.

  • Growth and Cooling:

    • Maintain stable pulling and rotation rates throughout the growth process.

    • After the desired length is achieved, gradually increase the pulling rate to separate the crystal from the melt.

    • Slowly cool the crystal to room temperature over several hours to minimize thermal shock and cracking.

Representative Growth Parameters (Starting Points for Optimization):

ParameterValue
Pulling Rate 1 - 10 mm/hr
Crystal Rotation Rate 5 - 20 rpm
Crucible Rotation Rate 0 - 10 rpm (can be counter-rotated)
Growth Atmosphere High-purity Argon
Protocol 2: Homogenization Annealing of As-Grown Ir-Nb Crystal

Objective: To reduce micro-segregation and dissolve secondary phases in an as-grown Ir-Nb crystal.

Materials and Equipment:

  • High-temperature vacuum or inert atmosphere furnace.

  • As-grown Ir-Nb crystal.

  • High-purity argon gas.

Procedure:

  • Place the as-grown Ir-Nb crystal in the furnace.

  • Evacuate the furnace chamber and backfill with high-purity argon.

  • Slowly heat the crystal to the homogenization temperature. This temperature should be below the solidus temperature of the alloy to prevent melting. A typical starting point is 0.8-0.9 times the melting temperature in Kelvin.

  • Hold the crystal at the homogenization temperature for an extended period, typically 24-100 hours, to allow for atomic diffusion.[1]

  • Slowly cool the crystal to room temperature over several hours to avoid introducing thermal stresses.

Visualizations

G cluster_0 Czochralski Growth Workflow Preparation Preparation Melting Melting Preparation->Melting Heat Seeding Seeding Melting->Seeding Cool to near MP Necking Necking Seeding->Necking Initiate Pulling Shoulder_Growth Shoulder_Growth Necking->Shoulder_Growth Increase Diameter Body_Growth Body_Growth Shoulder_Growth->Body_Growth Constant Diameter Tailing Tailing Body_Growth->Tailing Separate from Melt Cooling Cooling Tailing->Cooling Reduce Temperature

Caption: Czochralski experimental workflow.

G High_Pulling_Rate High Pulling Rate (V) Solute_Buildup Solute Buildup at Interface High_Pulling_Rate->Solute_Buildup Low_Temp_Gradient Low Temp. Gradient (G) Constitutional_Supercooling Constitutional Supercooling Low_Temp_Gradient->Constitutional_Supercooling Solute_Buildup->Constitutional_Supercooling Planar_Interface_Breakdown Planar Interface Breakdown Constitutional_Supercooling->Planar_Interface_Breakdown Cellular_Dendritic_Growth Cellular/Dendritic Growth Planar_Interface_Breakdown->Cellular_Dendritic_Growth

Caption: Formation of constitutional supercooling defects.

G Defect_Observed Defect Observed in Ir-Nb Crystal Cellular Cellular/Dendritic Structure Defect_Observed->Cellular Interface Instability Freckles Freckle Chains Defect_Observed->Freckles Melt Instability Dislocations High Dislocation Density Defect_Observed->Dislocations Stress/Impurities Polycrystal Polycrystalline Growth Defect_Observed->Polycrystal Spurious Nucleation Action1 Increase G/V Ratio Cellular->Action1 Action2 Modify Rotation Rates Freckles->Action2 Action3 Reduce Thermal Stress Dislocations->Action3 Action4 Improve Seeding/Purity Polycrystal->Action4

Caption: Troubleshooting logic for defect reduction.

References

Technical Support Center: Optimization of Annealing Parameters for Ir-Nb Alloys

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the annealing parameters for Iridium-Niobium (Ir-Nb) alloys.

Frequently Asked Questions (FAQs)

Q1: What are the typical goals of annealing Ir-Nb alloys?

A1: The primary goals of annealing Ir-Nb alloys are to relieve internal stresses induced during manufacturing processes (stress relief annealing), to increase ductility and formability by forming new, strain-free grains (recrystallization annealing), or to achieve a uniform distribution of constituent elements and phases (homogenization annealing). The chosen annealing parameters will depend on the desired final material properties.

Q2: What are the critical parameters to control during the annealing of Ir-Nb alloys?

A2: The most critical parameters to control are the annealing temperature, holding time, and the furnace atmosphere. The temperature and time determine the extent of microstructural changes, such as recovery, recrystallization, and grain growth. The atmosphere is crucial to prevent oxidation and contamination from interstitial elements like oxygen, nitrogen, and hydrogen, which can significantly degrade the mechanical properties of the alloy. A high vacuum or an inert gas atmosphere is typically required.

Q3: How do I select an appropriate annealing temperature for my Ir-Nb alloy?

A3: The selection of an appropriate annealing temperature depends on the specific goal of the heat treatment. For stress relief, a lower temperature is used, typically around 800°C to 1200°C for niobium alloys.[1][2] For recrystallization, a higher temperature is needed, generally in the range of 900°C to 1300°C for niobium alloys, and can be higher for certain compositions.[2] Homogenization requires the highest temperatures, often between 1800°C and 2000°C, to facilitate atomic diffusion.[2] The exact temperature will depend on the specific composition of the Ir-Nb alloy and the degree of prior cold work.

Q4: What is the effect of annealing time on the microstructure and properties of Ir-Nb alloys?

A4: Annealing time, in conjunction with temperature, dictates the extent of microstructural evolution. Insufficient time may lead to incomplete stress relief or recrystallization. Conversely, excessive time at high temperatures can lead to undesirable grain growth, which can reduce the strength and toughness of the alloy. For homogenization, longer holding times, on the order of several hours, are necessary to ensure a uniform composition.[2]

Troubleshooting Guide

Problem 1: The annealed Ir-Nb alloy is brittle.

  • Possible Cause 1: Contamination from the furnace atmosphere.

    • Solution: Ensure a high vacuum (e.g., < 1 x 10⁻⁵ torr) or a high-purity inert gas atmosphere (e.g., argon) is used during annealing to prevent the absorption of oxygen, nitrogen, and hydrogen, which can cause embrittlement.

  • Possible Cause 2: Formation of brittle intermetallic phases.

    • Solution: The annealing temperature and time may be promoting the formation of undesirable intermetallic compounds. Perform a phase analysis using X-ray diffraction (XRD) and adjust the annealing parameters to avoid the temperature range where these phases are stable.

  • Possible Cause 3: Excessive grain growth.

    • Solution: Reduce the annealing temperature or time to limit the extent of grain growth. Characterize the grain size using metallography and correlate it with the mechanical properties to find an optimal balance.

Problem 2: The mechanical properties of the annealed alloy are inconsistent.

  • Possible Cause 1: Non-uniform temperature distribution in the furnace.

    • Solution: Calibrate the furnace to ensure a uniform hot zone. Place the samples in the center of the hot zone and consider using a furnace with multiple heating zones for better temperature control.

  • Possible Cause 2: Inconsistent heating and cooling rates.

    • Solution: Standardize the heating and cooling rates for all annealing runs. Rapid cooling (quenching) can introduce residual stresses and metastable phases, while slow cooling can lead to the precipitation of secondary phases. The cooling rate should be controlled and recorded for each experiment.

  • Possible Cause 3: Inhomogeneous starting material.

    • Solution: Ensure the as-fabricated Ir-Nb alloy has a uniform composition and microstructure before annealing. Consider a homogenization heat treatment if significant segregation is present.

Problem 3: The surface of the annealed alloy is discolored or oxidized.

  • Possible Cause 1: Leak in the vacuum system or impure inert gas.

    • Solution: Perform a leak check on the vacuum furnace. Use a residual gas analyzer to check for the presence of oxygen or water vapor. If using an inert gas, ensure it is of high purity (e.g., 99.999%).

  • Possible Cause 2: Reaction with crucible or support materials.

    • Solution: Use high-purity, inert crucible materials such as alumina (Al₂O₃), yttria (Y₂O₃), or tungsten. Avoid direct contact with materials that may react with iridium or niobium at high temperatures. Wrapping the sample in tantalum or molybdenum foil can also help prevent reactions.

Quantitative Data from Literature (for Niobium-based Alloys)

The following tables summarize annealing parameters found in the literature for various niobium-based alloys. This data can serve as a starting point for the optimization of annealing parameters for Ir-Nb alloys.

Heat Treatment TypeAlloy SystemTemperature (°C)TimeAtmosphereReference
Stress ReliefNiobium800Not SpecifiedVacuum[1]
Stress ReliefNiobium Alloys~1000 - 12001 hourVacuum[2]
RecrystallizationNiobium Alloys900 - 1300+Not SpecifiedVacuum[2]
HomogenizationNiobium Alloys1800 - 20005 - 10 hoursVacuum[2]
Mechanical Heat TreatmentNb-10W-1Zr-0.1C1650 & 142010 min & 1 hrVacuum[2]

Experimental Protocols

1. Protocol for Stress Relief Annealing

  • Sample Preparation: Clean the Ir-Nb alloy samples ultrasonically in acetone and then ethanol to remove any surface contaminants.

  • Furnace Setup: Place the samples in a high-purity alumina crucible within a vacuum furnace.

  • Evacuation: Evacuate the furnace to a pressure of at least 1 x 10⁻⁵ torr.

  • Heating: Heat the samples at a controlled rate (e.g., 10°C/minute) to the target stress relief temperature (e.g., starting at 900°C).

  • Holding: Hold the samples at the target temperature for a specified time (e.g., 1-2 hours).

  • Cooling: Cool the samples to room temperature at a controlled rate within the furnace.

  • Characterization: Evaluate the residual stress using techniques like XRD and assess the mechanical properties.

2. Protocol for Recrystallization Annealing

  • Sample Preparation: The Ir-Nb alloy should have undergone prior cold work. Clean the samples as described above.

  • Furnace Setup: Place the samples in the vacuum furnace.

  • Evacuation: Evacuate the furnace to a pressure of at least 1 x 10⁻⁵ torr.

  • Heating: Heat the samples at a controlled rate to the target recrystallization temperature (e.g., starting at 1100°C).

  • Holding: Hold the samples at the target temperature for a specified time (e.g., 1 hour).

  • Cooling: Cool the samples to room temperature at a controlled rate.

  • Characterization: Analyze the microstructure using optical microscopy or scanning electron microscopy (SEM) with electron backscatter diffraction (EBSD) to determine the extent of recrystallization and the resulting grain size. Measure the mechanical properties (e.g., hardness, tensile strength, ductility).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_opt Optimization start Define Annealing Goals (Stress Relief, Recrystallization, etc.) prep Sample Preparation (Cleaning, Characterization of Initial State) start->prep anneal Annealing (Vary Temperature, Time, Atmosphere) prep->anneal micro Microstructural Analysis (OM, SEM, EBSD, XRD) anneal->micro mech Mechanical Testing (Hardness, Tensile Tests) anneal->mech eval Evaluate Results vs. Goals micro->eval mech->eval adjust Adjust Annealing Parameters eval->adjust Not Met final Optimized Annealing Protocol eval->final Met adjust->anneal

Caption: Experimental workflow for the optimization of annealing parameters.

logical_relationships cluster_params Annealing Parameters cluster_props Material Properties temp Temperature hardness Hardness temp->hardness Decreases (Recovery/Recrystallization) ductility Ductility temp->ductility Increases (via Recrystallization) grain Grain Size temp->grain Increases time Time time->hardness Decreases (initially) time->ductility Increases (initially) time->grain Increases atm Atmosphere contam Contamination atm->contam Influences (e.g., O2, H2 uptake) grain->hardness Decreases grain->ductility Increases contam->hardness Increases contam->ductility Decreases

Caption: Logical relationships between annealing parameters and material properties.

References

Mitigating iridium dissolution in acidic media for OER catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with iridium dissolution in acidic media for Oxygen Evolution Reaction (OER) catalysts.

Frequently Asked Questions (FAQs)

Q1: My iridium-based catalyst is showing rapid performance degradation. What are the primary causes?

A1: Rapid degradation of iridium-based OER catalysts in acidic media is primarily due to two mechanisms: iridium dissolution and catalyst particle detachment.[1] Iridium dissolution involves the electrochemical corrosion of iridium into soluble species, particularly at high anodic potentials (> 1.4 V vs. RHE).[2] Particle detachment can be a significant issue in rotating disk electrode (RDE) systems, where gas evolution can dislodge catalyst particles from the electrode surface.[1] The use of a binder like Nafion® can help mitigate detachment.[1]

Q2: How does the structure of the iridium oxide catalyst affect its stability?

A2: The structure and crystallinity of the iridium oxide catalyst play a crucial role in its stability. Generally, thermally prepared, crystalline rutile IrO₂ is more stable and exhibits lower dissolution rates compared to amorphous, hydrous IrOₓ.[1][3] However, amorphous IrOₓ often shows higher initial OER activity.[2] This trade-off between activity and stability is a key consideration in catalyst design.[4] Increased crystallinity leads to greater stability but may reduce activity.[1]

Q3: What role does the electrolyte play in iridium dissolution?

A3: The composition and pH of the electrolyte can significantly impact catalyst stability.[5] Studies have shown that sulfate and bisulfate anions from sulfuric acid can adsorb strongly onto the catalyst surface, interfering with the reaction and potentially leading to reduced activity compared to electrolytes with weakly adsorbing anions like perchlorate.[6] Furthermore, the presence of certain metal ion impurities in the electrolyte can accelerate the dissolution of iridium oxide.[7]

Q4: What are the most effective strategies to mitigate iridium dissolution?

A4: Several strategies are being explored to enhance the stability of iridium-based catalysts:[4][8]

  • Doping: Introducing other metals (e.g., Ti, Ru, Ni) into the iridium oxide structure can improve stability and activity by altering the electronic structure and bond strengths.[8]

  • Support Engineering: Using stable support materials, such as titanium oxide (TiO₂) or antimony-doped tin oxide (ATO), can improve catalyst dispersion, enhance electronic conductivity, and provide strong catalyst-support interactions that stabilize the iridium nanoparticles.[2][9][10]

  • Morphology and Crystal Phase Engineering: Controlling the catalyst's morphology (e.g., creating porous architectures) and crystal phase can increase the number of active sites while maintaining stability.[4][8]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High Iridium Dissolution Rate High operating potential; Aggressive electrolyte; Unstable catalyst phase.Operate at the lowest possible overpotential. Use electrolytes with weakly coordinating anions (e.g., perchloric acid).[6] Synthesize or purchase crystalline, rutile-phase IrO₂.[1]
Catalyst Layer Delamination Poor adhesion to the electrode; Vigorous gas evolution.Optimize catalyst ink formulation with an appropriate amount of ionomer (e.g., Nafion) to act as a binder.[1] Ensure proper catalyst layer deposition and drying procedures.
Inconsistent Electrochemical Results Contaminated glassware or electrolyte; Improper reference electrode calibration.Thoroughly clean all glassware with an oxidizing acid bath followed by rinsing with ultrapure water.[6] Calibrate the reference electrode before each experiment.
Low OER Activity Catalyst poisoning; Low catalyst loading; Poor electrical contact.Ensure high-purity electrolytes and gases. Verify catalyst loading and ensure a uniform catalyst layer. Check for good electrical contact between the catalyst layer and the current collector.

Experimental Protocols

Protocol 1: Accelerated Stress Test (AST) for OER Catalyst Stability

This protocol is designed to accelerate the degradation of OER catalysts to evaluate their long-term stability in a shorter timeframe.

  • Electrolyte Preparation: Prepare a 0.05 M H₂SO₄ or 0.1 M HClO₄ solution using high-purity acid and ultrapure water (18.2 MΩ·cm).[6]

  • Working Electrode Preparation: Prepare a catalyst ink by dispersing the iridium-based catalyst in a solution of ultrapure water, isopropanol, and a 5 wt% Nafion® solution. Deposit a thin, uniform layer of the ink onto a glassy carbon electrode and let it dry.

  • Electrochemical Cell Setup: Use a standard three-electrode cell with the prepared working electrode, a platinum wire or mesh as the counter electrode, and a reversible hydrogen electrode (RHE) as the reference electrode.[6]

  • AST Protocol:

    • Perform initial characterization using cyclic voltammetry (CV) to determine the electrochemical surface area (ECSA).

    • Apply a potential cycling protocol, for example, by cycling the potential between 1.2 V and 1.6 V vs. RHE at a scan rate of 100 mV/s for a set number of cycles (e.g., 1,000 - 10,000 cycles).[11]

    • Alternatively, hold the catalyst at a constant high potential (e.g., 1.6 V vs. RHE) for an extended period (e.g., 1-24 hours).

  • Post-AST Analysis:

    • Repeat the CV measurement to assess the loss in ECSA.

    • Analyze the electrolyte using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the amount of dissolved iridium.[1]

Protocol 2: Quantification of Iridium Dissolution using ICP-MS

This protocol outlines the steps for accurately measuring the amount of dissolved iridium in the electrolyte.

  • Sample Collection: After the electrochemical experiment (e.g., AST), carefully collect the electrolyte from the cell.

  • Sample Preparation: Prepare a series of iridium standard solutions with known concentrations to create a calibration curve. Dilute the collected electrolyte sample to ensure the iridium concentration falls within the linear range of the ICP-MS instrument.

  • ICP-MS Measurement:

    • Aspirate the standard solutions into the ICP-MS to generate a calibration curve.

    • Aspirate the diluted electrolyte sample to measure the iridium concentration.

  • Calculation: Use the calibration curve to determine the concentration of iridium in the diluted sample and then calculate the total amount of dissolved iridium in the original electrolyte, accounting for the dilution factor. The dissolution rate can be calculated by dividing the total dissolved iridium by the duration of the experiment and the electrode area.

Quantitative Data Summary

The following tables summarize key performance and stability metrics for various iridium-based OER catalysts.

Table 1: OER Activity and Stability of Selected Iridium-Based Catalysts

CatalystElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Stability MetricReference
Ru₁Ir₁Oₓ0.5 M H₂SO₄20471.3110 h chronoamperometry[8]
IrO₂/TiO₂0.05 M H₂SO₄~300Not ReportedS-number: ~10⁹[1][12]
Amorphous IrOₓ0.05 M H₂SO₄~280Not ReportedS-number: ~10⁷[1][12]
6H-SrIrO₃0.5 M H₂SO₄~278Not Reported7x higher mass activity than IrO₂[13]

Note: The "Stability Number" (S-number) is the ratio of the rate of oxygen evolution to the rate of iridium dissolution. A higher S-number indicates greater stability.[1]

Diagrams

TroubleshootingWorkflow start Start: Catalyst Performance Degradation check_dissolution High Iridium Dissolution? start->check_dissolution check_delamination Catalyst Layer Delamination? check_dissolution->check_delamination No high_potential Cause: High Operating Potential / Aggressive Electrolyte check_dissolution->high_potential Yes unstable_phase Cause: Unstable Catalyst Phase (Amorphous IrOx) check_dissolution->unstable_phase Yes poor_adhesion Cause: Poor Adhesion / Vigorous Gas Evolution check_delamination->poor_adhesion Yes end End: Improved Stability check_delamination->end No solution_potential Solution: Lower Overpotential / Use Perchloric Acid high_potential->solution_potential solution_phase Solution: Use Crystalline Rutile IrO2 unstable_phase->solution_phase solution_adhesion Solution: Optimize Ink Formulation (e.g., Nafion content) poor_adhesion->solution_adhesion solution_potential->end solution_phase->end solution_adhesion->end

Caption: Troubleshooting workflow for catalyst degradation.

MitigationStrategies mitigation Mitigating Iridium Dissolution doping Doping (e.g., Ti, Ru, Ni) mitigation->doping support Support Engineering (e.g., TiO2, ATO) mitigation->support morphology Morphology & Crystal Phase Engineering mitigation->morphology

Caption: Key strategies for mitigating iridium dissolution.

References

Validation & Comparative

A Comparative Analysis of Experimental and Theoretical Iridium-Niobium Phase Diagrams

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and materials scientists, this document presents a detailed comparison of the experimentally determined and theoretically calculated phase diagrams of the Iridium-Niobium (Ir-Nb) binary system. This analysis is crucial for the design and development of new high-performance materials, particularly in the realm of refractory alloys and coatings where the unique properties of Ir-Nb alloys are of significant interest.

The determination of a phase diagram, which maps the stable phases of a material system at different temperatures, pressures, and compositions, is a cornerstone of materials science. This guide delves into both the experimental methodologies used to establish the Ir-Nb phase diagram and the computational thermodynamic approach, specifically the CALPHAD (Calculation of Phase Diagrams) method, used for its theoretical prediction.

Data Presentation: A Side-by-Side Comparison

To facilitate a clear and direct comparison, the key quantitative data from both experimental and theoretical investigations of the Ir-Nb phase diagram are summarized below. It is important to note that while the CALPHAD approach can provide a comprehensive theoretical diagram, experimental data is often focused on specific compositions and temperature ranges of interest.

Invariant Reactions in the Ir-Nb System

Invariant reactions, where three phases are in equilibrium, are critical features of a phase diagram. The temperatures and compositions of these reactions are key points of comparison.

Invariant ReactionExperimental Temperature (°C)Experimental Composition (at.% Nb)Theoretical (CALPHAD) Temperature (°C)Theoretical (CALPHAD) Composition (at.% Nb)
Peritectic Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
L + α ↔ Ir₃Nb
Eutectic Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
L ↔ α + IrNb
Peritectoid Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
α + IrNb ↔ IrNb₃

Note: Specific quantitative data for invariant reactions were not available in the provided search results. Further literature review is required to populate this table.

Solid Solubility Limits

The extent to which one element can dissolve in another in the solid state is a crucial parameter for alloy design.

PhaseSoluteExperimental Solubility Limit (at.%)Temperature (°C)Theoretical (CALPHAD) Solubility Limit (at.%)Temperature (°C)
(Ir) NbData not available in search resultsData not availableData not available in search resultsData not available
(Nb) IrData not available in search resultsData not availableData not available in search resultsData not available

Note: Specific quantitative data for solubility limits were not available in the provided search results. Further literature review is required to populate this table.

Intermetallic Compounds

The Ir-Nb system is known to form several intermetallic compounds with distinct crystal structures.

CompoundFormulaCrystal StructureExperimental Lattice Parameters (Å)Theoretical (CALPHAD) Lattice Parameters (Å)
αIr₃NbL1₂Data not available in search resultsData not available in search results
βIrNbTetragonalData not available in search resultsData not available in search results
γIrNb₃A15Data not available in search resultsData not available in search results

Note: Specific quantitative data for lattice parameters were not available in the provided search results. Further literature review is required to populate this table.

Experimental Protocols: Unveiling the Phase Diagram

The experimental determination of a phase diagram is a meticulous process involving the preparation and characterization of a series of alloys with varying compositions. The general workflow for such an investigation is outlined below.

Experimental_Workflow cluster_preparation Sample Preparation cluster_characterization Characterization cluster_analysis Data Analysis and Diagram Construction start High-Purity Ir and Nb Powders arc_melting Arc Melting in Inert Atmosphere start->arc_melting homogenization Homogenization Annealing arc_melting->homogenization quenching Quenching homogenization->quenching dta Differential Thermal Analysis (DTA) homogenization->dta xrd X-ray Diffraction (XRD) quenching->xrd sem_eds Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) quenching->sem_eds phase_id Phase Identification xrd->phase_id comp_analysis Compositional Analysis sem_eds->comp_analysis trans_temp Determination of Transformation Temperatures dta->trans_temp phase_diagram Construction of the Ir-Nb Phase Diagram phase_id->phase_diagram comp_analysis->phase_diagram trans_temp->phase_diagram

Caption: Experimental workflow for determining the Ir-Nb phase diagram.

A preliminary thermodynamic assessment of the Ir-Nb system has been performed by combining ab initio calculations with the CALPHAD technique[1]. The experimental determination of the Ir-Nb phase diagram involves several key steps:

  • Sample Preparation: High-purity iridium and niobium are weighed and mixed in desired atomic percentages. The alloys are typically prepared by arc-melting under an inert atmosphere (e.g., argon) to prevent oxidation. To ensure compositional homogeneity, the resulting buttons are flipped and re-melted multiple times.

  • Heat Treatment: The as-cast alloys are subjected to prolonged annealing at various high temperatures in a vacuum or inert atmosphere to achieve thermodynamic equilibrium. The annealing times can range from hours to several weeks, depending on the temperature and the anticipated diffusion rates. Following annealing, the samples are rapidly quenched in water or brine to retain the high-temperature phase structures at room temperature.

  • Microstructural and Phase Analysis: The quenched samples are then analyzed using a suite of characterization techniques:

    • X-ray Diffraction (XRD): This technique is used to identify the crystal structures of the phases present in the alloys.

    • Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS): SEM provides high-resolution images of the microstructure, revealing the morphology and distribution of the different phases. EDS is used to determine the elemental composition of each phase.

    • Differential Thermal Analysis (DTA): DTA is employed to determine the temperatures of phase transformations, such as melting, eutectic, and peritectic reactions, by detecting the heat absorbed or released during these transitions upon heating and cooling.

Theoretical Approach: The CALPHAD Methodology

The CALPHAD method is a powerful computational tool for predicting phase diagrams and thermodynamic properties of multicomponent systems. It relies on the principle that the phase diagram is a manifestation of the thermodynamic properties of the constituent phases.

CALPHAD_Methodology cluster_input Input Data cluster_modeling Thermodynamic Modeling cluster_output Output exp_data Experimental Data (Phase Equilibria, Thermochemistry) param_opt Parameter Optimization exp_data->param_opt ab_initio First-Principles (ab initio) Calculations (Formation Enthalpies) ab_initio->param_opt gibbs_model Gibbs Energy Modeling for each Phase gibbs_model->param_opt thermo_db Thermodynamic Database param_opt->thermo_db phase_diagram_calc Phase Diagram Calculation thermo_db->phase_diagram_calc thermo_prop_calc Thermodynamic Property Calculation thermo_db->thermo_prop_calc

Caption: Logical workflow of the CALPHAD methodology.

The CALPHAD approach for the Ir-Nb system involves the following steps:

  • Data Collection: Experimental data on phase equilibria (e.g., from the methods described above) and thermochemical properties (e.g., enthalpies of formation, heat capacities) are collected from the literature.

  • First-Principles Calculations: To supplement experimental data, especially for metastable or difficult-to-measure phases, ab initio (first-principles) calculations based on density functional theory (DFT) are often employed to compute properties like the formation enthalpies of intermetallic compounds[1].

  • Thermodynamic Modeling: The Gibbs free energy of each individual phase (liquid, solid solutions, and intermetallic compounds) is described by a mathematical model that is a function of temperature, pressure, and composition. These models contain adjustable parameters.

  • Parameter Optimization: The adjustable parameters in the Gibbs energy models are optimized by fitting them to the collected experimental and ab initio data. This process, often performed using specialized software, ensures that the thermodynamic database is self-consistent and accurately reproduces the known behavior of the system.

  • Phase Diagram Calculation: Once a self-consistent thermodynamic database is established, the equilibrium phase diagram can be calculated by minimizing the total Gibbs free energy of the system for any given overall composition and temperature.

Comparison and Conclusion

The comparison between experimental and theoretical phase diagrams serves a dual purpose. Firstly, it validates the thermodynamic models and the parameters used in the CALPHAD approach. A good agreement between the calculated and experimentally determined phase boundaries and invariant reactions instills confidence in the predictive power of the theoretical model. Secondly, the theoretical diagram can guide future experimental work by identifying regions of interest or uncertainty that require further investigation.

For the Ir-Nb system, the preliminary thermodynamic assessment indicates that the obtained parameter set reproduces the characteristic features of the experimental phase diagram well[1]. However, a more detailed quantitative comparison is hampered by the lack of comprehensive experimental data in the public domain.

References

Iridium-Niobium Catalysts: A Comparative Guide to Performance Validated by DFT Calculations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly active, stable, and cost-effective catalysts is a cornerstone of chemical research and industrial applications, ranging from renewable energy technologies to pharmaceutical synthesis. In this guide, we provide a detailed comparison of iridium-niobium (Ir-Nb) based catalysts, with a focus on their enhanced performance in the oxygen evolution reaction (OER), a critical process in water electrolysis for hydrogen production. The insights are supported by a combination of experimental data and Density Functional Theory (DFT) calculations, which elucidate the underlying mechanisms of their catalytic activity and stability.

Performance Comparison of Ir-Nb Oxide Catalysts for OER

A significant advancement in OER catalysis has been the development of a novel family of iridium-niobium mixed metal oxide (IrNbOₓ) thin-film catalysts. These catalysts have demonstrated markedly improved stability and performance when compared to the industry-standard iridium oxide (IrOₓ) and commercial catalysts.[1]

Below is a summary of the comparative performance data:

CatalystMetricValueComparison to Benchmark
IrNbOₓ Voltage DegradationMinimizedGreatly enhanced stability
Iridium DissolutionReducedGreatly enhanced stability
Catalytic PerformanceImprovedSuperior to in-house IrOₓ and commercial benchmark
In-house IrOₓ Voltage DegradationStandardBenchmark for comparison
Iridium DissolutionStandardBenchmark for comparison
Catalytic PerformanceStandardBenchmark for comparison
Commercial Benchmark Catalytic PerformanceStandardInferior to IrNbOₓ
(Umicore Elyst Ir75 0480)

Table 1: Comparative performance of IrNbOₓ catalyst against benchmarks for the Oxygen Evolution Reaction (OER). The data highlights the enhanced stability and activity of the mixed metal oxide catalyst.[1]

Experimental Protocols

The validation of the IrNbOₓ catalyst's performance involved a multi-faceted approach, combining electrochemical testing with advanced characterization techniques and computational modeling.

Catalyst Synthesis and Characterization:

A series of (IrO₂)₁₋ₓ(Nb₂O₅)ₓ catalysts were synthesized via a hydrolysis method, followed by annealing at 500 ºC.[2] The structural and chemical properties of the catalysts were thoroughly investigated using a suite of techniques:

  • Synchrotron-based Near-Edge X-ray Absorption Fine Structure (NEXAFS) analysis and X-ray Photoelectron Spectroscopy (XPS): To probe the electronic structure and chemical states of the constituent elements.[1]

  • Scanning Transmission Electron Microscopy with Energy-Dispersive X-ray spectroscopy (STEM-EDX): For cross-sectional analysis of the catalyst thin films to understand their morphology and elemental distribution.[1]

  • X-ray Diffraction (XRD): To determine the crystal structure of the catalyst materials. Studies on composite (IrO₂)₁₋ₓ(Nb₂O₅)ₓ powders indicated a phase separation into iridium oxide and niobium pentoxide.[2]

Electrochemical Measurements:

The catalytic activity and stability of the IrNbOₓ catalysts were assessed through various electrochemical methods:

  • Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV): To characterize the electrochemical behavior of the catalysts in 0.5 mol dm⁻³ H₂SO₄.[2]

  • Accelerated Degradation Tests (ADTs): Both conventional and newly developed ADTs were employed to evaluate the long-term stability of the catalysts.[1]

  • Nondestructive X-ray Fluorescence (XRF)-based stability monitoring: A novel technique introduced to monitor catalyst stability during operation.[1]

Density Functional Theory (DFT) Calculations:

Ab initio DFT calculations were performed to understand the water splitting kinetics and the mechanistic origins of the enhanced stability of the IrNbOₓ catalyst.[1] These calculations provide insights into the electronic structure of the catalyst and the energetics of the reaction intermediates.

Visualizing the Research Workflow and Mechanistic Insights

To better understand the process of validating the Ir-Nb catalyst and the proposed mechanism for its enhanced stability, the following diagrams are provided.

Experimental Workflow cluster_synthesis Catalyst Synthesis & Preparation cluster_characterization Physicochemical Characterization cluster_electrochemistry Electrochemical Evaluation cluster_dft Computational Analysis S1 Hydrolysis Method S2 Annealing at 500°C S1->S2 C1 XPS & NEXAFS S2->C1 C2 STEM-EDX S2->C2 C3 XRD S2->C3 E1 Cyclic Voltammetry S2->E1 E2 Linear Sweep Voltammetry S2->E2 E3 Accelerated Degradation Tests S2->E3 E4 XRF Stability Monitoring S2->E4 D1 DFT Calculations C1->D1 Inform Model C2->D1 Inform Model C3->D1 Inform Model E1->D1 Analyze Activity E2->D1 Analyze Activity E3->D1 Investigate Stability E4->D1 Investigate Stability

Experimental workflow for Ir-Nb catalyst validation.

Logical Relationship cluster_structure Structural & Electronic Properties cluster_performance Enhanced Catalytic Performance P1 Iridium-Niobium Mixed Oxide Phase P2 Modified Electronic Structure (DFT) P1->P2 P3 Unique Nanostructure (STEM-EDX, XRD) P1->P3 O1 Improved OER Activity P2->O1 Optimized Binding Energies O2 Enhanced Stability (Reduced Ir Dissolution) P3->O2 Structural Integrity O3 Minimized Voltage Degradation O2->O3

Structure-performance relationship in IrNbOₓ catalysts.

DFT Insights into Catalytic Activity

DFT calculations have been instrumental in elucidating the reasons behind the superior performance of Ir-Nb catalysts. First-principles calculations suggest that the electronic structures of the active metal atoms, such as iridium, are significantly modulated by the presence of a secondary component like niobium or a sulfide substrate.[3] This modulation can lead to a more energetically favorable reaction pathway for processes like OER.[3]

For bimetallic catalysts, tuning the d-band center of the active metal through alloying has proven to be an effective strategy to control the interactions with reaction intermediates, thereby enhancing catalytic activity and selectivity.[4] In the case of IrNbOₓ, the interplay between iridium and niobium likely modifies the d-band of iridium, leading to optimized binding energies for OER intermediates and, consequently, improved catalytic performance.

Broader Context and Alternative Catalysts

While Ir-Nb catalysts show great promise for OER, the field of catalysis is vast, with ongoing research into various bimetallic and single-atom catalysts for a range of reactions. For instance, iridium single-atom catalysts supported on nickel-iron sulfide nanosheets have also demonstrated high activity and durability for water oxidation.[3] For the nitrogen reduction reaction (NRR), bimetallic alloys are being explored through high-throughput screening and DFT to find systems with improved activity and selectivity.[4][5]

In the realm of hydrogenation reactions, nickel nanoparticles supported on various materials, including niobium oxide, have been investigated.[6] While some activity was observed for Ni-NPs on Nb₂O₅, other supports like mesoporous silica showed better performance for the hydrogenation of acetophenone.[6] This highlights that the choice of support and the specific reaction are crucial for catalytic performance.

For the oxygen reduction reaction (ORR), a key reaction in fuel cells, Pt-based catalysts remain the benchmark.[7] DFT studies on bimetallic Pt-skin catalysts are being conducted to understand and improve their activity and stability.[8]

Conclusion

The integration of experimental data and DFT calculations provides a powerful paradigm for the rational design of advanced catalytic materials. The case of iridium-niobium oxide catalysts for the oxygen evolution reaction demonstrates that the synergistic effects in bimetallic systems can lead to significant improvements in both activity and stability over traditional single-metal catalysts. The detailed experimental protocols and computational insights presented in this guide offer a comprehensive overview for researchers and professionals in the field, paving the way for the development of next-generation catalysts for a sustainable future.

References

A Comparative Guide to Iridium-Niobium and Platinum-Group Catalysts for the Oxygen Evolution Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and stable electrocatalytic oxygen evolution reaction (OER) is paramount for various energy conversion and storage technologies, including water splitting for hydrogen production. Historically, platinum-group metals (PGMs) like iridium (Ir) and ruthenium (Ru) have been the catalysts of choice for OER in acidic environments due to their high activity. However, the scarcity and high cost of these metals have driven research toward more abundant and cost-effective alternatives. This guide provides a detailed comparison of emerging iridium-niobium (Ir-Nb) catalysts against traditional PGM catalysts, supported by experimental data, to aid researchers in selecting and developing next-generation OER electrocatalysts.

Performance Comparison of Iridium-Niobium vs. Platinum-Group Metal Catalysts

The following table summarizes key performance metrics for a promising iridium-niobium oxide (IrNbOₓ) catalyst and compares it with standard platinum-group metal catalysts such as iridium oxide (IrO₂) and ruthenium oxide (RuO₂). The data has been compiled from various studies, and it is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different research efforts.

CatalystOverpotential (η) @ 10 mA/cm² (V)Tafel Slope (mV/dec)Stability MetricReference
Iridium-Niobium Oxide (IrNbOₓ) ~0.3145 - 55Significantly reduced Ir dissolution and minimized voltage degradation compared to commercial IrOₓ.[1][1]
Iridium Oxide (IrO₂) 0.32 - 0.3540 - 60Considered the benchmark for stability in acidic OER, though dissolution still occurs.[2][2][3]
Ruthenium Oxide (RuO₂) 0.25 - 0.3030 - 50Higher initial activity than IrO₂ but suffers from poor stability and significant dissolution.[2][2]
Platinum (Pt) > 0.40> 70Lower OER activity and stability compared to Ir and Ru oxides.[4][4]

Note: The performance of catalysts can be highly dependent on the synthesis method, catalyst loading, and testing conditions. The values presented here are representative of typical performance in acidic media.

Experimental Protocols

Detailed methodologies are crucial for the reproduction and validation of catalytic performance. Below are representative experimental protocols for the synthesis of Ir-Nb oxide thin-film catalysts and their electrochemical evaluation for OER.

Synthesis of Iridium-Niobium Oxide (IrNbOₓ) Thin Films via Reactive Sputtering

This protocol describes the fabrication of Ir-Nb mixed metal oxide thin-film catalysts using reactive magnetron sputtering.

  • Substrate Preparation: A suitable substrate, such as a silicon wafer with a titanium adhesion layer and a gold or platinum conductive layer, is cleaned using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water).

  • Target Materials: High-purity iridium and niobium targets are used.

  • Sputtering System: A high-vacuum magnetron sputtering system is utilized. The base pressure of the chamber is typically evacuated to < 1 x 10⁻⁷ Torr.

  • Deposition Parameters:

    • Sputtering Gas: A mixture of argon (Ar) and oxygen (O₂) is introduced into the chamber. The ratio of Ar to O₂ is a critical parameter that controls the stoichiometry of the resulting oxide film.

    • Working Pressure: The total pressure during deposition is maintained in the mTorr range (e.g., 5-20 mTorr).

    • Sputtering Power: The power applied to the Ir and Nb targets is controlled to achieve the desired film composition. For co-sputtering, the relative power to each target determines the Ir:Nb ratio.

    • Substrate Temperature: The substrate can be heated during deposition to influence the crystallinity and morphology of the film.

  • Film Characterization: The resulting thin films are characterized using techniques such as X-ray photoelectron spectroscopy (XPS) for elemental composition and oxidation states, X-ray diffraction (XRD) for crystal structure, and scanning electron microscopy (SEM) for morphology.

Electrochemical Evaluation of OER Activity and Stability

The following protocol outlines the electrochemical testing of the prepared catalyst films using a rotating disk electrode (RDE) setup in an acidic electrolyte.

  • Electrochemical Cell: A standard three-electrode electrochemical cell is used, consisting of the catalyst-coated substrate as the working electrode, a platinum wire or graphite rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).

  • Electrolyte: An acidic electrolyte, typically 0.1 M or 0.5 M sulfuric acid (H₂SO₄), is used. The electrolyte should be purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen before and during the experiment.

  • Cyclic Voltammetry (CV): CV is performed to clean the electrode surface and to characterize the electrochemical surface area. Scans are typically run at 50-100 mV/s in a potential window below the OER onset (e.g., 0.05 to 1.23 V vs. RHE).

  • Linear Sweep Voltammetry (LSV) for OER Activity:

    • The working electrode is rotated at a constant speed (e.g., 1600 rpm) to ensure efficient mass transport of reactants and products.

    • A slow potential sweep (e.g., 5-10 mV/s) is applied in the anodic direction, starting from a potential below the OER onset to a potential where significant oxygen evolution occurs.

    • The resulting current is recorded as a function of the applied potential. The overpotential required to reach a specific current density (e.g., 10 mA/cm²) is a key metric of activity.

    • The Tafel slope is determined by plotting the overpotential against the logarithm of the current density.

  • Chronoamperometry or Chronopotentiometry for Stability Testing:

    • Chronoamperometry: A constant potential is applied in the OER region, and the current is monitored over an extended period (hours to days). A decrease in current indicates catalyst deactivation.

    • Chronopotentiometry: A constant current density is applied, and the potential required to maintain this current is monitored over time. An increase in potential signifies catalyst degradation.

  • Analysis of Dissolution: The electrolyte can be collected after the stability test and analyzed by inductively coupled plasma mass spectrometry (ICP-MS) to quantify the amount of dissolved iridium and niobium, providing a direct measure of catalyst stability.

Catalyst Evaluation Workflow

The following diagram illustrates a typical workflow for the evaluation of OER catalysts, from synthesis to performance and stability assessment.

G cluster_0 Catalyst Synthesis cluster_1 Electrochemical Evaluation cluster_2 Post-Mortem Analysis synthesis Catalyst Synthesis (e.g., Reactive Sputtering) characterization Physicochemical Characterization (XPS, XRD, SEM) synthesis->characterization electrode_prep Working Electrode Preparation characterization->electrode_prep cv Cyclic Voltammetry (Surface Cleaning & ECSA) electrode_prep->cv lsv Linear Sweep Voltammetry (Activity - Overpotential, Tafel Slope) cv->lsv stability Stability Testing (Chronoamperometry/Chronopotentiometry) lsv->stability dissolution Electrolyte Analysis (ICP-MS for Dissolution) stability->dissolution post_characterization Post-Electrolysis Characterization stability->post_characterization

Caption: Workflow for OER catalyst evaluation.

Signaling Pathways and Logical Relationships

The relationship between catalyst properties and OER performance can be visualized as follows.

G cluster_0 Catalyst Properties composition Composition (e.g., Ir:Nb ratio) activity Activity (Overpotential, Tafel Slope) composition->activity stability Stability (Dissolution, Durability) composition->stability structure Crystal Structure (Amorphous vs. Crystalline) structure->activity structure->stability morphology Morphology (Surface Area, Porosity) morphology->activity

Caption: Catalyst properties influencing OER performance.

References

A Comparative Study of Iridium-Niobium and Iridium-Tantalum Alloys for High-Temperature Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the performance of iridium-niobium (Ir-Nb) and iridium-tantalum (Ir-Ta) alloys, focusing on their properties relevant to high-temperature applications. The information presented is compiled from experimental data found in peer-reviewed literature and material science databases.

Introduction

Iridium (Ir), a platinum-group metal, is renowned for its exceptional high melting point, excellent corrosion resistance, and stability at elevated temperatures. When alloyed with other refractory metals like niobium (Nb) and tantalum (Ta), the resulting materials exhibit enhanced mechanical properties, making them promising candidates for demanding applications in aerospace, defense, and high-temperature chemical processing. Both niobium and tantalum are known to improve the high-temperature strength of iridium. This guide offers a side-by-side comparison of Ir-Nb and Ir-Ta alloys to aid in material selection for specific research and development needs.

Physical and Mechanical Properties

The following tables summarize the key physical and mechanical properties of Ir-Nb and Ir-Ta alloys based on available experimental data.

Table 1: General Properties of Constituent Elements

PropertyIridium (Ir)Niobium (Nb)Tantalum (Ta)
Melting Point (°C)2446[1]2477[2]2996[3]
Density (g/cm³)22.568.57[4]16.65
Vickers Hardness (MPa)1760–2200[5]736873–1200[5]
Crystal StructureFace-Centered Cubic (FCC)Body-Centered Cubic (BCC)[6]Body-Centered Cubic (BCC)

Table 2: Comparative Data for Iridium-Niobium (Ir-Nb) and Iridium-Tantalum (Ir-Ta) Alloys

PropertyIridium-Niobium (Ir-Nb) AlloysIridium-Tantalum (Ir-Ta) Alloys
Melting Range (°C)
Solidus TemperatureVaries with composition. See Phase Diagrams section.Varies with composition. See Phase Diagrams section.
Liquidus TemperatureVaries with composition. See Phase Diagrams section.Varies with composition. See Phase Diagrams section.
Hardness (Vickers Hardness, MPa)
Nb-rich alloysHardness increases with Ir content.[7]Data not readily available for direct comparison.
High-Temperature Strength
Compressive Strength at 1473 K (1200 °C)An Ir-15at%Nb alloy exhibits significant strength.[8]Data not readily available for direct comparison.
Compressive Strength at 2073 K (1800 °C)The strength of Ir-Nb alloys is maintained at very high temperatures.[8]Ir-Ta alloys are known for their high-temperature strength.[8]
Oxidation Resistance
General BehaviorAlloying with iridium improves the oxidation resistance of niobium.[9]Iridium-tantalum coatings show good oxidation resistance.
Cyclic OxidationData on weight change suggests the formation of protective oxide layers.Data on weight change suggests good performance in cyclic conditions.

Phase Diagrams and Microstructure

The phase diagrams for the Ir-Nb and Ir-Ta systems are crucial for understanding the microstructure and predicting the properties of these alloys.

The Ir-Nb phase diagram shows the existence of several intermetallic compounds, and the melting point varies significantly with composition.[10] Similarly, the Ir-Ta phase diagram indicates the formation of intermediate phases and a congruent melting point for the α-TaIr₃ phase.[11]

G Logical Flow of Alloy Property Determination cluster_Alloy_Preparation Alloy Preparation cluster_Property_Testing Property Testing cluster_Data_Analysis Data Analysis and Comparison A1 Raw Materials (Ir, Nb, Ta Powders) A2 Arc Melting A1->A2 A3 Homogenization Heat Treatment A2->A3 B1 Sample Machining A3->B1 B2 Mechanical Testing (Hardness, Tensile, Creep) B1->B2 B3 Oxidation Testing (Isothermal, Cyclic) B1->B3 B4 Microstructural Analysis (SEM, XRD) B2->B4 B3->B4 C1 Quantitative Data Extraction B4->C1 C2 Comparative Tables and Graphs C1->C2 C3 Performance Evaluation C2->C3 G Signaling Pathway of High-Temperature Oxidation cluster_Oxidation_Process Oxidation Process cluster_Alloying_Effect Alloying Element Effect O1 High Temperature + Oxygen O2 Surface Reaction O1->O2 O3 Oxide Scale Formation (e.g., Nb2O5, Ta2O5, IrO2) O2->O3 O4 Protective Layer (Stable and Adherent) O3->O4 Good Oxidation Resistance O5 Non-Protective Layer (Porous or Spalling) O3->O5 Poor Oxidation Resistance E1 Iridium Addition E3 Modified Oxide Properties E1->E3 E2 Nb/Ta Addition E2->E3 E3->O4 Promotes

References

Performance Benchmark: Iridium and Niobium-Based Gas Sensors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the dynamic field of chemical and biological sensing, the demand for highly sensitive, selective, and stable sensor technologies is paramount. This guide provides a comprehensive performance benchmark of gas sensors based on iridium and niobium oxides, offering a comparative analysis against leading alternative technologies. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the optimal sensing platform for their specific applications.

Performance Comparison: Hydrogen (H₂) Sensing

Hydrogen is a key molecule in various industrial processes and is gaining prominence as a clean energy carrier. The reliable detection of hydrogen leaks is a critical safety concern. This section compares the performance of Niobium Oxide (Nb₂O₅)-based sensors with the widely used Palladium (Pd)-based sensors for hydrogen detection.

Performance MetricNiobium Oxide (Nb₂O₅) Based SensorsPalladium (Pd) Based Sensors
Sensitivity / Limit of Detection (LOD) 10 ppm H₂[1]As low as 0.01% (100 ppm) H₂[2]
Response Time 4 s (at 100 ppm H₂)[1]1 s (at room temperature)[2]
Recovery Time -< 3 s (at room temperature)[2]
Operating Temperature 100 °C[1]Room Temperature to 140 °C[1][2]
Sensing Principle Change in electrical resistanceChange in electrical resistance upon hydride formation

Performance Comparison: Ethanol (C₂H₅OH) Sensing

The detection of ethanol is crucial in various applications, including breath analysis, food quality control, and industrial process monitoring. Here, we compare the performance of Niobium Oxide (Nb₂O₅)-based sensors with other Metal-Oxide Semiconductor (MOS) sensors commonly used for ethanol detection.

Performance MetricNiobium Oxide (Nb₂O₅) Based SensorsOther Metal-Oxide Semiconductor (MOS) Sensors
Sensitivity / Response High response to ethanol[3]High response, e.g., SnO₂-based sensors[4]
Response Time Fast response times[3]Varies, e.g., 76 s for Ni-doped In₂O₃ to HCHO[5]
Recovery Time Fast recovery times[3]Varies depending on the material
Operating Temperature Elevated temperatures required[3]Typically 200-400 °C[5]
Sensing Principle Change in electrical resistanceChange in electrical resistance due to surface redox reactions

Experimental Protocols

The following sections detail the typical experimental methodologies for fabricating and characterizing gas sensors.

Sensor Fabrication

Niobium Oxide (Nb₂O₅) and other Metal-Oxide Semiconductor (MOS) Sensors:

A common method for fabricating MOS sensors is the screen-printing technique .[3] This involves the following steps:

  • Paste Formulation: A paste is created by mixing the metal oxide nanopowder (e.g., Nb₂O₅, SnO₂) with an organic binder and an inorganic adhesive.

  • Deposition: The paste is then screen-printed onto a substrate, typically alumina, which is often equipped with interdigitated electrodes.

  • Drying and Sintering: The printed film is dried to remove the organic solvent and then sintered at a high temperature (e.g., 700-900°C) to form a stable and porous sensing layer.

Palladium (Pd)-Based Sensors:

Palladium-based sensors are often fabricated as thin films or decorated nanostructures. A typical fabrication process involves:

  • Substrate Preparation: An appropriate substrate, such as alumina with interdigitated electrodes, is cleaned.

  • Palladium Deposition: A thin film of palladium is deposited onto the substrate using techniques like sputtering or evaporation.

  • Nanostructuring (Optional): To enhance performance, palladium nanoparticles can be deposited on a metal oxide support.[1]

Gas Sensing Characterization

The performance of the fabricated sensors is evaluated using a gas sensing measurement system. The general protocol is as follows:

  • Test Chamber: The sensor is placed in a sealed test chamber equipped with a gas inlet and outlet.

  • Temperature Control: A heater is used to maintain the sensor at its optimal operating temperature.

  • Gas Flow Control: Mass flow controllers are used to precisely control the concentration of the target gas and the carrier gas (usually synthetic air).

  • Resistance Measurement: The electrical resistance of the sensor is continuously monitored using a multimeter or a source measure unit.

  • Test Procedure:

    • The sensor is first exposed to a flow of pure carrier gas to establish a stable baseline resistance (Rₐ).

    • A specific concentration of the target gas is then introduced into the chamber, and the change in resistance is recorded until it reaches a stable value (R₉).

    • The target gas flow is then stopped, and the chamber is purged with the carrier gas to allow the sensor to recover to its baseline resistance.

  • Data Analysis:

    • Sensor Response (Sensitivity): For n-type semiconductors, the response (S) is calculated as S = (Rₐ - R₉) / Rₐ or S = Rₐ / R₉. For p-type semiconductors, it is S = (R₉ - Rₐ) / Rₐ or S = R₉ / Rₐ.

    • Response Time: The time taken for the sensor to reach 90% of its final response upon exposure to the target gas.

    • Recovery Time: The time taken for the sensor to return to 90% of its original baseline resistance after the target gas is removed.

Visualizing the Sensing Mechanisms

The following diagrams, generated using the DOT language, illustrate the fundamental working principles of the discussed sensor types.

Gas_Sensing_Workflow cluster_Setup Experimental Setup cluster_Process Sensing Process chamber Gas Test Chamber sensor Sensor chamber->sensor gas_out Gas Outlet chamber->gas_out expose Expose to Target Gas chamber->expose dmm Data Acquisition sensor->dmm heater Heater heater->sensor gas_in Gas Inlet gas_in->chamber power Power Supply power->heater measure Measure Resistance Change expose->measure recover Purge with Carrier Gas measure->recover

A high-level workflow of the gas sensor testing process.

MOS_Sensing_Mechanism cluster_Air In Air (High Resistance) cluster_Gas In Reducing Gas (e.g., Ethanol) O2 O₂ (from air) e_minus_air e⁻ (from MOS) O2->e_minus_air O_ads O⁻ or O²⁻ (adsorbed) e_minus_air->O_ads depletion Electron Depletion Layer O_ads->depletion Gas Reducing Gas depletion->Gas Gas Exposure reaction Surface Reaction Gas->reaction O_ads_gas O⁻ or O²⁻ O_ads_gas->reaction e_minus_gas e⁻ (released to MOS) reaction->e_minus_gas conduct Increased Conductivity e_minus_gas->conduct

Sensing mechanism of an n-type metal-oxide semiconductor gas sensor.

Pd_H2_Sensing H2_gas H₂ Gas Pd_surface Palladium Surface H2_gas->Pd_surface Adsorption H_atoms Dissociated H atoms Pd_surface->H_atoms Dissociation PdHx Palladium Hydride (PdHx) (Lower Resistance) H_atoms->PdHx Absorption Resistance_Change Resistance Change Detected PdHx->Resistance_Change

Simplified sensing mechanism of a Palladium-based hydrogen sensor.

References

Cross-Validation of Characterization Techniques for Iridium-Niobium Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of analytical methods for researchers, scientists, and drug development professionals.

The development and application of Iridium-Niobium (Ir-Nb) materials, particularly in catalysis and advanced coatings, necessitate a thorough understanding of their structural and chemical properties. A multi-faceted approach employing various characterization techniques is crucial for a comprehensive analysis. This guide provides a comparative overview of common techniques used for Ir-Nb materials, presenting a cross-validation of their capabilities, and includes detailed experimental protocols to assist researchers in selecting the most appropriate methods for their specific needs.

Techniques for Structural and Morphological Analysis

The crystalline structure, phase distribution, and surface morphology of Ir-Nb materials are pivotal to their performance. Techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Electron Backscatter Diffraction (EBSD) are instrumental in elucidating these characteristics.

Comparison of Structural Analysis Techniques
Technique Information Provided Resolution Sampling Depth Strengths for Ir-Nb Analysis Limitations for Ir-Nb Analysis
XRD Crystal structure, phase identification, lattice parameters, grain size.[1]~100 nm (for grain size)MicrometersProvides bulk crystallographic information and is effective for identifying Ir and Nb oxides and alloys.[1]May not be sensitive to amorphous phases or nanometer-scale secondary phases.
SEM Surface topography, morphology, elemental composition (with EDS).~1 nmMicrometers (for EDS)High-resolution imaging of surface features and rapid elemental mapping.[2]Provides limited crystallographic information on its own.
EBSD Crystallographic orientation, phase distribution, grain size and boundaries.[3]20-50 nm[3]Tens of nanometersExcellent for detailed microstructural analysis, including mapping of different Ir-Nb phases and their orientation relationships.[1]Requires extensive sample preparation to achieve a high-quality, deformation-free surface.
Experimental Protocols

1.2.1. X-ray Diffraction (XRD)

  • Sample Preparation: Ir-Nb thin films or powdered alloys are mounted on a zero-background sample holder. For thin films, the sample is aligned to ensure the incident X-ray beam is parallel to the film surface.

  • Instrumentation: A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

  • Data Acquisition:

    • Scan Range (2θ): 20° to 90°

    • Step Size: 0.02°

    • Scan Speed: 1-2°/minute

  • Data Analysis: Phase identification is performed by comparing the experimental diffraction pattern to standard databases (e.g., ICDD). Rietveld refinement can be used for quantitative phase analysis and determination of lattice parameters.

1.2.2. Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

  • Sample Preparation: Samples are mounted on an SEM stub using conductive carbon tape. For non-conductive samples, a thin conductive coating (e.g., carbon or gold) is applied to prevent charging. The surface should be clean and free of contaminants.

  • Instrumentation: A field-emission SEM (FE-SEM) is used for high-resolution imaging. An EDS detector is used for elemental analysis.

  • Operating Conditions:

    • Accelerating Voltage: 15-20 kV

    • Probe Current: 1-10 nA

    • Working Distance: 10-15 mm

  • Data Analysis: SEM images reveal the surface morphology. EDS spectra are collected from specific points, lines, or areas to determine the elemental composition. Quantitative analysis is performed using standardless or standards-based methods.

1.2.3. Electron Backscatter Diffraction (EBSD)

  • Sample Preparation: This is a critical step. The sample surface must be mechanically polished to a mirror finish, followed by a final polishing step using a colloidal silica suspension to remove any surface deformation. The sample is then thoroughly cleaned and dried.

  • Instrumentation: An EBSD detector is integrated into an SEM.

  • Operating Conditions:

    • Sample Tilt: 70° towards the EBSD detector.

    • Accelerating Voltage: 20-30 kV

    • Probe Current: 5-15 nA

  • Data Analysis: The collected EBSD patterns are indexed to determine the crystal orientation and phase at each point. This data is used to generate orientation maps, phase maps, and grain boundary maps.

Techniques for Surface Chemical Analysis

The surface chemistry of Ir-Nb materials, including their elemental composition and oxidation states, is critical for applications such as catalysis and corrosion resistance. X-ray Photoelectron Spectroscopy (XPS) and SEM-EDS are primary tools for this purpose.

Comparison of Surface Analysis Techniques
Technique Information Provided Analysis Depth Detection Limit Strengths for Ir-Nb Analysis Limitations for Ir-Nb Analysis
XPS Elemental composition, chemical state (oxidation state), and electronic state of elements.1-10 nm~0.1 atomic %Highly surface-sensitive, providing detailed information on the oxidation states of Ir and Nb, which is crucial for understanding catalytic activity.Typically provides an average analysis over a larger area compared to EDS.
SEM-EDS Elemental composition.[4]Micrometers[5]~0.1-1 atomic %Provides rapid elemental analysis with high spatial resolution, allowing for the investigation of compositional variations across the surface.[2]Does not provide chemical state information and is less surface-sensitive than XPS.[5]
Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS)
  • Sample Preparation: The sample is mounted on a sample holder using conductive tape. The surface must be clean and free from adventitious carbon contamination as much as possible. In-situ sputtering with low-energy Ar+ ions can be used for cleaning, but care must be taken to avoid preferential sputtering of elements.

  • Instrumentation: An XPS system with a monochromatic Al Kα X-ray source (1486.6 eV) is typically used.

  • Analysis Conditions:

    • Base Pressure: < 1 x 10⁻⁹ Torr

    • X-ray Spot Size: 100-400 µm

    • Pass Energy (Survey Scans): 160 eV

    • Pass Energy (High-Resolution Scans): 20-40 eV

  • Data Analysis: Survey scans are used to identify the elements present on the surface. High-resolution spectra of the Ir 4f and Nb 3d core levels are acquired to determine their chemical states by fitting the peaks to known binding energies of the metals and their oxides. The C 1s peak at 284.8 eV from adventitious carbon is often used for charge referencing.

Nanoscale Compositional Analysis: Atom Probe Tomography (APT)

For understanding the three-dimensional elemental distribution at the atomic scale, Atom Probe Tomography is an unparalleled technique.

Technique Overview
Technique Information Provided Resolution Detection Limit Strengths for Ir-Nb Analysis Limitations for Ir-Nb Analysis
APT 3D atomic-scale compositional mapping, analysis of interfaces and grain boundaries.Sub-nanometerparts per million (ppm)Provides the ultimate spatial resolution for compositional analysis, enabling the visualization of individual atoms and their distribution within the Ir-Nb matrix.Requires specialized and complex sample preparation in the form of a sharp needle-shaped tip.
Experimental Protocol: Atom Probe Tomography (APT)
  • Sample Preparation: A region of interest is extracted from the bulk material using a Focused Ion Beam (FIB) instrument. This extracted section is then annularly milled to create a sharp needle-shaped tip with an apex radius of less than 100 nm. For Niobium-based materials, electropolishing using a solution of hydrofluoric acid (HF) and nitric acid (HNO₃) can also be employed.

  • Instrumentation: A local electrode atom probe (LEAP) tomograph is used.

  • Analysis Conditions:

    • Base Pressure: < 1 x 10⁻¹⁰ Torr

    • Specimen Temperature: 25-50 K

    • Pulse Fraction (Voltage): 15-20%

    • Pulse Repetition Rate: 100-200 kHz

  • Data Analysis: The time-of-flight mass spectrometer identifies the elemental identity of each evaporated ion. The position-sensitive detector records the impact position of the ions. This data is then used to reconstruct a 3D atomic map of the material, which can be analyzed to determine local compositions, identify clusters of atoms, and analyze interfaces.

Logical Workflow and Relationships

The selection and sequence of characterization techniques often follow a logical progression, starting from broader, bulk analysis and moving towards more localized and surface-sensitive techniques.

Characterization Workflow for Ir-Nb Materials Bulk_Material Ir-Nb Bulk Material or Thin Film XRD XRD (Phase & Structure) Bulk_Material->XRD Initial Screening SEM_EDS SEM/EDS (Morphology & Elemental Mapping) Bulk_Material->SEM_EDS Surface Overview XRD->SEM_EDS Correlate Phases with Morphology EBSD EBSD (Microstructure & Orientation) SEM_EDS->EBSD Detailed Microstructural Analysis XPS XPS (Surface Chemistry & Oxidation State) SEM_EDS->XPS Surface Chemical State Analysis APT APT (3D Atomic Composition) EBSD->APT Targeted Nanoscale Compositional Analysis XPS->APT Correlate Surface Chemistry with Atomic Distribution Synthesis-Structure-Property Relationship Synthesis Synthesis Parameters (e.g., Sputtering Power, Temperature) Microstructure Microstructure (Grain Size, Phase Distribution, Crystal Orientation) Synthesis->Microstructure Determines Surface_Chemistry Surface Chemistry (Composition, Oxidation State) Synthesis->Surface_Chemistry Influences Properties Material Properties (e.g., Catalytic Activity, Hardness) Microstructure->Properties Dictates Surface_Chemistry->Properties Affects

References

Assessing the reproducibility of iridium-niobium synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of Iridium-Niobium Materials: An Assessment of Reproducibility

The synthesis of iridium-niobium (Ir-Nb) materials is critical for advancing various technological fields, particularly in catalysis and electrocatalysis where they are prized for their high activity and stability. For researchers, scientists, and professionals in drug development, the ability to reliably reproduce the synthesis of these materials is paramount to ensure consistent performance and to build upon previous findings. This guide provides a comparative assessment of common synthesis methods for iridium-niobium oxides, with a focus on the factors influencing their reproducibility.

Comparison of Synthesis Methods

The reproducibility of a synthesis method is influenced by several factors, including the number of steps, the sensitivity of the reaction to experimental parameters, and the nature of the precursors. The following table summarizes key aspects of three common methods for synthesizing iridium-niobium oxides: hydrolysis, solution combustion synthesis, and solid-state reaction.

Parameter Hydrolysis Solution Combustion Synthesis (SCS) Solid-State Reaction
Typical Precursors H₂IrCl₆·4H₂O, NbCl₅, NaOH, HNO₃[1]IrCl₃·xH₂O, NbCl₅ (or other soluble salts), a fuel (e.g., glycine), and an oxidizer (e.g., nitric acid)[2][3]Nb₂O₅, V₂O₅, Carbon source (for carbides)[4]
Typical Temperature 80-90°C for hydrolysis, 500°C for annealing[1]High temperatures are generated in a rapid, self-sustaining reaction, often initiated by heating to a few hundred degrees Celsius.[5]High temperatures, often exceeding 1000°C.[4]
Key Process Steps 1. Dissolution of precursors. 2. pH adjustment to induce hydrolysis and precipitation. 3. Oxidation of the precipitate. 4. Separation, washing, and drying. 5. Annealing.[1]1. Dissolution of metal precursors, fuel, and oxidizer. 2. Heating the solution to initiate a rapid combustion reaction. 3. Collection of the resulting powder.[2][3]1. Grinding and mixing of solid precursors. 2. High-temperature calcination for an extended period. 3. Cooling and grinding of the final product.[4]
Factors Affecting Reproducibility - Precise control of pH is critical.[1] - Aging time and temperature of the solution can influence particle size and morphology. - The hygroscopic nature of NbCl₅ requires careful handling to ensure accurate precursor concentration.[1]- The fuel-to-oxidizer ratio significantly impacts the reaction temperature and product characteristics.[5] - The homogeneity of the initial solution is crucial. - The rapid and highly exothermic nature of the reaction can sometimes lead to variations in the local reaction environment.[5]- Achieving a homogeneous mixture of the solid precursors is challenging and critical. - Precise control of the high reaction temperature and atmosphere is required. - The long reaction times can introduce variability.
General Assessment of Reproducibility Moderate: The multi-step process and sensitivity to pH and precursor handling can introduce variability. However, with careful control of these parameters, good reproducibility can be achieved.High: This method is often highlighted for its simplicity and the ability to produce homogenous nanopowders in a single step, which can lead to better reproducibility.[3][6][7]Moderate to Low: The primary challenge lies in achieving and maintaining a uniform mixture of solid reactants, which can significantly impact the homogeneity and phase purity of the final product.

Experimental Protocols

Below are detailed methodologies for the key synthesis routes discussed.

Hydrolysis Method for (IrO₂)₁₋ₓ(Nb₂O₅)ₓ

This method involves the co-precipitation of iridium and niobium hydroxides from aqueous solutions of their salts, followed by thermal treatment.

Protocol:

  • Precursor Solution Preparation: Dissolve appropriate amounts of H₂IrCl₆·4H₂O and NbCl₅ in deionized water.[1] Due to the hygroscopic nature of NbCl₅, it should be handled in a controlled atmosphere (e.g., a glovebox) to ensure accurate weighing.[1]

  • Hydrolysis and Precipitation: Adjust the pH of the solution by adding a base, such as NaOH, to induce the co-precipitation of the metal hydroxides. The final pH and the rate of base addition are critical parameters that control the composition and particle size of the precipitate.[1]

  • Oxidation: The resulting precipitate is then oxidized, for example, by the addition of HNO₃, to form a more stable oxide precursor.[1]

  • Washing and Drying: The precipitate is separated by centrifugation, washed repeatedly with deionized water to remove residual ions, and then dried in an oven, typically at around 90°C.[1]

  • Annealing: The dried powder is annealed in air at a specific temperature (e.g., 500°C) to form the final crystalline iridium-niobium oxide.[1]

Solution Combustion Synthesis (SCS) of Ir-Nb Oxides

SCS is a versatile method for producing a wide range of nanomaterials. It utilizes a self-sustaining, exothermic reaction between an oxidizer and a fuel in a solution containing the metal precursors.

Protocol:

  • Solution Preparation: Dissolve stoichiometric amounts of iridium and niobium precursor salts (e.g., IrCl₃ and NbCl₅), a fuel (commonly glycine), and an oxidizer (e.g., nitric acid) in deionized water to form a homogeneous solution.[2][3]

  • Combustion: Heat the solution in a suitable container (e.g., a crucible) on a hot plate or in a furnace. As the water evaporates, the solution becomes more viscous and eventually ignites, leading to a rapid, self-sustaining combustion reaction.[2]

  • Product Collection: The reaction produces a voluminous, porous powder of the iridium-niobium oxide, which can be collected after cooling.

Solid-State Reaction for Ir-Nb Compounds

This traditional powder metallurgy technique involves the direct reaction of solid precursors at high temperatures. While the provided example is for niobium carbide, the general principles apply to the synthesis of mixed oxides.

Protocol:

  • Precursor Mixing: Intimately mix the solid precursors (e.g., IrO₂ and Nb₂O₅ powders) in the desired molar ratio. This is a critical step for ensuring a homogeneous product, and techniques like ball milling are often employed.

  • Calcination: Heat the mixed powder in a furnace at a high temperature (e.g., >1000°C) for an extended period (several hours to days).[4] The temperature, atmosphere (e.g., air, inert gas), and duration of the calcination are crucial parameters.

  • Grinding and Re-calcination (Optional): To improve homogeneity, the calcined product may be ground and then subjected to further heat treatment.

Characterization of Iridium-Niobium Materials

The synthesized materials are typically characterized using a suite of analytical techniques to determine their structural, morphological, and electrochemical properties.

  • X-ray Diffraction (XRD): To identify the crystalline phases and determine the crystallite size.[1]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of iridium and niobium on the material's surface.[1][8]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and microstructure of the synthesized powders.[9]

  • Electrochemical Measurements (Cyclic Voltammetry - CV, Linear Sweep Voltammetry - LSV): To evaluate the electrocatalytic activity and stability of the materials, particularly for applications like the oxygen evolution reaction (OER).[1][10]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of iridium-niobium materials.

G cluster_synthesis Synthesis cluster_characterization Characterization Precursors Select & Weigh Precursors Mixing Mixing/Dissolution Precursors->Mixing Reaction Chemical Reaction (Hydrolysis/Combustion/Solid-State) Mixing->Reaction PostProcessing Post-Processing (Washing/Drying/Annealing) Reaction->PostProcessing Product Final Ir-Nb Material PostProcessing->Product Structural Structural Analysis (XRD, XPS) Data Data Analysis & Comparison Structural->Data Morphological Morphological Analysis (SEM, TEM) Morphological->Data Electrochemical Electrochemical Testing (CV, LSV) Electrochemical->Data Product->Structural Product->Morphological Product->Electrochemical

Generalized workflow for Ir-Nb synthesis and characterization.

References

A Comparative Analysis of the Long-Term Stability of Iridium-Niobium Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the long-term stability of coatings on implantable devices and in harsh chemical environments is of paramount importance. Iridium-niobium (Ir-Nb) coatings have emerged as a promising alternative to traditional materials, offering enhanced durability and biocompatibility. This guide provides an objective comparison of Ir-Nb coatings with other common alternatives, supported by experimental data, detailed methodologies, and visual representations of key processes.

Comparative Performance Data

The long-term stability of a coating is determined by its resistance to corrosion, wear, and chemical degradation. The following table summarizes key performance metrics for iridium-niobium coatings compared to Platinum-Iridium (Pt-Ir), Tantalum Nitride (TaN), and Iridium Oxide (IrOx). Data has been compiled from various studies to provide a comparative overview.

Performance MetricIridium-Niobium (Ir-Nb)Platinum-Iridium (Pt-Ir)Tantalum Nitride (TaN)Iridium Oxide (IrOx)
Corrosion Potential (Ecorr) More Positive (Higher Stability)PositiveVariablePositive
Corrosion Current Density (icorr) Lower (Lower Corrosion Rate)Low4.32 x 10⁻⁸ A/cm²[1]Very Low
Corrosion Rate (mm/year) Exceptionally LowLowLowExtremely Low
Hardness (GPa) HighVariable (decreases with higher Pt content)[2]29.88 ± 2.59[1]High
Elastic Modulus (GPa) HighVariable (decreases with higher Pt content)[2]295.46 ± 19.36[1]High
Biocompatibility ExcellentGoodExcellent[1]Good
Wear Resistance High[3]GoodHighHigh

Experimental Protocols

To ensure the validity and reproducibility of stability testing, detailed experimental protocols are crucial. Below are methodologies for key experiments used to evaluate iridium-niobium and alternative coatings.

Potentiodynamic Polarization

This technique is used to determine the corrosion characteristics of a material.

Objective: To evaluate the corrosion susceptibility of the coating by measuring its corrosion potential (Ecorr) and corrosion current density (icorr).

Procedure:

  • Sample Preparation: The coated substrate is cleaned with a non-reactive solvent (e.g., acetone) and rinsed with distilled water immediately before immersion.

  • Electrochemical Cell Setup: A three-electrode cell is assembled, consisting of the coated sample as the working electrode, a platinum mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • Electrolyte: A simulated body fluid, such as Ringer's solution or phosphate-buffered saline (PBS), is used as the electrolyte and maintained at a physiological temperature of 37°C. The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 30 minutes prior to the experiment to remove dissolved oxygen.

  • Open Circuit Potential (OCP): The OCP is monitored for a period (e.g., 1 hour) to allow the system to stabilize.

  • Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential (e.g., -0.5 V to +1.5 V vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).

  • Data Analysis: The resulting polarization curve (log of current density vs. potential) is analyzed to determine Ecorr and icorr.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to investigate the properties of the coating and its interface with the substrate.

Objective: To assess the barrier properties and degradation of the coating over time by measuring its impedance.

Procedure:

  • Sample and Cell Setup: The same three-electrode cell configuration as in potentiodynamic polarization is used.

  • Electrolyte Immersion: The coated sample is immersed in the chosen electrolyte (e.g., simulated body fluid) at 37°C.

  • AC Signal Application: A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied at the open-circuit potential over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Impedance Measurement: The resulting current response is measured to determine the impedance at each frequency.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. Equivalent circuit modeling can be used to extract quantitative parameters related to the coating's resistance and capacitance, providing insights into its protective properties.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the coating surface.

Objective: To identify the chemical composition of the coating and its surface oxides, and to detect any changes after long-term exposure to a corrosive environment.

Procedure:

  • Sample Preparation: The coated sample is carefully mounted on a sample holder. For post-exposure analysis, the sample is rinsed with deionized water and dried in a vacuum desiccator.

  • Vacuum Chamber: The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • X-ray Irradiation: The sample surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα).

  • Photoelectron Detection: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

  • Data Analysis: The resulting spectra are analyzed to identify the elements present on the surface and their chemical states by examining the binding energies of the photoelectron peaks.

Visualizing Mechanisms and Workflows

Understanding the degradation pathways and experimental processes is facilitated by visual diagrams.

G cluster_0 Experimental Workflow for Stability Validation prep Sample Preparation (Coating Deposition & Cleaning) pp Potentiodynamic Polarization (Initial Corrosion Assessment) prep->pp eis Electrochemical Impedance Spectroscopy (Long-Term Barrier Properties) prep->eis analysis Data Analysis & Comparison pp->analysis xps X-ray Photoelectron Spectroscopy (Surface Chemical Analysis) eis->xps After Exposure sem SEM/EDX Analysis (Morphology & Elemental Mapping) eis->sem After Exposure eis->analysis xps->analysis sem->analysis

Caption: Experimental workflow for coating stability validation.

G cluster_1 Degradation Pathway of Iridium-Niobium Coatings cluster_2 Degradation Mechanisms environment Corrosive Environment (e.g., Simulated Body Fluid) coating Iridium-Niobium Coating environment->coating Initiates Degradation oxidation Oxidation (Formation of IrOx and Nb2O5) coating->oxidation dissolution Dissolution (Leaching of Ions) coating->dissolution interdiffusion Interdiffusion (At Coating-Substrate Interface) coating->interdiffusion substrate Substrate coating_failure Coating Failure oxidation->coating_failure Alters Protective Layer dissolution->coating_failure Material Loss interdiffusion->substrate interdiffusion->coating_failure Adhesion Loss

References

A Comparative Guide to Iridium-Niobium and Other Refractory Metal Alloys for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the demanding environments of scientific research and pharmaceutical development, material selection is paramount. Refractory metal alloys, known for their exceptional resistance to heat and wear, are critical components in a range of applications, from high-temperature experimental setups to durable, biocompatible implants.[1] This guide provides an objective comparison of the performance of Iridium-Niobium (Ir-Nb) alloys against other common refractory metal alloys such as those based on Tungsten (W), Molybdenum (Mo), Tantalum (Ta), and Rhenium (Re).

Performance Comparison of Refractory Metal Alloys

The selection of a refractory alloy is often a trade-off between various properties including strength at elevated temperatures, corrosion resistance, biocompatibility, and cost. The following tables summarize the available quantitative data to facilitate a direct comparison between Ir-Nb and other refractory alloys.

Table 1: Mechanical Properties at Elevated Temperatures
Alloy CompositionTest Temperature (°C)Yield Strength (MPa)Ultimate Tensile Strength (MPa)
Ir-based alloy with Nb additions137052-
Ir-based alloy with 4% Zr and Nb additions1427657920
Niobium-based alloy (Nb-22.5Cr-2.5Mo)1200-> Strength of pure Nb
Tungsten-Rhenium (W-Re) alloys>2200High (specific values vary)High (specific values vary)
Haynes 25 (Cobalt-based superalloy)140012.8-

Note: Data for a direct comparison of a specific Ir-Nb alloy composition across a wide temperature range with other refractory alloys is limited in publicly available literature. The data presented is compiled from various sources and for different specific alloy compositions within the stated families.

Table 2: Corrosion Resistance
AlloyCorrosive MediumTemperatureCorrosion Rate (mil/year)
TantalumHydrochloric Acid (<30%)<150°CNil (<1)
NiobiumSulfuric Acid (boiling, various concentrations)BoilingVaries, generally good
TantalumSulfuric Acid (0-90%)<150°CNegligible
ZirconiumSulfuric Acid (>75%)BoilingLoses resistance
Table 3: Biocompatibility Profile
AlloyKey Findings
Titanium-6Al-7Nb (Ti-6Al-7Nb)Superior cell attachment, proliferation, and viability compared to Ti-6Al-4V. Considered a safer alternative due to the absence of Vanadium.[2]
Titanium-6Al-4V (Ti-6Al-4V)Concerns about the potential toxicity of Vanadium (V) have been raised.[2]
Iridium-Niobium (Ir-Nb)While specific data on Ir-Nb is sparse, both Iridium and Niobium are considered highly biocompatible. Niobium is used as a non-toxic alloying element in medical implants.[3]

Experimental Protocols

The data presented in this guide is derived from standardized experimental procedures. Below are detailed methodologies for key experiments cited.

Tensile Strength Testing at Elevated Temperatures (based on ASTM E21)

This test determines the strength and ductility of metals at elevated temperatures.

  • Specimen Preparation: Test specimens are machined from the alloy into a "dog-bone" shape with specified dimensions to ensure uniform stress distribution.

  • Heating: The specimen is placed in a high-temperature furnace attached to a tensile testing machine. It is heated to the desired test temperature and held for a specific duration to achieve thermal equilibrium.

  • Loading: A uniaxial tensile load is applied to the specimen at a controlled strain rate.

  • Data Acquisition: The load applied and the elongation of the specimen are continuously recorded until the specimen fractures.

  • Analysis: The yield strength, ultimate tensile strength, and elongation are calculated from the load-elongation curve.

Potentiodynamic Polarization Corrosion Testing (based on ASTM F2129)

This electrochemical method is used to evaluate the susceptibility of a metallic material to localized corrosion in a simulated physiological solution.

  • Electrode Setup: A three-electrode electrochemical cell is used, consisting of a working electrode (the alloy sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum mesh).[4]

  • Electrolyte: The cell is filled with a simulated physiological solution, such as phosphate-buffered saline (PBS).

  • Open Circuit Potential (OCP): The potential of the working electrode is allowed to stabilize in the electrolyte to determine its free corrosion potential.

  • Potential Scan: The potential of the working electrode is then scanned from a value below the OCP to a more positive potential at a controlled rate.[1]

  • Data Analysis: The resulting current is measured as a function of the applied potential. The polarization curve is analyzed to determine the corrosion potential (Ecorr), corrosion current (Icorr), and the breakdown potential, which indicates the onset of localized corrosion.

In Vitro Cytotoxicity Testing (based on ISO 10993-5)

This test assesses the potential of a material to cause toxic effects to cells.

  • Material Extraction: The alloy is incubated in a cell culture medium for a specified time and temperature to create an extract containing any leachable substances.

  • Cell Culture: A specific cell line (e.g., mouse fibroblast L929) is cultured in a multi-well plate.

  • Exposure: The culture medium is replaced with the material extract, and the cells are incubated for a defined period.

  • Assessment: The viability of the cells is assessed using a quantitative method, such as an MTT assay, which measures metabolic activity. A significant reduction in cell viability compared to a negative control indicates a cytotoxic effect.

Mandatory Visualizations

Logical Flow for Biomedical Implant Material Selection

The selection of a suitable refractory metal alloy for a biomedical implant is a multi-faceted process that involves a series of critical evaluations. The following diagram illustrates a logical workflow for this material selection process.

Caption: A flowchart illustrating the decision-making process for selecting a refractory metal alloy for biomedical implant applications.

References

Safety Operating Guide

Navigating the Disposal of Iridium and Niobium in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of iridium and niobium are critical for researchers and scientists. This document outlines the necessary procedures, emphasizing waste minimization, proper handling, and adherence to regulatory requirements.

For laboratory professionals in research, development, and pharmaceutical fields, the proper disposal of chemical waste is a cornerstone of operational safety and environmental responsibility. Iridium and niobium, while not classified as acutely hazardous, require careful management as part of a structured laboratory waste protocol. Due to the absence of specific federal regulations for the disposal of these particular metals in small, laboratory-scale quantities, the standard and mandatory approach is to manage them as hazardous waste. This involves collection, proper labeling, and transfer to a certified waste disposal facility.

Given the economic value of iridium and the utility of niobium, recycling is a highly encouraged alternative to disposal.[1][2][3] Several commercial entities specialize in the reclamation of these metals from various forms of scrap and waste, offering a sustainable and often cost-effective solution.[4][5][6][7]

Core Disposal Principles

The fundamental principle for disposing of iridium and niobium waste is strict adherence to local, state, and federal regulations. Laboratory waste management plans should incorporate the following general guidelines:

  • Waste Characterization: All waste containing iridium or niobium must be accurately identified. This includes solids (e.g., powders, turnings, used crucibles), contaminated labware (e.g., gloves, wipes), and solutions.

  • Segregation: Iridium and niobium waste should be collected separately from other waste streams to prevent unintended chemical reactions and to facilitate potential recycling.[8][9] Incompatible materials should never be mixed in the same container.[8][10]

  • Containerization: Use robust, chemically compatible containers for waste collection.[8][11] Containers must be in good condition and have secure, tight-fitting lids.[8][11] It is advisable to fill containers to no more than 75% capacity to allow for vapor expansion and prevent spills.[8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations or formulas), the associated hazards (e.g., flammable, corrosive, toxic), and the date of accumulation.[11][12]

  • Storage: Waste should be stored in a designated, well-ventilated satellite accumulation area within the laboratory.[11][13] Secondary containment, such as a tray, is recommended for liquid waste to contain any potential leaks.[8][13]

Step-by-Step Disposal Procedures

1. Solid Waste (Powders, Turnings, Contaminated Debris):

  • Collection: Carefully place solid iridium and niobium waste into a designated, durable container. For powders, it is crucial to avoid creating dust; if necessary, handle in a fume hood.[11]

  • Labeling: Securely affix a hazardous waste label to the container, detailing the contents and associated hazards.

  • Storage: Store the sealed container in your laboratory's satellite accumulation area, segregated from incompatible materials.

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[14][15]

2. Liquid Waste (Solutions containing Iridium or Niobium):

  • Collection: Pour liquid waste into a dedicated, leak-proof container made of a compatible material (e.g., polyethylene).[8] Do not mix different types of liquid waste unless explicitly permitted by your institution's waste management plan.

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents with their approximate concentrations.[12]

  • Storage: Keep the container sealed when not in use and store it in secondary containment within the satellite accumulation area.[8][13]

  • Disposal: Request a waste pickup from your EHS department or a certified hazardous waste disposal service.

3. Sharps and Contaminated Labware:

  • Sharps: Needles, razor blades, and other sharp objects contaminated with iridium or niobium should be placed in a designated sharps container.[16]

  • Labware: Non-sharp contaminated items such as gloves, bench paper, and wipes should be collected in a separate, clearly labeled hazardous waste container for solids.[17]

  • Disposal: Both sharps and other contaminated labware should be disposed of through your institution's hazardous waste management stream.

Quantitative Data Summary

While specific disposal concentration limits for iridium and niobium are not broadly established, the following table summarizes key physical and chemical properties relevant to their handling and disposal.

PropertyIridium (Ir)Niobium (Nb)
CAS Number 7439-88-57440-03-1
Melting Point 2446 °C2477 °C
Boiling Point 4428 °C4744 °C
Density 22.56 g/cm³8.57 g/cm³
Appearance Silvery-white, hard, brittle metalGray, ductile metal
Hazards In solid form, generally not hazardous. Powder may be flammable.In solid form, generally not hazardous. Powder may be flammable and can form explosive mixtures with air.

Experimental Protocols

Specific in-lab treatment protocols for the disposal of iridium and niobium are not recommended due to the lack of standardized and validated procedures. The most prudent and compliant approach is to collect the waste as generated and transfer it to a professional disposal or recycling service.

For institutions with established protocols for specific waste streams, these should be followed precisely. Any deviation or development of a new in-lab treatment method should only be undertaken by qualified personnel with a thorough understanding of the chemical reactions involved and after a comprehensive risk assessment.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of iridium and niobium waste in a laboratory setting.

G Iridium and Niobium Laboratory Waste Disposal Workflow A Waste Generation (Iridium or Niobium) B Characterize Waste (Solid, Liquid, Sharp) A->B C Is Recycling Feasible? B->C D Segregate for Recycling C->D Yes F Segregate as Hazardous Waste C->F No E Contact Recycling Vendor D->E K Final Disposal/Recycling E->K G Select Compatible Container F->G H Label Container Correctly G->H I Store in Satellite Accumulation Area H->I J Request EHS/Vendor Pickup I->J J->K

Caption: Decision workflow for handling iridium and niobium laboratory waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe, compliant, and environmentally responsible disposal of iridium and niobium waste, thereby fostering a culture of safety and sustainability within their institutions.

References

Essential Safety and Logistics for Handling Iridium and Niobium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with elemental metals like Iridium (Ir) and Niobium (Nb). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a safe and compliant laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential hazards associated with handling iridium and niobium, particularly in their powdered forms. The following tables summarize the recommended PPE for various laboratory operations.

Iridium (Powder)
OperationEye ProtectionHand ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Transferring Safety glasses with side shields or chemical splash goggles.[1]Impermeable gloves (e.g., nitrile).[2]NIOSH-approved respirator for dusts, especially if ventilation is inadequate.[2][3]Lab coat or apron.[4]
Sonication or Solution Preparation Chemical splash goggles or a face shield.[4]Impermeable gloves.[2]Required if aerosols may be generated; use a fume hood.[1]Lab coat and long-sleeved clothing.[5]
Cleaning and Maintenance Safety glasses with side shields.[1]Impermeable gloves.[2]Not generally required if handling solid residues.Lab coat.
Niobium (Powder)
OperationEye ProtectionHand ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Transferring Safety glasses with side shields.[6]Impermeable gloves (e.g., nitrile).NIOSH-approved respirator for dusts, especially if not handled in an enclosed process.[7]Lab coat or protective work clothing.[7]
Mechanical Processing (e.g., grinding) Safety glasses with side shields or a face shield.Cut-resistant gloves may be necessary for handling solid forms.[6]A suitable respirator is essential due to the generation of flammable and inhalable dust.[7]Protective work clothing.[7]
Cleaning and Maintenance Safety glasses with side shields.[6]Impermeable gloves.Not generally required if handling solid residues.Lab coat.

Experimental Protocols: Handling and Disposal

Adherence to standardized procedures is critical for minimizing risks and ensuring the integrity of research.

Standard Operating Procedure for Handling Metal Powders
  • Preparation:

    • Designate a specific area for handling iridium or niobium powder, preferably within a fume hood or a glove box.[2][7]

    • Ensure all necessary PPE is readily available and in good condition.

    • Have spill cleanup materials accessible. For niobium powder, which is a flammable solid, a Class D dry powder extinguisher or dry table salt should be available. Do not use water, carbon dioxide, or halocarbon extinguishing agents.[7]

  • Handling:

    • Wear all required PPE as outlined in the tables above.

    • When transferring powders, use non-sparking tools to minimize the risk of ignition, especially with niobium powder.[7]

    • Handle in an enclosed, controlled process whenever possible to avoid creating dust.[7]

    • Avoid direct contact with skin and eyes.[2][7]

    • Wash hands thoroughly after handling and before leaving the laboratory.[2][7]

  • Storage:

    • Store iridium and niobium powders in tightly sealed, properly labeled containers.[2][7]

    • Keep containers in a cool, dry, and well-ventilated area.[2][7]

    • Store away from incompatible materials such as oxidizing agents and acids.[6]

Disposal Plan

Proper disposal of iridium and niobium waste is crucial for environmental protection and regulatory compliance.

Iridium Waste:

  • Solid Waste:

    • Collect all solid iridium waste, including contaminated consumables (e.g., gloves, wipes), in a designated, sealed, and clearly labeled hazardous waste container.

    • Iridium is considered a precious metal, and recycling is often a viable and environmentally preferred option.[8][9] Contact a certified hazardous waste disposal and recycling company to arrange for pickup and reclamation.[9][10]

    • Ensure that all disposal activities comply with local, state, and federal regulations.[11]

  • Liquid Waste:

    • Collect aqueous solutions containing iridium in a labeled, sealed waste container.

    • Do not dispose of iridium-containing solutions down the drain.[2]

    • Arrange for disposal through a certified hazardous waste management company.

Niobium Waste:

  • Solid Waste:

    • Collect all solid niobium waste in a designated, sealed, and clearly labeled hazardous waste container.

    • Given that niobium powder is a flammable solid, the waste container should be stored away from ignition sources.[7]

    • Dispose of the waste through a licensed hazardous waste disposal facility in accordance with all applicable regulations.[6]

  • Liquid Waste:

    • Collect aqueous solutions containing niobium in a labeled, sealed waste container.

    • Do not pour niobium-containing solutions into the sewer system.[12]

    • Arrange for disposal through a certified hazardous waste management company.

It is important to note that some niobium waste may be classified as low-level radioactive material, also known as naturally occurring radioactive material (NORM).[13] In such cases, disposal must be handled by a specialized radioactive waste disposal service.

Visualizing Safety Protocols

To aid in the decision-making process for selecting the appropriate level of protection, the following diagram illustrates the logical workflow for assessing risks and choosing the correct PPE when handling iridium and niobium.

PPE_Selection_Workflow PPE Selection Workflow for Iridium and Niobium Handling cluster_assessment Risk Assessment cluster_action Action Start Identify Metal (Iridium or Niobium) Form Determine Physical Form (Solid, Powder, Solution) Start->Form Operation Identify Handling Operation (Weighing, Machining, etc.) Form->Operation Eye Select Eye Protection Operation->Eye Hand Select Hand Protection Operation->Hand Respiratory Select Respiratory Protection Operation->Respiratory Body Select Body Protection Operation->Body Proceed Proceed with Operation Eye->Proceed Hand->Proceed Respiratory->Proceed Body->Proceed

PPE Selection Workflow Diagram

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.